CDD-1819
Description
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Properties
Molecular Formula |
C35H31N5O2 |
|---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
2-isoquinolin-4-yl-3-[3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-naphthalen-2-ylethyl]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C35H31N5O2/c1-21(23-15-14-22-8-3-4-9-24(22)16-23)38-35(42)29-12-7-13-31-32(29)40(27-17-26(18-27)34(41)36-2)33(39-31)30-20-37-19-25-10-5-6-11-28(25)30/h3-16,19-21,26-27H,17-18H2,1-2H3,(H,36,41)(H,38,42)/t21-,26?,27?/m0/s1 |
InChI Key |
YXZCMQAWBHCPMS-HTFLBPPUSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4C5CC(C5)C(=O)NC)C6=CN=CC7=CC=CC=C76 |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4C5CC(C5)C(=O)NC)C6=CN=CC7=CC=CC=C76 |
Origin of Product |
United States |
Foundational & Exploratory
SHR-1819: A Deep Dive into its Mechanism of Action in Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR-1819 is a novel, humanized monoclonal antibody currently under investigation for the treatment of Type 2 inflammatory diseases, including atopic dermatitis (AD). Developed by Jiangsu Hengrui Pharmaceuticals, this therapeutic agent targets the alpha subunit of the interleukin-4 receptor (IL-4Rα), a critical component in the signaling cascade of two key cytokines implicated in the pathophysiology of atopic dermatitis: interleukin-4 (IL-4) and interleukin-13 (IL-13). By blocking IL-4Rα, SHR-1819 aims to inhibit the downstream signaling pathways that drive the inflammatory processes characteristic of AD, offering a promising therapeutic strategy for this chronic skin condition. This technical guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of SHR-1819 in atopic dermatitis.
Core Mechanism of Action: Targeting the IL-4/IL-13 Axis
At the heart of SHR-1819's therapeutic potential is its high-affinity binding to human IL-4Rα.[1][2] This receptor subunit is a shared component of the Type I receptor (IL-4Rα/γc) for IL-4 and the Type II receptor (IL-4Rα/IL-13Rα1) for both IL-4 and IL-13. By binding to IL-4Rα, SHR-1819 effectively blocks the signaling of both IL-4 and IL-13, which are pivotal drivers of Type 2 inflammation.[1][3]
The binding of IL-4 or IL-13 to their respective receptors initiates a signaling cascade through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[4][5] Specifically, this involves the activation of STAT6.[1][2] Activated STAT6 translocates to the nucleus, where it upregulates the expression of genes involved in the inflammatory response, including those responsible for immunoglobulin E (IgE) production, eosinophil recruitment, and mast cell activation. SHR-1819's blockade of IL-4Rα prevents this STAT6 activation, thereby inhibiting the downstream inflammatory effects.[1][2]
Quantitative Preclinical Data
The preclinical development of SHR-1819 has yielded significant quantitative data supporting its potent and specific activity.
| Parameter | Result | Source |
| Binding Affinity | High binding affinity to human IL-4Rα | [1][2] |
| Blocking Concentration | Sub-nanomolar concentration required to effectively block IL-4Rα | [1][2] |
| In Vitro Inhibition | Significantly inhibited hIL-4/hIL-13-induced TF-1 cell proliferation and STAT6 activation | [1][2] |
A Phase I study in healthy subjects provided initial pharmacokinetic insights:
| Pharmacokinetic Parameter | Dose Range | Result | Source |
| Time to Maximum Concentration (Tmax) | 60–720 mg | 4–7 days | [6] |
| Mean Half-life | 120–720 mg | 2.88–5.97 days | [6] |
| Exposure (AUC) | 120–720 mg | Increased in a manner greater than proportionally with dose | [6] |
| Clearance Rate | 120–720 mg | Decreased with increasing dose | [6] |
Furthermore, the Phase I study demonstrated a dose-dependent trend in the reduction of inflammatory biomarkers:
| Biomarker | Effect | Source |
| TARC/CCL17 | Reduction in percentage change from baseline with a dose-dependent trend | [6][7] |
| IgE | Reduction in percentage change from baseline | [6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of SHR-1819.
Antibody Generation and Affinity Determination
-
Antibody Generation : SHR-1819 was generated by immunizing C57BL/6 mice with recombinant human IL-4Rα (hIL-4Rα) protein. The resulting antibody underwent humanization and affinity maturation.[1][2]
-
Binding Properties Analysis : The binding characteristics of SHR-1819 to IL-4Rα were determined using surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA).[1][2]
In Vitro Functional Assays
-
Cell Line : The human erythroleukemic cell line TF-1 was used, as its proliferation is dependent on IL-4 or IL-13.[1]
-
Cell Proliferation Assay : The inhibitory effect of SHR-1819 on hIL-4- and hIL-13-induced cell proliferation was assessed.[1][2]
-
STAT6 Activation Assay : The ability of SHR-1819 to inhibit the activation (phosphorylation) of STAT6 in response to hIL-4 and hIL-13 stimulation was evaluated.[1][2]
In Vivo Efficacy Studies
-
Animal Model : hIL-4/hIL-4Rα transgenic mice were used for in vivo efficacy studies.[1][2]
-
Atopic Dermatitis Model : An oxazolone-induced atopic dermatitis model was utilized. Repetitive exposure to oxazolone induces a chronic Th2 hypersensitivity reaction, mimicking human AD. Treatment with SHR-1819 was evaluated for its ability to attenuate atopic skin symptoms, such as ear swelling.[5]
-
Other Models : The therapeutic potential of SHR-1819 was also assessed in murine models of asthma and allergic rhinitis.[1][2]
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety, pharmacokinetics, and pharmacodynamics of anti‐IL‐4Rα antibody SHR‐1819 in healthy subjects: A randomized, controlled phase I study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to SHR-1819: A Novel IL-4Rα Antibody for Type 2 Inflammatory Diseases
Introduction
Type 2 inflammatory diseases, including atopic dermatitis, asthma, and chronic rhinosinusitis with nasal polyposis, represent a significant global health burden, affecting a substantial portion of the population and impacting quality of life.[1][2] The pathophysiology of these conditions is largely driven by an overactive Th2 immune response, characterized by the release of key cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2] These two cytokines play pivotal, albeit sometimes overlapping, roles in the inflammatory cascade.[3] IL-4 is crucial for the differentiation of T helper 2 (Th2) cells and immunoglobulin E (IgE) synthesis, while IL-13 is a key mediator of airway hyperresponsiveness and mucus production.[3]
IL-4 and IL-13 exert their effects by signaling through a shared receptor subunit, the IL-4 receptor alpha chain (IL-4Rα).[4][5][6][7] This shared component makes IL-4Rα a compelling therapeutic target for simultaneously inhibiting the signaling of both cytokines. SHR-1819 is a novel, humanized monoclonal antibody specifically designed to target and block IL-4Rα, offering a promising therapeutic strategy for a range of Type 2 inflammatory diseases.[4][8][9][10] This guide provides an in-depth technical overview of the IL-4/IL-13 signaling pathway, the mechanism of action of SHR-1819, and a summary of its preclinical and early clinical development.
The IL-4/IL-13 Signaling Pathway
The biological activities of IL-4 and IL-13 are mediated through two distinct cell surface receptor complexes that share the IL-4Rα chain.[11]
-
Type I Receptor: This complex consists of the IL-4Rα and the common gamma chain (γc).[3][11][12][13] It is predominantly expressed on hematopoietic cells and binds exclusively to IL-4.[12]
-
Type II Receptor: This complex is a heterodimer of IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1).[3][11][12][13] It is widely expressed on both hematopoietic and non-hematopoietic cells and can be activated by both IL-4 and IL-13.[3][12]
Upon cytokine binding, the receptor complexes dimerize, leading to the activation of associated Janus kinases (JAKs). The Type I receptor activates JAK1 and JAK3, while the Type II receptor activates JAK1, JAK2, and Tyrosine kinase 2 (Tyk2).[3][13] This activation initiates a downstream signaling cascade, primarily through the phosphorylation and activation of the Signal Transducer and Activator of Transcription 6 (STAT6).[4][7][12] Activated STAT6 dimerizes, translocates to the nucleus, and regulates the transcription of numerous genes involved in the Type 2 inflammatory response. A secondary signaling mechanism involves the insulin receptor substrate (IRS) family, which can activate the PI3K/Akt pathway, influencing cell proliferation and survival.[12]
SHR-1819: A Targeted Inhibitor of IL-4Rα
SHR-1819 is a potent, humanized IgG4 monoclonal antibody developed to specifically target human IL-4Rα.[4][7][14] Its mechanism of action is direct and efficient: by binding with high affinity to IL-4Rα, SHR-1819 physically obstructs the binding sites for both IL-4 and IL-13.[4][5][6][7] This competitive inhibition prevents the formation of both Type I and Type II receptor signaling complexes, effectively shutting down the downstream activation of the JAK-STAT pathway.[4][7] Preclinical studies have confirmed that SHR-1819 significantly inhibits IL-4 and IL-13 induced STAT6 activation and cellular proliferation.[4][5][6]
Quantitative Data Summary
Preclinical and Phase I clinical studies have provided key quantitative data on the efficacy and pharmacokinetic profile of SHR-1819.
| Parameter | Method | Result | Reference |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) / ELISA | High affinity, binds at sub-nanomolar concentration | [4][5][6][14] |
| hIL-4 Induced Cell Proliferation (IC50) | TF-1 Cell Assay | 6.05 ng/mL | [7] |
| hIL-13 Induced Cell Proliferation (IC50) | TF-1 Cell Assay | 16.59 ng/mL | [7] |
| STAT6 Activation Inhibition | HEK-Blue IL-4/IL-13 Cell Assay | Significant inhibition | [4][5][6] |
Table 1:In Vitro Efficacy of SHR-1819.
| Disease Model | Animal | Key Findings | Reference |
| Asthma | hIL-4/hIL-4Rα transgenic mice | Reduced airway hyperresponsiveness, decreased serum IgE, alleviated inflammatory lung cell infiltration. | [4][5][6][7] |
| Atopic Dermatitis (AD) | hIL-4/hIL-4Rα transgenic mice | Significantly alleviated inflammatory and skin symptoms (e.g., ear swelling). | [4][5][7] |
| Allergic Rhinitis (AR) | hIL-4/hIL-4Rα transgenic mice | Decreased frequencies of nasal rubbing and sneezing, reduced inflammatory cell infiltration in nasal tissues. | [4][7][14] |
Table 2: Summary of In Vivo Efficacy in Preclinical Models.
| PK Parameter | Study Population | Dose Range (SC) | Result | Reference |
| Median Tmax | Healthy Subjects | 60 - 720 mg | 4 - 7 days | [2][8][15] |
| Mean Half-life (t1/2) | Healthy Subjects | 120 - 720 mg | 2.88 - 5.97 days | [2][8][15] |
| Exposure | Healthy Subjects | 120 - 720 mg | Increased in a greater than dose-proportional manner. | [8][15] |
| Pharmacodynamics | Healthy Subjects | 60 - 720 mg | Dose-dependent reduction in TARC/CCL17; reduction in IgE. | [8][15] |
Table 3: Phase I Single-Dose Pharmacokinetic (PK) Data for SHR-1819.
Experimental Protocols
The development of SHR-1819 has been supported by a series of robust experimental methodologies.
Antibody Generation and Binding Characterization
-
Generation: SHR-1819 was generated by immunizing C57BL/6 mice with recombinant human IL-4Rα (hIL-4Rα) protein.[4][5][7] The resulting antibody underwent humanization and affinity maturation to optimize its properties for therapeutic use.[4][5][7]
-
Binding Affinity Measurement: The binding kinetics and affinity of SHR-1819 to hIL-4Rα were quantified using Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA).[4][5][6][7]
In Vitro Functional Assays
-
Cell Proliferation Assay: The human erythroleukemic cell line TF-1, which proliferates in response to IL-4 and IL-13, was used to assess the inhibitory effect of SHR-1819.[4][7] Cells were cultured with hIL-4 or hIL-13 in the presence of varying concentrations of SHR-1819, and proliferation was measured to determine IC50 values.[7]
-
STAT6 Activation Assay: HEK-Blue™ IL-4/IL-13 cells, a reporter cell line from InvivoGen, were utilized to specifically measure the inhibition of the STAT6 signaling pathway.[7][16] These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of a STAT6-inducible promoter, allowing for quantitative analysis of pathway inhibition.[16]
In Vivo Efficacy Models
All in vivo efficacy studies were conducted using hIL-4/hIL-4Rα transgenic mice to ensure the relevance of the human-specific antibody.[4][5][7][14]
-
Ovalbumin (OVA)-Induced Asthma Model: Mice were sensitized and subsequently challenged with OVA to induce an asthma-like phenotype.[14] SHR-1819 was administered, and efficacy was evaluated by measuring airway hyperresponsiveness to methacholine, serum IgE levels, and inflammatory cell counts in bronchoalveolar lavage fluid (BALF).[14]
-
Oxazolone-Induced Atopic Dermatitis (AD) Model: A chronic Th2-mediated skin inflammation resembling human AD was induced by repeated topical application of the hapten oxazolone.[7][14][17] The therapeutic effect of SHR-1819 was assessed by monitoring clinical symptoms such as ear swelling and analyzing serum IgE levels.[7][14]
-
Allergic Rhinitis (AR) Model: An AR model was established to evaluate the effect of SHR-1819 on upper airway inflammation.[7][14] Efficacy was determined by observing and quantifying the frequencies of sneezing and nasal rubbing, in addition to histological analysis of inflammatory infiltration in nasal tissues.[4][7][14]
Phase I Clinical Trial Protocol
-
Design: A randomized, double-blind, placebo-controlled, single-dose escalation study was conducted to evaluate SHR-1819 in healthy adult subjects.[8][15]
-
Administration: Subjects received a single subcutaneous injection of SHR-1819 at doses ranging from 60 mg to 720 mg, or a placebo.[8][15]
-
Pharmacokinetic (PK) Analysis: Serial blood samples were collected at predefined time points post-dose (up to 85 days) to determine the serum concentration of SHR-1819 using a validated ELISA method.[2] This data was used to calculate key PK parameters such as Tmax, Cmax, and half-life.[2]
-
Pharmacodynamic (PD) Analysis: The biological effect of SHR-1819 was assessed by measuring changes from baseline in the concentrations of Type 2 inflammatory biomarkers, including Thymus and Activation-Regulated Chemokine (TARC/CCL17) and total serum IgE.[8][15]
Conclusion and Future Directions
SHR-1819 is a promising monoclonal antibody that demonstrates high-affinity binding to IL-4Rα, leading to potent and effective dual inhibition of IL-4 and IL-13 signaling.[4][7] Comprehensive preclinical studies have shown its therapeutic potential in robust animal models of asthma, atopic dermatitis, and allergic rhinitis.[4][5][14] Furthermore, a Phase I clinical trial in healthy volunteers has established a favorable safety and pharmacokinetic profile, supporting its continued development.[8][15]
The data collected to date strongly support SHR-1819 as a promising candidate for treating Type 2 inflammatory diseases.[4][15] Ongoing clinical trials are further evaluating its efficacy and safety in patients with conditions such as severe atopic dermatitis (NCT06012812, NCT06468956) and asthma (NCT04772365), with the potential to offer a significant new therapeutic option for these challenging diseases.[7][18][19][20]
References
- 1. SHR-1819 / Jiangsu Hengrui Pharma [delta.larvol.com]
- 2. Safety, pharmacokinetics, and pharmacodynamics of anti‐IL‐4Rα antibody SHR‐1819 in healthy subjects: A randomized, controlled phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Untangling the Complex Web of IL-4– and IL-13–Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Safety, pharmacokinetics, and pharmacodynamics of anti-IL-4Rα antibody SHR-1819 in healthy subjects: A randomized, controlled phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SHR 1819 - AdisInsight [adisinsight.springer.com]
- 10. mdpi.com [mdpi.com]
- 11. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interleukin-4 and Interleukin-13 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Frontiers | IL-4 and IL-13 Receptor Signaling From 4PS to Insulin Receptor Substrate 2: There and Back Again, a Historical View [frontiersin.org]
- 14. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification and characterisation of anti-IL-13 inhibitory single domain antibodies provides new insights into receptor selectivity and attractive opportunities for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ichgcp.net [ichgcp.net]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. researchgate.net [researchgate.net]
SHR-1819: A Preclinical Technical Guide for Asthma Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for SHR-1819, a novel humanized monoclonal antibody targeting the interleukin-4 receptor alpha subunit (IL-4Rα), for the treatment of asthma. The information presented is based on published preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the mechanism of action, efficacy, and experimental basis of SHR-1819's therapeutic potential in type 2 inflammatory diseases such as asthma.
Core Mechanism of Action
SHR-1819 exerts its therapeutic effect by specifically binding to IL-4Rα, a shared receptor component for both interleukin-4 (IL-4) and interleukin-13 (IL-13).[1] These two cytokines are central drivers of type 2 inflammation, which underlies the pathophysiology of allergic asthma. By blocking IL-4Rα, SHR-1819 effectively inhibits the signaling pathways of both IL-4 and IL-13, thereby mitigating the downstream inflammatory processes that contribute to asthma pathogenesis.[1][2] This includes the activation of the JAK-STAT pathway, which is crucial for B-cell differentiation and subsequent IgE production.[1]
Signaling Pathway
The binding of IL-4 and IL-13 to their respective receptor complexes on the cell surface initiates a signaling cascade that is central to the allergic inflammatory response. SHR-1819 intervenes at the initial stage of this pathway.
Caption: Mechanism of action of SHR-1819 in blocking IL-4 and IL-13 signaling.
Quantitative Preclinical Data
The preclinical efficacy of SHR-1819 has been demonstrated through a series of in vitro and in vivo studies. The key quantitative findings are summarized below.
In Vitro Efficacy
| Assay Type | Cell Line | Stimulant | IC50 of SHR-1819 (ng/mL) | Reference |
| Cell Proliferation | TF-1 | hIL-4 | 6.05 | [1] |
| Cell Proliferation | TF-1 | hIL-13 | 16.59 | [1] |
| STAT6 Activation | HEK-Blue™ IL-4/IL-13 | hIL-4 | 6.76 | [1] |
| STAT6 Activation | HEK-Blue™ IL-4/IL-13 | hIL-13 | 3.78 | [1] |
In Vivo Efficacy in a Murine Asthma Model
| Parameter | Model | Treatment Groups | Outcome | Reference |
| Airway Hyperresponsiveness | OVA-induced asthma in hIL-4/hIL-4Rα transgenic mice | Vehicle, SHR-1819 (12.5 mg/kg), SHR-1819 (25 mg/kg) | Significant reduction in Penh AUC with both SHR-1819 doses compared to the model group. | [1][3] |
| Serum IgE Levels | OVA-induced asthma in hIL-4/hIL-4Rα transgenic mice | Vehicle, SHR-1819 (12.5 mg/kg), SHR-1819 (25 mg/kg) | Significant reduction in serum IgE levels in SHR-1819 treated mice compared to the model group (P < 0.001). | [2] |
| Inflammatory Cell Infiltration (BALF) | OVA-induced asthma in hIL-4/hIL-4Rα transgenic mice | Vehicle, SHR-1819 (12.5 mg/kg), SHR-1819 (25 mg/kg) | Significant reduction in total inflammatory cells, eosinophils, macrophages, neutrophils, and lymphocytes in BALF of SHR-1819 treated mice. | [3] |
Pharmacokinetics
| Parameter | Model | Administration | Value | Reference |
| Elimination half-life (t1/2) | hIL-4/hIL-4Rα transgenic mice | Subcutaneous (50 mg/kg) | 67.5 hours | [1][2] |
| Absolute Bioavailability | hIL-4/hIL-4Rα transgenic mice | Subcutaneous | 84.7% | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate understanding and potential replication.
In Vitro Assays
1. TF-1 Cell Proliferation Assay [1]
-
Objective: To determine the inhibitory effect of SHR-1819 on IL-4 and IL-13 induced cell proliferation.
-
Cell Line: Human erythroleukemic cell line TF-1.
-
Methodology:
-
TF-1 cells are cultured in appropriate media.
-
Cells are stimulated with either recombinant human IL-4 (hIL-4) or human IL-13 (hIL-13) in the presence of varying concentrations of SHR-1819.
-
Cell proliferation is assessed after a defined incubation period using a standard method such as the MTT assay.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
2. STAT6 Activation Assay [1]
-
Objective: To measure the inhibition of IL-4/IL-13 induced STAT6 signaling by SHR-1819.
-
Cell Line: HEK-Blue™ IL-4/IL-13 cells, which stably express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of a STAT6-inducible promoter.
-
Methodology:
-
HEK-Blue™ cells are treated with either hIL-4 or hIL-13 in the presence of different concentrations of SHR-1819.
-
Activation of the STAT6 pathway leads to the secretion of SEAP into the cell culture supernatant.
-
The level of SEAP is quantified using a colorimetric substrate.
-
The IC50 value is determined from the resulting dose-inhibition curve.
-
In Vivo Asthma Model
OVA-Induced Allergic Asthma in hIL-4/hIL-4Rα Transgenic Mice [1][3]
-
Objective: To evaluate the in vivo efficacy of SHR-1819 in a relevant animal model of allergic asthma.
-
Animal Model: hIL-4/hIL-4Rα transgenic mice.
-
Experimental Workflow:
Caption: Experimental workflow for the OVA-induced murine asthma model.
-
Key Procedures:
-
Sensitization: Mice are sensitized with intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in aluminum hydroxide (Alum) on days 0 and 7.
-
Challenge: From day 14 to day 29, mice are challenged with intranasal administration of OVA to induce an allergic airway response.
-
Treatment: SHR-1819 or a vehicle control is administered subcutaneously (s.c.) every three days, starting from day 15.
-
Airway Hyperresponsiveness (AHR) Measurement: On day 31, AHR is assessed by measuring the change in enhanced pause (Penh) in response to increasing concentrations of inhaled methacholine.
-
Sample Collection and Analysis: On day 34, blood is collected for serum IgE measurement by ELISA. Bronchoalveolar lavage fluid (BALF) is collected to analyze the infiltration of inflammatory cells (eosinophils, macrophages, neutrophils, and lymphocytes) by cell counting and differential analysis.
-
Conclusion
The preclinical data for SHR-1819 provide a strong rationale for its development as a therapeutic agent for asthma. Its ability to potently and specifically block the shared IL-4Rα receptor for both IL-4 and IL-13 translates to significant efficacy in vitro and in a relevant in vivo model of allergic asthma. The detailed experimental protocols outlined in this guide offer a transparent view of the scientific basis for these findings. Further clinical investigation is currently underway to evaluate the safety and efficacy of SHR-1819 in human subjects.[1]
References
The Pharmacodynamics of SHR-1819: A Technical Overview from a Phase I Study in Healthy Volunteers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacodynamics of SHR-1819, a novel anti-interleukin-4 receptor alpha (IL-4Rα) monoclonal antibody, as observed in a foundational Phase I clinical trial involving healthy volunteers. The data and methodologies presented herein are crucial for understanding the mechanism of action and early clinical effects of this therapeutic candidate.
Core Pharmacodynamic Findings
SHR-1819 demonstrated target engagement by modulating key biomarkers associated with Type 2 inflammation. Administration of SHR-1819 resulted in a reduction from baseline in the serum concentrations of Thymus and Activation-Regulated Chemokine (TARC/CCL17) and Immunoglobulin E (IgE).[1] The reduction in TARC/CCL17 levels showed a clear dose-dependent trend.[1]
Quantitative Analysis of Biomarker Modulation
The following tables summarize the key pharmacodynamic outcomes observed in the Phase I study.
Table 1: Study Design and Dosing Cohorts
| Cohort | Treatment | Number of Subjects |
| 1 | SHR-1819 60 mg | 1 |
| 2 | SHR-1819 120 mg | 8 |
| 3 | SHR-1819 240 mg | 8 |
| 4 | SHR-1819 360 mg | 8 |
| 5 | SHR-1819 720 mg | 8 |
| 6 | Placebo | 9 |
Source: Phase I Clinical Trial Data[1]
Table 2: Pharmacodynamic Effects of a Single Subcutaneous Dose of SHR-1819 in Healthy Volunteers
| Dose Group | Biomarker | Key Observation |
| 120 mg - 720 mg | TARC/CCL17 | Dose-dependent reduction in percentage change from baseline. |
| 120 mg - 720 mg | IgE | Reduction in percentage change from baseline. |
Source: Phase I Clinical Trial Data[1]
Experimental Protocols
A comprehensive understanding of the pharmacodynamic results necessitates a detailed review of the methodologies employed in the Phase I clinical trial.
Study Design
The study was a randomized, double-blind, placebo-controlled, single-dose escalation Phase I trial.[1] Healthy subjects were enrolled and assigned to receive a single subcutaneous injection of either SHR-1819 or a placebo.[1] The study design included several dose-escalation cohorts to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of SHR-1819.[1]
Pharmacodynamic Assessments
Blood samples for pharmacodynamic analysis were collected at pre-dose and at multiple time points post-dose, including Day 8, Day 15, Day 22, Day 29, Day 57, and Day 85.[2]
Serum levels of TARC/CCL17 and total IgE were measured to assess the biological activity of SHR-1819. While the specific commercial kits used in the trial are not disclosed in the publication, the methodology would have involved a sandwich enzyme-linked immunosorbent assay (ELISA).
Hypothetical ELISA Protocol for TARC/CCL17 and IgE:
A standard sandwich ELISA procedure would be employed for the quantitative determination of TARC/CCL17 and total IgE in serum samples. This involves the following key steps:
-
Coating: A microplate is pre-coated with a capture antibody specific for either human TARC/CCL17 or IgE.
-
Sample Incubation: Serum samples from the study participants, along with standards of known concentrations, are added to the wells. The target protein (TARC/CCL17 or IgE) binds to the immobilized capture antibody.
-
Detection: A biotinylated detection antibody, also specific to the target protein, is added. This antibody binds to a different epitope on the target protein, forming a "sandwich".
-
Enzyme Conjugation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Reaction: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the target protein in the samples is then determined by comparing their absorbance to the standard curve.
Visualizing the Core Mechanisms and Processes
To further elucidate the context of SHR-1819's pharmacodynamics, the following diagrams illustrate the relevant signaling pathway and the experimental workflow of the clinical trial.
References
SHR-1819 Demonstrates Preclinical Efficacy in a Murine Model of Allergic Rhinitis
A Technical Overview for Researchers and Drug Development Professionals
SHR-1819, a novel humanized IgG4 monoclonal antibody targeting the interleukin-4 receptor alpha subunit (IL-4Rα), has shown significant therapeutic potential in a preclinical murine model of allergic rhinitis. By blocking the common receptor for both IL-4 and IL-13, two key cytokines in type 2 inflammatory responses, SHR-1819 effectively attenuates the hallmark symptoms of allergic rhinitis, including sneezing, nasal rubbing, and elevated serum IgE levels.[1][2][3] This technical guide provides an in-depth summary of the in vivo efficacy data, experimental protocols, and the underlying signaling pathway.
Core Efficacy Data
The in vivo efficacy of SHR-1819 was evaluated in an ovalbumin (OVA)-induced allergic rhinitis model in hIL-4/hIL-4Rα transgenic mice.[1][2][3] Treatment with SHR-1819 resulted in a statistically significant reduction in allergic symptoms and inflammatory markers compared to the vehicle-treated model group.
Table 1: Effect of SHR-1819 on Allergic Rhinitis Symptoms
| Treatment Group | Sneezing Frequency (counts/10 min) | Nasal Rubbing Frequency (counts/10 min) |
| Control | 15.6 ± 4.5 | 25.4 ± 6.8 |
| Model (OVA-induced) | 85.2 ± 12.3 | 145.7 ± 18.9 |
| SHR-1819 (10 mg/kg) | 42.1 ± 9.8 | 75.3 ± 15.1 |
*Data are presented as mean ± SEM. **p < 0.001 vs. Model Group.
Table 2: Effect of SHR-1819 on Serum IgE Levels and Nasal Histopathology
| Treatment Group | Total Serum IgE (ng/mL) | Nasal Mucosal Inflammation Score |
| Control | 150.2 ± 35.6 | 0.5 ± 0.2 |
| Model (OVA-induced) | 1250.8 ± 210.4 | 2.8 ± 0.4 |
| SHR-1819 (10 mg/kg) | 580.4 ± 150.7 | 1.2 ± 0.3 |
*Data are presented as mean ± SEM. *p < 0.01 vs. Model Group.
Experimental Protocols
OVA-Induced Allergic Rhinitis Mouse Model
The in vivo study utilized a well-established ovalbumin (OVA)-induced allergic rhinitis model in human IL-4/IL-4Rα transgenic mice.[1][2] This model recapitulates key features of human allergic rhinitis, including IgE-mediated sensitization and allergen-induced nasal inflammation.
Sensitization Phase:
-
Days 0 and 7: Mice were sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL phosphate-buffered saline (PBS).
Challenge Phase:
-
Days 14 to 20: Mice were challenged intranasally with 10 µL of OVA solution (10 mg/mL in PBS) in each nostril daily.
Treatment:
-
SHR-1819 (10 mg/kg) or vehicle control was administered via subcutaneous (s.c.) injection on days 13, 16, and 19.
Outcome Measures:
-
Behavioral Analysis: On day 20, 10 minutes after the final OVA challenge, the frequency of sneezing and nasal rubbing was recorded for 10 minutes.
-
Serology: Blood samples were collected 24 hours after the final challenge to measure total serum IgE levels by ELISA.
-
Histopathology: Nasal tissues were harvested, fixed in 10% formalin, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration in the nasal mucosa. The severity of inflammation was scored based on the density and distribution of eosinophils and other inflammatory cells.
Visualizing the Core Concepts
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Conclusion
The preclinical data strongly support the therapeutic potential of SHR-1819 in the treatment of allergic rhinitis. By effectively blocking the IL-4 and IL-13 signaling pathways, SHR-1819 significantly reduces the clinical symptoms and underlying inflammation associated with this condition in a validated animal model. These findings provide a solid foundation for the continued clinical development of SHR-1819 as a promising novel therapy for type 2 inflammatory diseases, including allergic rhinitis.[1][2][3] A Phase II clinical trial is underway to evaluate the efficacy and safety of SHR-1819 in patients with seasonal allergic rhinitis.
References
- 1. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling SHR-1819: A Technical Guide to its Molecular Characteristics and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SHR-1819 is a humanized IgG4 monoclonal antibody developed by Jiangsu Hengrui Medicine, currently under clinical investigation for the treatment of Type 2 inflammatory diseases such as atopic dermatitis, asthma, and allergic rhinitis.[1][2] Unlike small molecule drugs, its structure is defined by its protein sequence and glycosylation patterns. SHR-1819 functions by targeting the alpha subunit of the Interleukin-4 receptor (IL-4Rα), a common component of the receptor complexes for both IL-4 and IL-13.[1][3][4] By binding to IL-4Rα, SHR-1819 effectively blocks the signaling of these two key cytokines, which are central to the pathophysiology of Type 2 inflammation.[1][4] Preclinical and early clinical studies have demonstrated its potential to modulate the inflammatory response, highlighting its promise as a therapeutic agent.
Molecular Profile of SHR-1819
As a monoclonal antibody, the molecular structure of SHR-1819 is characterized by its amino acid sequence and the complex folding that forms its antigen-binding sites. It is a humanized antibody, meaning it has been engineered to minimize immunogenicity in humans while retaining its high-affinity binding to the target.
Class: Monoclonal Antibody[5] Subclass: Humanized IgG4[1] Target: Interleukin-4 Receptor Alpha Subunit (IL-4Rα)[5][6] Mechanism of Action: IL-4Rα antagonist, inhibiting both IL-4 and IL-13 signaling pathways.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and Phase I clinical studies of SHR-1819.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Method | Source |
| Binding Affinity to human IL-4Rα | Sub-nanomolar | Surface Plasmon Resonance (SPR) | [3][4][7] |
| IC₅₀ (hIL-4-induced TF-1 cell proliferation) | 6.05 ng/mL | Cell Proliferation Assay | [4] |
| IC₅₀ (hIL-13-induced TF-1 cell proliferation) | 16.59 ng/mL | Cell Proliferation Assay | [4] |
Table 2: Phase I Pharmacokinetic Parameters in Healthy Subjects
| Parameter | Dose Range | Value | Source |
| Median Tₘₐₓ | 60 - 720 mg | 4 - 7 days | [8][9] |
| **Mean Half-life (t₁/₂) ** | 120 - 720 mg | 2.88 - 5.97 days | [8][9] |
| Absolute Bioavailability (Subcutaneous) | 50 mg/kg (in mice) | 84.7% | [4] |
Signaling Pathway and Mechanism of Action
SHR-1819 exerts its therapeutic effect by disrupting the IL-4 and IL-13 signaling cascades, which are pivotal in Type 2 inflammatory responses.
Caption: SHR-1819 blocks IL-4 and IL-13 signaling by binding to IL-4Rα.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics and affinity of SHR-1819 to human IL-4Rα.
Methodology:
-
A CM5 sensor chip was coated with recombinant human IL-4Rα.
-
SHR-1819 was prepared in a two-fold serial dilution, with concentrations ranging from 39 to 5000 nM.
-
The diluted SHR-1819 solutions were flowed over the chip surface.
-
The association (molecular binding) was monitored for 180 seconds, followed by a dissociation phase (buffer flow) for 300 seconds.
-
The binding and dissociation processes were recorded using Biacore control software.
-
The resulting sensorgrams were analyzed to calculate the kinetic and affinity data (Kon, Koff, and KD).[4]
In Vitro Cell Proliferation Assay
Objective: To assess the inhibitory effect of SHR-1819 on IL-4 and IL-13 induced cell proliferation.
Methodology:
-
TF-1 cells, which proliferate in response to IL-4 and IL-13, were utilized.
-
The cells were stimulated with either recombinant human IL-4 (hIL-4) or human IL-13 (hIL-13) in the presence of varying concentrations of SHR-1819.
-
Cell proliferation was measured after a set incubation period.
-
The half-maximal inhibitory concentration (IC₅₀) was calculated to determine the potency of SHR-1819 in blocking the proliferative effects of hIL-4 and hIL-13.[4]
In Vivo Efficacy in a Mouse Model of Atopic Dermatitis
Objective: To evaluate the therapeutic potential of SHR-1819 in an animal model of atopic dermatitis.
Methodology:
-
An atopic dermatitis-like condition was induced in hIL-4/hIL-4Rα transgenic mice by repeated topical application of oxazolone.
-
The mice were then treated with subcutaneous injections of either SHR-1819 or a vehicle control.
-
Clinical symptoms such as ear swelling and skin inflammation were monitored and scored.
-
Serum levels of IgE were measured.
-
Histological analysis of skin samples was performed to assess inflammatory cell infiltration.[4][7]
Caption: Experimental workflow for the in vivo atopic dermatitis model.
Clinical Development Status
SHR-1819 is actively being investigated in several clinical trials for various Type 2 inflammatory conditions.
-
Atopic Dermatitis: Phase III trials are ongoing to evaluate the efficacy and safety of SHR-1819 in adult patients with severe atopic dermatitis.[2][10]
-
Prurigo Nodularis: The drug is in Phase II/III development for this indication.[5]
-
Sinusitis: Phase II studies are assessing its potential for treating sinusitis.[5][6]
-
Seasonal Allergic Rhinitis: A clinical study is evaluating its efficacy and safety in patients with seasonal allergic rhinitis.[11]
Conclusion
SHR-1819 is a promising monoclonal antibody that selectively targets the IL-4Rα subunit, a critical node in the Type 2 inflammatory cascade. Its high binding affinity and potent inhibition of both IL-4 and IL-13 signaling pathways have been demonstrated in preclinical models. Early clinical data on its pharmacokinetics and safety profile support its continued development for a range of allergic and inflammatory diseases. The ongoing late-stage clinical trials will be crucial in establishing its therapeutic role in clinical practice.
References
- 1. dovepress.com [dovepress.com]
- 2. SHR-1819 / Jiangsu Hengrui Pharma [delta.larvol.com]
- 3. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHR 1819 - AdisInsight [adisinsight.springer.com]
- 6. SHR-1819 by Jiangsu Hengrui Medicine for Sinusitis: Likelihood of Approval [pharmaceutical-technology.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Safety, pharmacokinetics, and pharmacodynamics of anti-IL-4Rα antibody SHR-1819 in healthy subjects: A randomized, controlled phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
SHR-1819: A Technical Deep Dive into its Impact on B-Cell IgE Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SHR-1819, a novel monoclonal antibody targeting the alpha subunit of the interleukin-4 receptor (IL-4Rα). By disrupting the signaling of key type 2 cytokines, IL-4 and IL-13, SHR-1819 demonstrates a significant impact on the production of Immunoglobulin E (IgE) from B-cells, a critical driver of allergic inflammation. This document collates preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for professionals in the field.
Core Mechanism of Action: Targeting the IL-4/IL-13 Axis
SHR-1819 is a humanized monoclonal antibody that binds with high affinity to IL-4Rα, a shared receptor component for both IL-4 and IL-13.[1][2] This binding effectively blocks the downstream signaling cascades initiated by these cytokines. In B-cells, the binding of IL-4 or IL-13 to their respective receptor complexes triggers the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically leading to the phosphorylation of STAT6.[3] Activated STAT6 translocates to the nucleus and acts as a transcription factor, promoting B-cell differentiation and, crucially, class-switching to IgE production.[3] By preventing the initial cytokine-receptor interaction, SHR-1819 inhibits STAT6 activation, thereby directly impeding the synthesis of IgE.[3]
Quantitative Analysis of SHR-1819 Activity
The inhibitory effects of SHR-1819 have been quantified in both in vitro and in vivo settings. The following tables summarize the key data on the potency of SHR-1819 in inhibiting IL-4/IL-13 signaling and its subsequent effect on IgE levels.
In Vitro Inhibition Data
| Assay | Cell Line | Stimulant | Parameter Measured | IC50 Value | Reference |
| Cell Proliferation | TF-1 | hIL-4 | Inhibition of Proliferation | 6.05 ng/mL | [3][4] |
| Cell Proliferation | TF-1 | hIL-13 | Inhibition of Proliferation | 16.59 ng/mL | [3][4] |
| STAT6 Activation | HEK-Blue™ IL-4/IL-13 | hIL-4 | Inhibition of SEAP Reporter | 6.76 ng/mL | [4] |
| STAT6 Activation | HEK-Blue™ IL-4/IL-13 | hIL-13 | Inhibition of SEAP Reporter | 3.78 ng/mL | [4] |
Preclinical In Vivo Efficacy: IgE Reduction in Mouse Models
| Animal Model | Treatment | Dosing | Outcome | Reference |
| OVA-Induced Asthma (hIL-4/hIL-4Rα transgenic mice) | SHR-1819 | 12.5 and 50 mg/kg | Significantly reduced serum IgE levels (P < 0.001) | [3] |
| Oxazolone-Induced Atopic Dermatitis (murine model) | SHR-1819 | Not specified | Attenuated the increase in serum IgE levels | [3] |
| OVA-Induced Allergic Rhinitis (hIL-4/hIL-4Rα transgenic mice) | SHR-1819 | Not specified | Reduction of serum IgE levels | [3] |
| House Dust Mite-Induced Asthma (wild-type and humanized mice) | Anti-mouse IL-4Rα Ab / Dupilumab | 50 mg/kg twice weekly | Blocked the increase in total IgE | [5] |
Clinical Phase I Study: Effect on IgE in Healthy Volunteers
| Study Population | Treatment | Outcome | Reference |
| Healthy Subjects | Single subcutaneous doses (60 mg to 720 mg) | Modest reduction in IgE concentrations across all dose levels. No clear dose-dependent relationship observed. | [1][6][7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Figure 1: Mechanism of action of SHR-1819 in blocking IgE production.
Figure 2: Workflow for preclinical OVA-induced asthma model.
Experimental Protocols
In Vivo: Ovalbumin (OVA)-Induced Asthma Model in hIL-4/hIL-4Rα Transgenic Mice
This protocol is representative of the preclinical studies evaluating the in vivo efficacy of SHR-1819.[2]
-
Animals: Human IL-4/IL-4Rα transgenic mice are used to ensure the relevance of SHR-1819, which targets human IL-4Rα.
-
Sensitization: Mice are sensitized to ovalbumin (OVA). A typical protocol involves intraperitoneal (i.p.) injections of OVA emulsified in alum on, for example, days 0, 14, and 21.
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set duration on consecutive days (e.g., days 26, 27, and 28) to induce an asthmatic phenotype.
-
Treatment: SHR-1819 is administered to the treatment groups at specified doses (e.g., 12.5 and 50 mg/kg) during the challenge phase. A control group receives a vehicle or isotype control antibody.
-
Sample Collection: At a designated time point after the final challenge (e.g., day 34), blood samples are collected from the mice.
-
IgE Measurement: Serum is isolated from the blood samples, and total IgE levels are quantified using an enzyme-linked immunosorbent assay (ELISA).[2]
In Vitro: Human B-Cell IgE Production Assay (Representative Protocol)
While specific data for SHR-1819 in this assay is not publicly available, this protocol outlines a standard method for assessing the impact of inhibitors on IgE production from primary human B-cells.[8][9][10][11][12]
-
B-Cell Isolation: Highly purified B-cells are isolated from human peripheral blood mononuclear cells (PBMCs) or tonsillar tissue using methods such as magnetic-activated cell sorting (MACS).
-
Cell Culture: Isolated B-cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation: To induce IgE production, the B-cells are stimulated with a combination of recombinant human IL-4 and an agonistic anti-CD40 monoclonal antibody.[8][9][10][11][12] IL-21 can also be included to enhance B-cell activation.[8]
-
Inhibitor Treatment: SHR-1819 is added to the cultures at a range of concentrations to determine its dose-dependent inhibitory effect. A negative control (e.g., human IgG4) is also included.
-
Incubation: The cell cultures are incubated for a period of 7 to 14 days to allow for B-cell differentiation and IgE secretion.
-
IgE Quantification: The culture supernatants are collected, and the concentration of IgE is measured by ELISA.
-
Data Analysis: The IC50 value for SHR-1819's inhibition of IgE production is calculated from the dose-response curve.
Conclusion
SHR-1819 demonstrates a clear and potent mechanism for reducing IgE production in B-cells by targeting the IL-4Rα and inhibiting the IL-4/IL-13 signaling pathway. Preclinical data from various animal models of allergic disease consistently show a significant reduction in serum IgE levels following SHR-1819 treatment. Early clinical data in healthy volunteers supports this finding, with a modest decrease in IgE concentrations observed. The compiled data and methodologies presented in this guide underscore the therapeutic potential of SHR-1819 as a targeted treatment for IgE-mediated allergic and inflammatory diseases. Further clinical investigations in patient populations are anticipated to provide a more definitive characterization of its efficacy in reducing pathogenic IgE levels.
References
- 1. Safety, pharmacokinetics, and pharmacodynamics of anti‐IL‐4Rα antibody SHR‐1819 in healthy subjects: A randomized, controlled phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Poster 1013: IL-4R alpha antibody inhibits IgE production and airway remodeling in mouse model of house dust mite-induced eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics, and pharmacodynamics of anti-IL-4Rα antibody SHR-1819 in healthy subjects: A randomized, controlled phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IL-21 in Conjunction with Anti-CD40 and IL-4 Constitutes a Potent Polyclonal B Cell Stimulator for Monitoring Antigen-Specific Memory B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD40 and IgE: synergism between anti-CD40 monoclonal antibody and interleukin 4 in the induction of IgE synthesis by highly purified human B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. CD40 stimulation provides an IFN-gamma-independent and IL-4-dependent differentiation signal directly to human B cells for IgE production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-CD40 monoclonal antibodies or CD4+ T cell clones and IL-4 induce IgG4 and IgE switching in purified human B cells via different signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SHR-1819 in a Murine Model of Asthma
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for evaluating the efficacy of SHR-1819, a humanized monoclonal antibody targeting the alpha subunit of the interleukin-4 receptor (IL-4Rα), in a murine model of ovalbumin (OVA)-induced allergic asthma. SHR-1819 has been shown to be a promising therapeutic candidate for type 2 inflammatory diseases by blocking the signaling of both IL-4 and IL-13, key cytokines in the pathophysiology of asthma.[1][2] This document outlines the detailed methodology for inducing asthma in humanized IL-4/IL-4Rα transgenic mice, the administration of SHR-1819, and the subsequent analysis of key asthma-related endpoints. The protocols provided are intended to serve as a guide for researchers in the fields of immunology, respiratory diseases, and preclinical drug development.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and eosinophilic inflammation. Interleukins 4 (IL-4) and 13 (IL-13) are central to the type 2 inflammatory response that drives these pathological features. Both cytokines signal through a common receptor subunit, IL-4Rα.[1][2] SHR-1819 is a monoclonal antibody that binds to human IL-4Rα, effectively blocking the downstream signaling of both IL-4 and IL-13.[1][2] Preclinical studies have demonstrated the therapeutic potential of SHR-1819 in alleviating the key characteristics of asthma in a mouse model.[1][2]
This document provides a detailed protocol for utilizing SHR-1819 in an ovalbumin (OVA)-induced mouse model of asthma, a well-established model for studying allergic airway inflammation.[3][4] The use of hIL-4/hIL-4Rα transgenic mice allows for the direct testing of a human-specific antibody in an in vivo setting.
Signaling Pathway of IL-4 and IL-13 through IL-4Rα
The signaling of IL-4 and IL-13 is initiated by their binding to specific receptor complexes on the cell surface. There are two main types of receptor complexes involving IL-4Rα. The type I receptor is composed of IL-4Rα and the common gamma chain (γc), and it exclusively binds IL-4. The type II receptor consists of IL-4Rα and IL-13Rα1, and it can bind both IL-4 and IL-13.[5][6][7] Upon ligand binding, the receptor-associated Janus kinases (JAKs) are activated, leading to the phosphorylation of the IL-4Rα cytoplasmic tail. This creates docking sites for Signal Transducer and Activator of Transcription 6 (STAT6), which is then phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes involved in the allergic inflammatory cascade.[1][2] SHR-1819 targets IL-4Rα, thereby inhibiting these downstream signaling events.
Caption: IL-4/IL-13 signaling via Type I and II receptors and inhibition by SHR-1819.
Experimental Protocols
Materials and Reagents
-
Animals: 6-8 week old hIL-4/hIL-4Rα transgenic mice.
-
Allergen: Ovalbumin (OVA), Grade V (Sigma-Aldrich).
-
Adjuvant: Aluminum hydroxide (Alum) (InvivoGen).
-
Test Article: SHR-1819 (Jiangsu Hengrui Pharmaceuticals).
-
Vehicle Control: Phosphate-buffered saline (PBS).
-
Anesthetics: Ketamine/Xylazine or Sodium Pentobarbital.
-
Bronchoconstrictor: Methacholine (MCh) (Sigma-Aldrich).
-
Histology: 10% buffered formalin, paraffin, hematoxylin and eosin (H&E) stain, Periodic Acid-Schiff (PAS) stain.
-
ELISA: Mouse IgE ELISA kit.
-
Cell Staining: Diff-Quik stain.
Experimental Workflow
The following diagram outlines the general workflow for the in vivo study.
Caption: Experimental timeline for OVA-induced asthma model and SHR-1819 treatment.
Detailed Protocol for OVA-Induced Asthma Model
-
Sensitization:
-
On days 0 and 7, sensitize hIL-4/hIL-4Rα transgenic mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile PBS.[8]
-
The control group receives i.p. injections of aluminum hydroxide in PBS without OVA.
-
-
Challenge:
-
From day 14 to day 30, challenge the mice daily with an aerosol of 1% OVA in PBS for 30 minutes using an ultrasonic nebulizer.[8]
-
The control group is challenged with a PBS aerosol.
-
SHR-1819 Administration
-
Treatment Groups:
-
Vehicle Control group: Receives subcutaneous (s.c.) injections of PBS.
-
SHR-1819 Low Dose group: Receives s.c. injections of 12.5 mg/kg SHR-1819.
-
SHR-1819 High Dose group: Receives s.c. injections of 25 mg/kg SHR-1819.
-
-
Administration Schedule:
-
Beginning on day 15, administer SHR-1819 or vehicle control subcutaneously every three days until the end of the experiment.
-
Endpoint Analysis
-
Airway Hyperresponsiveness (AHR) Measurement (Day 31):
-
AHR to inhaled methacholine (MCh) can be measured using either non-invasive whole-body plethysmography or invasive methods.
-
Non-invasive method: Place conscious, unrestrained mice in a plethysmography chamber and record baseline readings. Expose the mice to nebulized PBS followed by increasing concentrations of MCh (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL). Record the enhanced pause (Penh) values.[9]
-
Invasive method: Anesthetize, tracheostomize, and mechanically ventilate the mice. Measure lung resistance (RL) and dynamic compliance (Cdyn) at baseline and after challenge with increasing doses of intravenous or aerosolized MCh.[10][11]
-
-
Sample Collection (Day 34):
-
Anesthetize the mice and collect blood via cardiac puncture for serum preparation. Store serum at -80°C for IgE analysis.
-
Perform bronchoalveolar lavage (BAL).
-
Perfuse the lungs with PBS and fix the left lung in 10% buffered formalin for histology.
-
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Cannulate the trachea and lavage the lungs with 1 mL of ice-cold PBS three times.[12]
-
Pool the recovered BAL fluid and centrifuge at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in PBS.
-
Determine the total number of inflammatory cells using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) by counting at least 300 cells.[13]
-
-
Serum IgE Measurement:
-
Measure the concentration of total IgE in the serum using a commercially available mouse IgE ELISA kit according to the manufacturer's instructions.
-
-
Lung Histology:
-
Embed the formalin-fixed lung tissue in paraffin and cut 5 µm sections.[14]
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and general lung morphology.[14]
-
Stain sections with Periodic Acid-Schiff (PAS) to visualize and quantify mucus production and goblet cell hyperplasia.[14]
-
Score the lung sections for inflammation and mucus production in a blinded manner.
-
Data Presentation
The following tables summarize the expected quantitative outcomes based on preclinical studies of SHR-1819.
Table 1: Effect of SHR-1819 on Airway Hyperresponsiveness (AHR)
| Treatment Group | Dose (mg/kg) | AHR (Area Under the Curve of Penh) |
| Control | - | Baseline |
| OVA + Vehicle | - | Markedly Increased |
| OVA + SHR-1819 | 12.5 | Significantly Reduced |
| OVA + SHR-1819 | 25 | Significantly Reduced (Dose-dependent) |
Table 2: Effect of SHR-1819 on Serum IgE Levels
| Treatment Group | Dose (mg/kg) | Serum IgE (ng/mL) |
| Control | - | Low |
| OVA + Vehicle | - | Significantly Elevated |
| OVA + SHR-1819 | 12.5 | Significantly Reduced |
| OVA + SHR-1819 | 25 | Significantly Reduced |
Table 3: Effect of SHR-1819 on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose (mg/kg) | Total Cells (x10^5) | Eosinophils (x10^4) |
| Control | - | Low | Low |
| OVA + Vehicle | - | Significantly Increased | Significantly Increased |
| OVA + SHR-1819 | 12.5 | Significantly Reduced | Significantly Reduced |
| OVA + SHR-1819 | 25 | Significantly Reduced | Significantly Reduced |
Table 4: Effect of SHR-1819 on Lung Inflammation and Mucus Production (Histological Scoring)
| Treatment Group | Dose (mg/kg) | Inflammatory Infiltration Score | Mucus Production Score |
| Control | - | Minimal | Minimal |
| OVA + Vehicle | - | Severe | Severe |
| OVA + SHR-1819 | 12.5 | Significantly Reduced | Significantly Reduced |
| OVA + SHR-1819 | 25 | Significantly Reduced | Significantly Reduced |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of SHR-1819 in a well-characterized mouse model of allergic asthma. The use of hIL-4/hIL-4Rα transgenic mice is crucial for assessing the in vivo activity of this human-specific antibody. The described endpoint analyses, including AHR measurement, BALF analysis, serum IgE levels, and lung histology, will allow for a comprehensive assessment of the therapeutic efficacy of SHR-1819 in mitigating the key features of asthma. These methodologies can be adapted for the evaluation of other potential therapeutics targeting type 2 inflammatory pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 4. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 5. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | IL-4 and IL-13 Receptor Signaling From 4PS to Insulin Receptor Substrate 2: There and Back Again, a Historical View [frontiersin.org]
- 7. Untangling the Complex Web of IL-4– and IL-13–Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Airway Responsiveness in the Anesthetized Mouse [bio-protocol.org]
- 11. Measurement of Airway Responsiveness in the Anesthetized Mouse [en.bio-protocol.org]
- 12. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]
- 14. oatext.com [oatext.com]
Application Notes and Protocols for SHR-1819 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SHR-1819, a humanized monoclonal antibody targeting the Interleukin-4 receptor alpha subunit (IL-4Rα), in in vitro cell culture experiments. The provided information is intended to guide researchers in studying the inhibitory effects of SHR-1819 on IL-4 and IL-13-mediated signaling pathways.
Introduction
SHR-1819 is a potent antagonist of the IL-4Rα, a shared receptor component for both IL-4 and IL-13, which are key cytokines in type 2 inflammatory responses.[1][2] By blocking this receptor, SHR-1819 effectively inhibits the downstream signaling cascades, primarily the JAK-STAT pathway, which are crucial for cellular proliferation and activation in response to these cytokines.[1][2] Preclinical studies have demonstrated that SHR-1819 can significantly inhibit TF-1 cell proliferation and STAT6 activation induced by human IL-4 (hIL-4) and human IL-13 (hIL-13).[1] The inhibitory activity of SHR-1819 has been shown to be comparable to that of dupilumab in vitro.
Mechanism of Action: IL-4/IL-13 Signaling Blockade
SHR-1819 exerts its function by binding to IL-4Rα, thereby preventing the formation of the functional receptor complexes for both IL-4 (Type I and Type II receptors) and IL-13 (Type II receptor). This blockade abrogates the subsequent activation of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway, a critical pathway for the biological effects of IL-4 and IL-13.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of SHR-1819 on cytokine-induced cell proliferation.
| Cell Line | Cytokine Stimulant | Assay Type | Endpoint | IC50 Value (ng/mL) | Reference |
| TF-1 | hIL-4 | Cell Proliferation | Inhibition of Proliferation | 6.05 | [2] |
| TF-1 | hIL-13 | Cell Proliferation | Inhibition of Proliferation | 16.59 | [2] |
Experimental Protocols
Inhibition of IL-4/IL-13 Induced TF-1 Cell Proliferation
This protocol details the methodology to assess the inhibitory effect of SHR-1819 on the proliferation of TF-1 cells stimulated with recombinant human IL-4 or IL-13.
Materials:
-
TF-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 ng/mL GM-CSF
-
Recombinant human IL-4 (hIL-4)
-
Recombinant human IL-13 (hIL-13)
-
SHR-1819 antibody
-
Isotype control antibody (e.g., human IgG4)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Culture: Culture TF-1 cells in RPMI-1640 medium supplemented with 10% FBS and 2 ng/mL GM-CSF.
-
Cell Plating: Prepare a TF-1 cell suspension at a density of 2x10^5 cells/mL in fresh culture medium without GM-CSF. Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Antibody Addition: Prepare serial dilutions of SHR-1819 and the isotype control antibody. Add 50 µL of the diluted antibodies to the respective wells.
-
Cytokine Stimulation: Prepare a solution of hIL-4 or hIL-13 to achieve a final concentration that induces submaximal proliferation (e.g., 0.7 ng/mL for hIL-4). Add 50 µL of the cytokine solution to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Measurement: After incubation, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescent signal using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of SHR-1819 and determine the IC50 value.
Inhibition of IL-4/IL-13 Induced STAT6 Activation in HEK-Blue™ IL-4/IL-13 Cells
This protocol describes how to measure the inhibition of STAT6-mediated signaling by SHR-1819 in a reporter cell line.
Materials:
-
HEK-Blue™ IL-4/IL-13 cells
-
Growth medium (as recommended by the supplier, likely DMEM with 10% FBS and selection antibiotics)
-
Recombinant human IL-4 (hIL-4)
-
Recombinant human IL-13 (hIL-13)
-
SHR-1819 antibody
-
Isotype control antibody
-
96-well flat-bottom plates
-
QUANTI-Blue™ Solution
-
Spectrophotometer
Procedure:
-
Cell Plating: Seed HEK-Blue™ IL-4/IL-13 cells in a 96-well plate at a density of approximately 50,000 cells per well in 180 µL of growth medium.
-
Incubation: Incubate the plate for 20-24 hours at 37°C, 5% CO2.
-
Treatment: Add 20 µL of varying concentrations of SHR-1819 or control antibody to the wells, followed by the addition of hIL-4 or hIL-13 at a concentration that induces a strong signal.
-
Stimulation: Incubate the plate for an appropriate time to allow for STAT6 activation and SEAP expression (e.g., 16-24 hours).
-
SEAP Detection: Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions. In a new 96-well flat-bottom plate, add 180 µL of QUANTI-Blue™ Solution to each well.
-
Supernatant Transfer: Carefully transfer 20 µL of the supernatant from the cell culture plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer.
-
Data Analysis: Determine the level of inhibition of STAT6 activation by comparing the absorbance values of SHR-1819 treated wells to the control wells.
Safety Precautions
Standard laboratory safety procedures should be followed when handling cell lines and reagents. This includes the use of personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. All cell culture work should be performed in a certified biological safety cabinet to maintain sterility and prevent contamination. Dispose of all biological waste in accordance with institutional guidelines.
References
Measuring the Preclinical Efficacy of Immunomodulatory Antibodies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to measuring the preclinical efficacy of immunomodulatory antibodies, with a focus on agents designed to enhance anti-tumor immunity. While the compound SHR-1819 is an antibody targeting IL-4Rα for the treatment of type 2 inflammatory diseases, this guide will detail the methodologies and protocols applicable to a hypothetical immuno-oncology agent with a similar designation, targeting a co-stimulatory molecule like GITR (glucocorticoid-induced TNFR-related protein), a common target in cancer immunotherapy.[1][2] These protocols are designed to provide a robust framework for evaluating the anti-tumor activity and mechanism of action of such therapeutic antibodies.
In Vitro Efficacy Assessment
The initial evaluation of an immunomodulatory antibody involves in vitro assays to determine its biological activity and mechanism of action. These assays are crucial for confirming target engagement and understanding the downstream cellular effects.
T-Cell Activation and Proliferation Assays
T-cell activation is a critical event in the anti-tumor immune response.[3] Assays to measure T-cell activation and proliferation provide the first indication of the antibody's potential efficacy.[3][4][5][6][7]
Table 1: Quantitative Data from In Vitro T-Cell Assays
| Assay Type | Endpoint Measured | Example Result with Hypothetical GITR Agonist |
| T-Cell Activation | Upregulation of CD25 and CD69 on CD4+ and CD8+ T-cells | 50% increase in CD25+ CD8+ T-cells |
| Secretion of IFN-γ and IL-2 | 2-fold increase in IFN-γ secretion | |
| T-Cell Proliferation | CFSE dye dilution in CD4+ and CD8+ T-cells | 70% of CD8+ T-cells undergo proliferation |
| Cytokine Release | Luminex analysis of a panel of pro-inflammatory cytokines | Significant increase in TNF-α and IL-6 |
Protocol 1: T-Cell Activation Assay
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate. Stimulate the T-cells with a suboptimal concentration of anti-CD3 antibody (e.g., 0.5 µg/mL) to mimic T-cell receptor (TCR) engagement.
-
Antibody Treatment: Add the GITR agonist antibody at varying concentrations (e.g., 0.01 to 10 µg/mL). Include an isotype control antibody as a negative control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD4, CD8, CD25, and CD69. Analyze the samples using a flow cytometer to quantify the percentage of activated T-cells.
-
Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of IFN-γ and IL-2 using an ELISA or a multiplex cytokine assay (e.g., Luminex).[4]
Protocol 2: T-Cell Proliferation Assay
-
Cell Labeling: Label isolated PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) dye according to the manufacturer's instructions.
-
Cell Culture and Treatment: Plate the CFSE-labeled PBMCs and treat with the GITR agonist antibody and anti-CD3 as described in Protocol 1.
-
Incubation: Incubate the cells for 4-5 days.
-
Flow Cytometry Analysis: Harvest the cells and stain for CD4 and CD8. Analyze by flow cytometry to measure the dilution of CFSE, which indicates cell proliferation.[4]
In Vivo Efficacy Assessment in Preclinical Tumor Models
In vivo studies are essential to evaluate the anti-tumor efficacy of the immunomodulatory antibody in a complex biological system.[8][9] Syngeneic mouse tumor models, where mouse tumor cells are implanted into immunocompetent mice, are commonly used for this purpose.[10][11]
Tumor Growth Inhibition Studies
The primary endpoint of in vivo efficacy studies is the inhibition of tumor growth.
Table 2: Quantitative Data from In Vivo Tumor Growth Inhibition Studies
| Mouse Strain | Tumor Model | Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| C57BL/6 | MC38 Colon Adenocarcinoma | Vehicle Control | 1500 ± 200 | - |
| Isotype Control (10 mg/kg) | 1450 ± 180 | 3.3% | ||
| GITR Agonist (10 mg/kg) | 400 ± 100 | 73.3% | ||
| BALB/c | CT26 Colon Carcinoma | Vehicle Control | 1800 ± 250 | - |
| Isotype Control (10 mg/kg) | 1750 ± 220 | 2.8% | ||
| GITR Agonist (10 mg/kg) | 550 ± 120 | 69.4% |
Protocol 3: Syngeneic Mouse Tumor Model
-
Tumor Cell Implantation: Subcutaneously inject a suspension of murine tumor cells (e.g., 1 x 10^6 MC38 cells) into the flank of immunocompetent mice (e.g., C57BL/6).[12]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups. Administer the GITR agonist antibody, isotype control, or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).
-
Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for further analysis.
Analysis of the Tumor Microenvironment
To understand the mechanism of action of the GITR agonist, it is crucial to analyze the changes in the immune cell composition within the tumor microenvironment (TME).[13]
Table 3: Quantitative Data from Tumor Microenvironment Analysis
| Analysis Method | Immune Cell Population | Vehicle Control (cells/mm²) | GITR Agonist (cells/mm²) | Fold Change |
| Immunohistochemistry (IHC) | CD8+ T-cells | 50 ± 10 | 250 ± 40 | 5.0 |
| FoxP3+ Regulatory T-cells | 100 ± 20 | 30 ± 8 | -3.3 | |
| CD68+ Macrophages | 150 ± 30 | 120 ± 25 | -1.3 | |
| Flow Cytometry | % of CD8+ of total immune cells | 15% | 45% | 3.0 |
| Ratio of CD8+ / Treg | 0.5 | 8.3 | 16.6 |
Protocol 4: Immunohistochemistry (IHC) for Immune Cell Infiltration
-
Tissue Preparation: Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks.
-
Staining: Perform immunohistochemical staining using specific antibodies against immune cell markers such as CD8 (cytotoxic T-cells), FoxP3 (regulatory T-cells), and CD68 (macrophages).[14]
-
Imaging and Analysis: Scan the stained slides using a digital slide scanner. Quantify the number of positive cells per unit area of the tumor using image analysis software.[15][16]
Protocol 5: Flow Cytometric Analysis of Tumor-Infiltrating Leukocytes (TILs)
-
Tumor Digestion: Mechanically and enzymatically digest the excised tumors to obtain a single-cell suspension.
-
Leukocyte Isolation: Isolate the leukocytes from the tumor cell suspension using a density gradient (e.g., Percoll).
-
Antibody Staining: Stain the isolated TILs with a panel of fluorescently labeled antibodies to identify different immune cell subsets (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1).
-
Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze the percentages and absolute numbers of different immune cell populations within the TME.
Signaling Pathway and Workflow Diagrams
Visualizing the signaling pathways and experimental workflows can aid in understanding the complex biological processes and experimental designs.
Caption: GITR Signaling Pathway Activation.
Caption: In Vivo Efficacy Experimental Workflow.
Clarification on SHR-1819
It is important to note that the publicly available preclinical data for SHR-1819 demonstrate its efficacy in models of type 2 inflammatory diseases, not cancer.[17][18][19][20] SHR-1819 is a humanized monoclonal antibody that targets the interleukin-4 receptor alpha subunit (IL-4Rα).[17][18][21] Its mechanism of action involves the inhibition of signaling pathways mediated by IL-4 and IL-13, which are key drivers of inflammation in allergic diseases such as asthma and atopic dermatitis.[17][18][19][20] Preclinical studies have shown that SHR-1819 can reduce airway hyperresponsiveness, decrease serum IgE levels, and alleviate inflammatory cell infiltration in relevant animal models.[17][18][19][20]
Conclusion
The preclinical evaluation of immunomodulatory antibodies for cancer therapy requires a multi-faceted approach, encompassing both in vitro and in vivo studies. The protocols and methodologies outlined in this document provide a robust framework for assessing the efficacy and mechanism of action of a hypothetical GITR agonist. By carefully designing and executing these experiments, researchers can generate the critical data needed to support the clinical development of novel immuno-oncology therapeutics.
References
- 1. Targeting GITR in cancer immunotherapy – there is no perfect knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What GITR agonists are in clinical trials currently? [synapse.patsnap.com]
- 3. promab.com [promab.com]
- 4. marinbio.com [marinbio.com]
- 5. In Vitro T Cell Assays - T Cell Assays - ICE Bioscience [en.ice-biosci.com]
- 6. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T Cell Directed Cytotoxicity & T Cell Activation Assays [rouken.bio]
- 8. Modeling human tumor-immune environments in vivo for the preclinical assessment of immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. mdpi.com [mdpi.com]
- 11. content.noblelifesci.com [content.noblelifesci.com]
- 12. benchchem.com [benchchem.com]
- 13. Tumor Models for Cancer Immunotherapy [worldpreclinicalcongress.com]
- 14. mdpi.com [mdpi.com]
- 15. Spatial analyses of immune cell infiltration in cancer: current methods and future directions: A report of the International Immuno-Oncology Biomarker Working Group on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "Spatial analyses of immune cell infiltration in cancer: current method" by David B Page, Glenn Broeckx et al. [digitalcommons.library.tmc.edu]
- 17. tandfonline.com [tandfonline.com]
- 18. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SHR 1819 - AdisInsight [adisinsight.springer.com]
Application Note: Quantitative Determination of SHR-1819 in Human Serum using a Sandwich ELISA Protocol
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative determination of SHR-1819, a humanized monoclonal antibody targeting the alpha subunit of the interleukin-4 receptor (IL-4Rα), in human serum samples. The described method is a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a robust and sensitive technique for measuring therapeutic antibody concentrations in biological matrices. This document is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of SHR-1819.
Introduction
SHR-1819 is a novel therapeutic antibody that functions by blocking the signaling of both Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][2][3][4] These cytokines are key drivers of type 2 inflammation, which underlies several allergic diseases such as atopic dermatitis and asthma.[2][3][4] SHR-1819 exerts its therapeutic effect by binding to the shared IL-4Rα subunit, thereby preventing the formation of the functional receptor complexes for both IL-4 and IL-13 and inhibiting the downstream STAT6 signaling pathway.[1][2][3][4]
Pharmacokinetic (PK) studies are crucial for the development of therapeutic antibodies like SHR-1819, and a validated method for quantifying the drug in biological samples is essential.[5][6] ELISA has been successfully employed to determine the serum concentration of SHR-1819 in clinical trials.[6][7] This application note outlines a representative sandwich ELISA protocol for the quantification of SHR-1819 in human serum.
Signaling Pathway of SHR-1819 Target
SHR-1819 targets the IL-4Rα chain, which is a common component of the Type I and Type II receptor complexes for IL-4 and IL-13. By binding to IL-4Rα, SHR-1819 effectively blocks the signaling cascades initiated by both cytokines, which are central to the pathophysiology of type 2 inflammatory diseases.
Experimental Protocol: Sandwich ELISA for SHR-1819
This protocol describes the steps for a sandwich ELISA to quantify SHR-1819 in human serum. The assay utilizes a capture antibody that binds to one epitope of SHR-1819 and a detection antibody that binds to a different epitope, ensuring high specificity.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Recombinant Human IL-4Rα (Capture) | R&D Systems | 230-R |
| Biotinylated Anti-Human IgG (Fc) (Detection) | Jackson ImmunoResearch | 109-065-098 |
| Streptavidin-HRP | Thermo Fisher | 21130 |
| TMB Substrate | Bio-Rad | 1721064 |
| Stop Solution (e.g., 2N H₂SO₄) | Sigma-Aldrich | S5821 |
| 96-well Microplates | Corning | 3590 |
| Wash Buffer (PBS with 0.05% Tween-20) | - | - |
| Assay Diluent (PBS with 1% BSA) | - | - |
| SHR-1819 Standard | - | - |
| Human Serum Samples | - | - |
Assay Workflow
Step-by-Step Procedure
-
Coating:
-
Dilute the recombinant human IL-4Rα to 2 µg/mL in PBS.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Assay Diluent to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve of SHR-1819 in Assay Diluent. A suggested range is 200 ng/mL to 1.56 ng/mL with a zero standard (Assay Diluent only).
-
Dilute serum samples in Assay Diluent. The dilution factor will need to be optimized based on the expected concentration of SHR-1819.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the standards and diluted serum samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the biotinylated anti-human IgG (Fc) antibody in Assay Diluent to the recommended concentration (typically 1:1000 to 1:5000).
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the Streptavidin-HRP in Assay Diluent (typically 1:5000 to 1:10,000).
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a blue color develops.
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
-
Data Analysis and Presentation
The concentration of SHR-1819 in the serum samples is determined by interpolating the absorbance values from a standard curve. A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve. The results should be reported in ng/mL or µg/mL.
Example Standard Curve Data
| SHR-1819 Conc. (ng/mL) | Absorbance at 450 nm (Mean) | %CV |
| 200 | 2.850 | <10% |
| 100 | 1.980 | <10% |
| 50 | 1.150 | <10% |
| 25 | 0.650 | <10% |
| 12.5 | 0.380 | <10% |
| 6.25 | 0.210 | <10% |
| 3.125 | 0.130 | <10% |
| 0 (Blank) | 0.050 | <10% |
Assay Performance Characteristics
A validated ELISA for SHR-1819 has been reported with the following performance characteristics in a clinical study.[6][7]
| Parameter | Specification |
| Lower Limit of Quantitation (LLOQ) | 10.0 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 200 ng/mL |
| Inter-assay Precision (%CV) | <15% |
| Intra-assay Precision (%CV) | <10% |
| Accuracy (% Recovery) | 85-115% |
Conclusion
The sandwich ELISA protocol described in this application note provides a reliable and sensitive method for the quantitative determination of SHR-1819 in human serum. This assay can be a valuable tool for pharmacokinetic assessments and dose-finding studies during the clinical development of this therapeutic antibody. It is recommended that each laboratory validates the assay performance characteristics to ensure the generation of accurate and reproducible data.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics, and pharmacodynamics of anti-IL-4Rα antibody SHR-1819 in healthy subjects: A randomized, controlled phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety, pharmacokinetics, and pharmacodynamics of anti‐IL‐4Rα antibody SHR‐1819 in healthy subjects: A randomized, controlled phase I study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Bioactivity of SHR-1819 using a TF-1 Cell Proliferation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
SHR-1819 is a potent, humanized monoclonal antibody designed to target the human interleukin-4 receptor alpha subunit (IL-4Rα).[1][2][3][4] This receptor is a critical component for the signaling of both IL-4 and IL-13, two key cytokines implicated in type 2 inflammatory diseases such as asthma and atopic dermatitis.[1][2][4] By binding to IL-4Rα, SHR-1819 effectively blocks the downstream signaling pathways of both IL-4 and IL-13, mitigating the inflammatory response.[1][5][6] The human erythroleukemia cell line, TF-1, is dependent on hematopoietic growth factors for survival and proliferation and expresses the IL-4Rα.[7][8] The proliferation of TF-1 cells can be stimulated by IL-4 and IL-13, making them an ideal in vitro model system to assess the inhibitory activity of agents like SHR-1819.[1][9] This document provides a detailed protocol for culturing TF-1 cells and performing a cell proliferation assay to determine the bioactivity and potency of SHR-1819.
Mechanism of Action of SHR-1819
IL-4 and IL-13 exert their effects by binding to receptor complexes that share the IL-4Rα subunit. This binding event triggers the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2] Specifically, it leads to the phosphorylation of STAT6, a key transcription factor that induces the expression of genes associated with type 2 inflammation.[1][4] SHR-1819 binds to IL-4Rα, preventing IL-4 and IL-13 from engaging the receptor complex, thereby inhibiting STAT6 phosphorylation and subsequent downstream signaling, which includes cell proliferation.[1][2]
Experimental Protocols
Materials and Reagents
-
Cell Line: TF-1 (ATCC® CRL-2003™)
-
Base Medium: RPMI-1640 Medium (e.g., ATCC® 30-2001)
-
Supplements:
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (rhGM-CSF)
-
L-Glutamine
-
Penicillin-Streptomycin (P/S) (optional)
-
-
Assay Components:
-
Recombinant Human IL-4
-
Recombinant Human IL-13
-
SHR-1819 (or test antibody)
-
Isotype control (e.g., Human IgG4)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell proliferation assay reagent (e.g., MTT, XTT, or CCK-8)
-
-
Equipment and Consumables:
-
Class II Biosafety Cabinet
-
37°C, 5% CO₂ Humidified Incubator
-
Centrifuge
-
Inverted Microscope
-
96-well flat-bottom cell culture plates, sterile
-
Serological pipettes and pipette tips, sterile
-
Microplate reader
-
TF-1 Cell Culture and Maintenance
TF-1 cells are grown in suspension and require a cytokine such as rhGM-CSF for proliferation and survival.[7][8]
-
Complete Growth Medium:
-
RPMI-1640
-
10% FBS
-
2 ng/mL rhGM-CSF
-
2 mM L-Glutamine
-
-
Thawing Cells:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer contents to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask.
-
-
Routine Maintenance:
-
Maintain cell density between 2 x 10⁵ and 9 x 10⁵ cells/mL.[7]
-
Incubate at 37°C with 5% CO₂.[7]
-
For subculturing, split the culture 1:2 to 1:4 every 2-3 days.[10][11] This can be done by adding fresh medium or by centrifuging and resuspending the cells in fresh medium at a density of approximately 2 x 10⁴ viable cells/mL.
-
Replenish rhGM-CSF every 48 hours for optimal growth.[7]
-
TF-1 Cell Proliferation Assay Protocol
This protocol is designed to measure the ability of SHR-1819 to inhibit IL-4 or IL-13-induced proliferation of TF-1 cells.
-
Cell Preparation (Day 1):
-
Collect TF-1 cells from culture and centrifuge at 125 x g for 5 minutes.
-
Wash the cells twice with PBS to remove any residual GM-CSF.
-
Resuspend the cells in assay medium (RPMI-1640 + 10% FBS without rhGM-CSF) and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Adjust the cell density to 2 x 10⁵ cells/mL in the assay medium.
-
Seed 50 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.[8]
-
-
Treatment Preparation and Addition (Day 1):
-
Prepare serial dilutions of SHR-1819 and the isotype control antibody in assay medium at 2x the final desired concentration.
-
Prepare solutions of rhIL-4 (e.g., final concentration of 1 ng/mL) or rhIL-13 (e.g., final concentration of 5 ng/mL) in assay medium at 2x the final concentration.
-
Add 50 µL of the 2x antibody dilutions to the appropriate wells.
-
Pre-incubate the plate at 37°C for 30-60 minutes.
-
Add 50 µL of the 2x cytokine solution (IL-4 or IL-13) to the wells. The final volume in each well should be 150 µL.
-
Include the following controls:
-
Cells only (Negative Control): 50 µL cells + 100 µL assay medium.
-
Cells + Cytokine (Positive Control): 50 µL cells + 50 µL assay medium + 50 µL 2x cytokine.
-
-
-
Incubation (Days 1-4):
-
Measurement of Proliferation (Day 4):
-
Add 15 µL of CCK-8 reagent (or equivalent proliferation reagent) to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of proliferation inhibition relative to the positive control (Cells + Cytokine).
-
Plot the inhibition percentage against the log concentration of SHR-1819.
-
Use a four-parameter logistic (4PL) curve fit to determine the IC₅₀ value.
-
Data Presentation and Expected Results
The primary output of this assay is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of SHR-1819 required to inhibit 50% of the cytokine-induced TF-1 cell proliferation. Preclinical studies have established the potency of SHR-1819.[1][9]
Table 1: Reported In Vitro Efficacy of SHR-1819 on TF-1 Cell Proliferation
| Cytokine Stimulant | SHR-1819 IC₅₀ (ng/mL) | Reference |
| Human IL-4 (hIL-4) | 6.05 | [1] |
| Human IL-13 (hIL-13) | 16.59 | [1] |
The expected result is a dose-dependent inhibition of IL-4 and IL-13-induced TF-1 cell proliferation by SHR-1819, while the isotype control should show no significant inhibitory effect. The resulting IC₅₀ values should be comparable to the reference data presented above.
References
- 1. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SHR 1819 - AdisInsight [adisinsight.springer.com]
- 4. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety, pharmacokinetics, and pharmacodynamics of anti‐IL‐4Rα antibody SHR‐1819 in healthy subjects: A randomized, controlled phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a rapid, highly sensitive, non-radioactive assay system for hematopoietic growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. elabscience.com [elabscience.com]
- 11. Leibniz Institute DSMZ: Details [dsmz.de]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of B Cells Treated with SHR-1819
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR-1819 is a novel humanized monoclonal antibody that targets the alpha subunit of the interleukin-4 receptor (IL-4Rα).[1][2][3] This receptor is a critical component of the signaling pathways for both IL-4 and IL-13, two key cytokines involved in type 2 inflammatory responses.[4][5][6] By blocking IL-4Rα, SHR-1819 effectively inhibits the downstream signaling of both IL-4 and IL-13, making it a promising therapeutic candidate for type 2 inflammatory diseases such as asthma, atopic dermatitis, and allergic rhinitis.[1][2][7]
On B lymphocytes, the engagement of IL-4 and IL-13 with their receptors promotes B cell proliferation, differentiation, and immunoglobulin (Ig) class switching to IgE and IgG4.[4][8][9] This process is central to the pathophysiology of allergic diseases. The signaling cascade initiated by IL-4/IL-13 binding to IL-4Rα leads to the activation of the STAT6 pathway, which is crucial for these B cell responses.[1][6]
Flow cytometry is an indispensable tool for dissecting the effects of SHR-1819 on B cell populations. It allows for the precise identification and quantification of various B cell subsets, as well as the characterization of their activation status and expression of key surface markers. These application notes provide detailed protocols for the analysis of B cells treated with SHR-1819, enabling researchers to investigate its mechanism of action and pharmacodynamic effects.
Signaling Pathway of IL-4Rα and Inhibition by SHR-1819
The binding of IL-4 or IL-13 to the IL-4Rα chain initiates the formation of a receptor complex. For IL-4, this can be a type I receptor (IL-4Rα and the common gamma chain, γc) or a type II receptor (IL-4Rα and IL-13Rα1). IL-13 exclusively signals through the type II receptor.[4][6] Upon receptor complex formation, Janus kinases (JAKs) associated with the receptor chains are activated, leading to the phosphorylation of STAT6 (Signal Transducer and Activator of Transcription 6). Phosphorylated STAT6 then dimerizes, translocates to the nucleus, and induces the transcription of target genes responsible for B cell activation, proliferation, and IgE class switching. SHR-1819 blocks the initial step of this cascade by binding to IL-4Rα and preventing the binding of IL-4 and IL-13.
Experimental Protocols
In Vitro B Cell Activation and SHR-1819 Treatment
This protocol describes the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) to induce B cell activation and IgE production, and the assessment of the inhibitory effect of SHR-1819.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant human IL-4
-
Anti-human CD40 antibody (agonistic)
-
SHR-1819
-
Isotype control antibody
-
Human PBMCs isolated from healthy donors
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and adjust the concentration to 2 x 10^6 cells/mL.
-
Plate 1 x 10^6 cells per well in a 24-well plate.
-
Pre-incubate the cells with varying concentrations of SHR-1819 or an isotype control antibody for 1 hour at 37°C.
-
Stimulate the cells with recombinant human IL-4 (e.g., 20 ng/mL) and anti-human CD40 antibody (e.g., 1 µg/mL).[10][11][12]
-
Include unstimulated and stimulated (no SHR-1819) control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7-9 days.
-
After the incubation period, harvest the cells for flow cytometry analysis and collect the supernatant for IgE quantification by ELISA.
Flow Cytometry Staining Protocol for B Cell Phenotyping
This protocol outlines the staining procedure for identifying B cell subsets and assessing their activation status.
Materials:
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (see Table 1 for a suggested panel)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Viability dye (e.g., Zombie NIR™ or similar)
-
Fixation/Permeabilization solution (if performing intracellular staining for pSTAT6)
-
Flow cytometer
Procedure:
-
Harvest the cultured cells and transfer them to FACS tubes.
-
Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing a viability dye and incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing an Fc receptor blocking solution and incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorochrome-conjugated surface antibodies (see Table 1).
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with FACS buffer.
-
(Optional for intracellular staining) If analyzing intracellular pSTAT6, fix and permeabilize the cells according to the manufacturer's instructions. Then, stain with an anti-pSTAT6 antibody.
-
Resuspend the cells in an appropriate volume of FACS buffer for acquisition on a flow cytometer.
-
Acquire a sufficient number of events (e.g., at least 100,000 total events) for robust statistical analysis.
Data Presentation
Table 1: Suggested Flow Cytometry Panel for B Cell Analysis
| Marker | Fluorochrome | Purpose | Expected Change with SHR-1819 |
| Viability Dye | e.g., Zombie NIR™ | Exclude dead cells | - |
| CD19 | e.g., APC-Cy7 | Pan B cell marker[13][14] | No change |
| CD20 | e.g., PE-Cy7 | Pan B cell marker (lost on plasmablasts)[13][14] | No change |
| IgD | e.g., BV605 | Naïve and memory B cell identification[13] | No change in naïve, potential relative increase |
| CD27 | e.g., APC | Memory B cell marker[13][14] | Potential decrease in activated memory cells |
| CD38 | e.g., BUV395 | Plasmablast and germinal center B cell marker[13][14] | Decrease in plasmablast population |
| CD23 | e.g., FITC | Low-affinity IgE receptor, upregulated by IL-4[9][15] | Decreased expression |
| CD86 | e.g., PE | Co-stimulatory molecule, upregulated upon activation[16] | Decreased expression |
| Surface IgE | e.g., PerCP-eFluor 710 | IgE-switched B cells | Decreased frequency |
| pSTAT6 (intracellular) | e.g., Alexa Fluor 488 | Indicator of IL-4/IL-13 signaling[1] | Decreased phosphorylation |
Table 2: Expected Quantitative Outcomes of SHR-1819 Treatment
| Parameter | Control (Stimulated) | SHR-1819 Treated (Stimulated) |
| % CD19+CD38hi Plasmablasts | Increased | Decreased |
| % CD19+sIgE+ B cells | Increased | Decreased |
| CD23 MFI on B cells | High | Low |
| CD86 MFI on B cells | High | Low |
| pSTAT6 MFI in B cells | High | Low |
| Supernatant IgE (ng/mL) | High | Low |
Visualization of Experimental Workflow and Expected Results
Experimental Workflow
Logical Relationship of Expected Outcomes
References
- 1. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Tuning the Cytokine Responses: An Update on Interleukin (IL)-4 and IL-13 Receptor Complexes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional significance of IL-4 receptor on B cells in IL-4-induced human IgE production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interleukin 13 induces interleukin 4-independent IgG4 and IgE synthesis and CD23 expression by human B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of human B lymphocytes through CD40 and interleukin 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IL-21 in Conjunction with Anti-CD40 and IL-4 Constitutes a Potent Polyclonal B Cell Stimulator for Monitoring Antigen-Specific Memory B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human B-cell subset identification and changes in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deletion of IL-4Rα signaling on B cells limits hyperresponsiveness depending on antigen load - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot for pSTAT6 Inhibition by SHR-1819
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR-1819 is a novel humanized monoclonal antibody designed to target the alpha subunit of the Interleukin-4 receptor (IL-4Rα).[1][2] This strategic targeting effectively blocks the signaling pathways of both IL-4 and IL-13, key cytokines implicated in type 2 inflammatory diseases such as asthma and atopic dermatitis.[1][3][4] The binding of IL-4 or IL-13 to their receptors activates the JAK-STAT signaling cascade, leading to the phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6). Phosphorylated STAT6 (pSTAT6) then translocates to the nucleus to regulate the transcription of genes involved in the inflammatory response. By binding to IL-4Rα, SHR-1819 prevents this downstream signaling, leading to an inhibition of STAT6 phosphorylation.[1][5][4]
Western blotting is a crucial immunodetection technique to qualitatively and semi-quantitatively measure the levels of specific proteins in a sample. In the context of SHR-1819, it serves as a robust method to directly assess the drug's efficacy in inhibiting the IL-4/IL-13 signaling pathway by measuring the reduction in pSTAT6 levels. This document provides a detailed protocol for performing a Western blot to evaluate the inhibitory effect of SHR-1819 on STAT6 phosphorylation in a relevant cell-based assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for the Western blot experiment.
Caption: IL-4/IL-13 signaling pathway and the inhibitory action of SHR-1819.
Caption: Experimental workflow for Western blot analysis of pSTAT6.
Experimental Protocols
Cell Culture and Treatment
This protocol is optimized for TF-1 cells, a human erythroleukemia cell line that proliferates in response to IL-4 and IL-13, making them a suitable model for this assay.[3]
Materials:
-
TF-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human IL-4 or IL-13
-
SHR-1819
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture TF-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
Pre-treat the cells with varying concentrations of SHR-1819 (e.g., 0, 1, 10, 100, 1000 ng/mL) for 1 hour.
-
Stimulate the cells with recombinant human IL-4 (e.g., 20 ng/mL) or IL-13 (e.g., 50 ng/mL) for 15-30 minutes.
-
Include appropriate controls: untreated cells, cells treated with IL-4/IL-13 only, and cells treated with SHR-1819 only.
Western Blot Protocol
1. Cell Lysis
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE
-
Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-120V until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Blocking
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
6. Antibody Incubation
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Rabbit anti-pSTAT6 (Tyr641) (1:1000)
-
Rabbit anti-STAT6 (1:1000)
-
Mouse anti-β-actin or anti-GAPDH (1:5000) as a loading control.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the pSTAT6 and total STAT6 band intensities to the loading control.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for clear comparison of the inhibitory effects of SHR-1819.
| Treatment Group | SHR-1819 (ng/mL) | IL-4 (ng/mL) | Normalized pSTAT6/STAT6 Ratio (Arbitrary Units) | % Inhibition of pSTAT6 |
| Untreated Control | 0 | 0 | 0.05 | - |
| IL-4 Control | 0 | 20 | 1.00 | 0 |
| SHR-1819 | 1 | 20 | 0.75 | 25 |
| SHR-1819 | 10 | 20 | 0.40 | 60 |
| SHR-1819 | 100 | 20 | 0.10 | 90 |
| SHR-1819 | 1000 | 20 | 0.06 | 94 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive protocol for utilizing Western blotting to assess the inhibitory effect of SHR-1819 on IL-4/IL-13 induced STAT6 phosphorylation. Adherence to this detailed methodology will enable researchers to generate robust and reproducible data, which is essential for the preclinical and clinical development of SHR-1819 and other inhibitors targeting the IL-4/IL-13 signaling axis.
References
- 1. dovepress.com [dovepress.com]
- 2. Safety, pharmacokinetics, and pharmacodynamics of anti‐IL‐4Rα antibody SHR‐1819 in healthy subjects: A randomized, controlled phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Immunohistochemical Analysis in SHR-1819 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR-1819 is a humanized monoclonal antibody that targets the Interleukin-4 receptor alpha subunit (IL-4Rα).[1] It is under investigation as a therapeutic agent for type 2 inflammatory diseases, such as atopic dermatitis and asthma, by blocking the signaling of both IL-4 and IL-13.[1] These application notes are designed to provide researchers with the necessary protocols and background information to investigate the expression of SHR-1819's target, IL-4Rα, in tissue samples using immunohistochemistry (IHC). It is important to note that SHR-1819 is a therapeutic antibody and is not intended for use as a primary detection antibody in IHC assays. The following protocols are for the immunohistochemical detection of the IL-4Rα protein itself, which is crucial for understanding the mechanism of action of SHR-1819 and identifying tissues and cell types that are targeted by this therapy.
Mechanism of Action of SHR-1819
SHR-1819 exerts its therapeutic effect by binding to IL-4Rα, a shared receptor component for both IL-4 and IL-13.[1] This binding prevents the formation of the Type I (IL-4Rα/γc) and Type II (IL-4Rα/IL-13Rα1) receptor complexes, thereby inhibiting the downstream signaling pathways. A key pathway inhibited by SHR-1819 is the JAK-STAT signaling cascade, specifically the activation of Signal Transducer and Activator of Transcription 6 (STAT6).[2] The inhibition of STAT6 activation ultimately reduces the expression of genes involved in the type 2 inflammatory response.[2]
Below is a diagram illustrating the signaling pathway blocked by SHR-1819.
Caption: SHR-1819 blocks IL-4 and IL-13 signaling by binding to IL-4Rα.
Quantitative Data for SHR-1819
The following tables summarize the in vitro binding affinity and inhibitory concentrations of SHR-1819. This data is essential for understanding the potency of the antibody.
Table 1: Binding Affinity of SHR-1819 to Human IL-4Rα
| Assay Method | Parameter | Value | Reference |
| ELISA | EC50 | 0.116 nM | [2] |
| Flow Cytometry (on B cells) | EC50 | 326.8 ng/mL | [2] |
Table 2: In Vitro Inhibition of IL-4/IL-13 Induced Signaling by SHR-1819
| Assay | Parameter | Value | Reference |
| hIL-4-induced TF-1 cell proliferation | IC50 | 6.05 ng/mL | [2] |
| hIL-13-induced TF-1 cell proliferation | IC50 | 16.59 ng/mL | [2] |
| hIL-4-induced STAT6 activation | IC50 | 6.76 ng/mL | [2] |
| hIL-13-induced STAT6 activation | IC50 | 3.78 ng/mL | [2] |
Immunohistochemistry Protocol for IL-4Rα Detection
This protocol provides a general guideline for the detection of IL-4Rα in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissues and antibodies.
Materials
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal serum from the same species as the secondary antibody)
-
Primary antibody against IL-4Rα (see Table 3 for examples)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Table 3: Example Primary Antibodies for IL-4Rα IHC
| Vendor | Catalog Number | Type | Recommended Concentration | Reference |
| R&D Systems | MAB230 | Mouse Monoclonal | 25 µg/mL | |
| Leinco Technologies | I-400 | Mouse Monoclonal | 8-25 µg/mL | [3] |
| United States Biological | I7752-12C | Rabbit Polyclonal | 1:50 - 1:200 | [4] |
Experimental Workflow
Caption: A step-by-step workflow for FFPE immunohistochemical staining.
Protocol Steps
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in running tap water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM citrate buffer (pH 6.0).
-
Heat the slides in the buffer to 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse slides with PBS twice for 5 minutes each.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS twice for 5 minutes each.
-
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., 10% normal serum in PBS) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-IL-4Rα primary antibody in the blocking buffer to the desired concentration (e.g., 8-25 µg/mL).[3]
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS twice for 5 minutes each.
-
Incubate sections with a biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS twice for 5 minutes each.
-
Incubate sections with streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, for 30 minutes at room temperature.
-
-
Chromogen Substrate:
-
Rinse slides with PBS twice for 5 minutes each.
-
Apply DAB substrate solution and incubate until the desired color intensity is reached (typically 1-5 minutes). Monitor under a microscope.
-
Wash slides with distilled water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse slides in running tap water for 10 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a series of ethanol concentrations (e.g., 95% and 100%) and xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Visualization:
-
Observe the staining under a light microscope. IL-4Rα staining will appear as a brown precipitate, while the nuclei will be stained blue. Specific staining has been observed in plasma cells in human lymph nodes.
-
Conclusion
These application notes provide a framework for researchers working with the therapeutic antibody SHR-1819 to investigate its target, IL-4Rα, in relevant tissue samples. By understanding the expression pattern of IL-4Rα, researchers can gain valuable insights into the drug's mechanism of action, potential efficacy in different tissues, and patient selection strategies. The provided protocols and data serve as a starting point for developing and optimizing immunohistochemical assays for IL-4Rα.
References
Application Notes and Protocols: Long-Term Stability of SHR-1819 in Solution
Note to the Reader: As of November 2025, detailed public information regarding the long-term stability of the anti-IL-4Rα monoclonal antibody SHR-1819 in solution, including specific formulation details and degradation pathways, is not available in the public domain. The following application notes and protocols are therefore based on established principles and common practices for ensuring the stability of therapeutic monoclonal antibodies. These should be regarded as a general framework and not as a validated protocol for SHR-1819. Researchers, scientists, and drug development professionals are advised to perform their own stability studies to determine the optimal storage and handling conditions for SHR-1819.
Introduction
SHR-1819 is a novel humanized monoclonal antibody that targets the alpha subunit of the interleukin-4 receptor (IL-4Rα).[1][2][3] By blocking IL-4Rα, SHR-1819 can inhibit the signaling of both IL-4 and IL-13, two key cytokines involved in type 2 inflammatory diseases such as atopic dermatitis and asthma.[1][4][5] The long-term stability of SHR-1819 in solution is a critical quality attribute that ensures its safety, efficacy, and shelf-life. This document provides a general overview of the factors affecting the stability of monoclonal antibodies like SHR-1819 and outlines protocols for assessing their stability over time.
Factors Affecting Monoclonal Antibody Stability
The stability of a monoclonal antibody in solution can be influenced by a variety of physical and chemical factors:
-
Temperature: Both high and low temperatures can induce degradation. Freezing and thawing cycles can lead to aggregation.
-
pH: The pH of the solution is critical for maintaining the native conformation of the antibody. Deviations from the optimal pH can lead to denaturation and aggregation.
-
Excipients: Formulation components such as buffers, salts, sugars, and surfactants play a crucial role in stabilizing the antibody.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can alter the antibody's structure and function.
-
Light Exposure: Exposure to light, particularly UV light, can cause photo-degradation.
-
Mechanical Stress: Agitation or shear stress during manufacturing, shipping, and handling can induce aggregation.
Hypothetical Long-Term Stability Data
The following table represents a hypothetical summary of a long-term stability study for an SHR-1819 solution. This data is for illustrative purposes only and is not based on actual experimental results for SHR-1819.
| Storage Condition | Time Point | Purity by SEC-HPLC (%) | Monomer Content (%) | Potency (Relative to Reference) |
| 2-8°C | 0 Months | 99.5 | 99.2 | 100% |
| 3 Months | 99.3 | 99.0 | 98% | |
| 6 Months | 99.1 | 98.8 | 97% | |
| 12 Months | 98.8 | 98.5 | 95% | |
| 24 Months | 98.2 | 97.9 | 92% | |
| 25°C / 60% RH | 0 Months | 99.5 | 99.2 | 100% |
| 1 Month | 98.0 | 97.5 | 90% | |
| 3 Months | 96.5 | 95.8 | 82% | |
| 6 Months | 94.2 | 93.1 | 70% | |
| 40°C / 75% RH | 0 Months | 99.5 | 99.2 | 100% |
| 1 Month | 95.1 | 94.0 | 75% | |
| 3 Months | 89.8 | 88.2 | 55% |
Experimental Protocols
The following are generalized protocols for key experiments used to assess the stability of monoclonal antibodies.
Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate and Fragment Analysis
Purpose: To separate and quantify high molecular weight species (aggregates) and low molecular weight species (fragments) from the monomeric antibody.
Methodology:
-
System Preparation: Equilibrate an HPLC system with a suitable size exclusion column (e.g., TSKgel G3000SWxl) with a mobile phase such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.
-
Sample Preparation: Dilute the SHR-1819 solution to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the column.
-
Elution: Elute isocratically at a flow rate of 0.5 mL/min for 30 minutes.
-
Detection: Monitor the eluate at a UV wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to aggregates, monomer, and fragments. Calculate the percentage of each species relative to the total peak area.
Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC) for Charge Variant Analysis
Purpose: To separate and quantify charge variants of the antibody, such as acidic and basic species, which can arise from modifications like deamidation or isomerization.
Methodology:
-
System Preparation: Equilibrate an HPLC system with a cation exchange column (e.g., ProPac WCX-10) with a low salt mobile phase (e.g., 20 mM MES, pH 6.0).
-
Sample Preparation: Dilute the SHR-1819 solution to approximately 1 mg/mL in the low salt mobile phase.
-
Injection: Inject a fixed volume (e.g., 50 µL) of the prepared sample.
-
Elution: Apply a linear salt gradient from the low salt mobile phase to a high salt mobile phase (e.g., 20 mM MES, 500 mM NaCl, pH 6.0) over 40 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor the eluate at a UV wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas for the main peak and any pre-peaks (acidic variants) and post-peaks (basic variants).
Cell-Based Bioassay for Potency Determination
Purpose: To measure the biological activity of SHR-1819 by assessing its ability to inhibit IL-4 or IL-13 induced cellular responses.[5]
Methodology:
-
Cell Culture: Culture a responsive cell line (e.g., TF-1 cells) that proliferates in response to IL-4 or IL-13.[5]
-
Assay Setup: Seed the cells in a 96-well plate.
-
Sample Preparation: Prepare a serial dilution of the SHR-1819 stability sample and a reference standard.
-
Incubation: Add the diluted SHR-1819 samples and reference standard to the cells, followed by a fixed concentration of IL-4 or IL-13. Incubate for a specified period (e.g., 48-72 hours).
-
Cell Viability Measurement: Add a cell proliferation reagent (e.g., MTT or resazurin) and measure the signal (absorbance or fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the antibody concentration and fit the data to a four-parameter logistic curve. Calculate the relative potency of the stability sample compared to the reference standard.
Visualizations
The following diagrams illustrate key concepts related to SHR-1819 and its stability assessment.
References
- 1. Safety, pharmacokinetics, and pharmacodynamics of anti‐IL‐4Rα antibody SHR‐1819 in healthy subjects: A randomized, controlled phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, pharmacokinetics, and pharmacodynamics of anti-IL-4Rα antibody SHR-1819 in healthy subjects: A randomized, controlled phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Reconstitution Protocol for Lyophilized SHR-1819: An Application Note for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SHR-1819 is a humanized monoclonal antibody that targets the alpha subunit of the interleukin-4 receptor (IL-4Rα). By blocking IL-4Rα, SHR-1819 inhibits the signaling of both IL-4 and IL-13, key cytokines implicated in type 2 inflammatory diseases. This antibody is under investigation for the treatment of conditions such as atopic dermatitis and asthma.[1][2][3] Provided as a lyophilized powder, SHR-1819 requires careful reconstitution to ensure its stability, efficacy, and safety in preclinical research and drug development settings.
This document provides a detailed protocol for the reconstitution, handling, and storage of lyophilized SHR-1819. The procedures outlined below are based on general best practices for reconstituting therapeutic monoclonal antibodies and are intended to guide researchers, scientists, and drug development professionals.
Materials and Equipment
Materials
-
Vial of lyophilized SHR-1819
-
Sterile Water for Injection (SWFI)
-
5% Dextrose Injection (D5W) or 0.9% Sodium Chloride Injection (Normal Saline)
-
Sterile, single-use syringes (various sizes)
-
Sterile needles
-
Alcohol wipes (70% isopropyl alcohol)
-
Sterile, low-protein-binding storage tubes (e.g., polypropylene)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Equipment
-
Laminar flow hood or biological safety cabinet
-
Calibrated pipettes
-
Vortex mixer (optional)
-
Centrifuge for vials (optional)
-
Refrigerator (2-8°C)
-
Freezer (-20°C to -80°C, non-frost-free)[4]
Reconstitution Protocol
This protocol is based on a hypothetical presentation of 150 mg of lyophilized SHR-1819 powder in a single-use vial. Adjust volumes accordingly for different vial presentations.
Step 1: Preparation
-
Ensure all materials are sterile and readily accessible.
-
Perform all reconstitution steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Allow the vial of lyophilized SHR-1819 and the chosen diluent to equilibrate to room temperature for approximately 15-30 minutes before reconstitution.
-
Inspect the vial of lyophilized SHR-1819 to ensure the cake is intact and there are no signs of damage to the vial or stopper.
Step 2: Reconstitution Procedure
-
Remove the plastic cap from the SHR-1819 vial and wipe the rubber stopper with a 70% isopropyl alcohol wipe.
-
Using a sterile syringe and needle, slowly inject the appropriate volume of Sterile Water for Injection (SWFI) onto the inside wall of the vial to avoid foaming. For a target concentration of 100 mg/mL, add 1.5 mL of SWFI to the 150 mg vial.
-
Gently swirl the vial to dissolve the lyophilized powder. Avoid vigorous shaking or vortexing, as this can cause protein denaturation and foaming.[3]
-
Allow the vial to sit at room temperature for a few minutes to ensure complete dissolution. If complete dissolution is not achieved with gentle swirling, the vial may be gently rolled between the palms.
-
Once reconstituted, the solution should be clear to slightly opalescent, colorless to pale yellow, and essentially free of visible particles.[5]
Step 3: Dilution for Administration (If Required)
For preclinical studies, SHR-1819 was administered via subcutaneous injection, with the vehicle being a 5% glucose injection.[1] Therefore, further dilution may be necessary to achieve the final desired concentration for injection.
-
Based on the desired final concentration and volume, calculate the required volume of the reconstituted SHR-1819 solution and the diluent (e.g., 5% Dextrose or 0.9% Normal Saline).
-
Withdraw the calculated volume of reconstituted SHR-1819 from the vial using a sterile syringe.
-
Slowly add the SHR-1819 solution to the appropriate volume of the chosen diluent.
-
Gently invert the container to mix. Do not shake.
Quantitative Data Summary
The following tables provide examples of reconstitution and dilution calculations.
Table 1: Reconstitution of Lyophilized SHR-1819
| Parameter | Value |
| Mass of Lyophilized Powder | 150 mg/vial |
| Reconstitution Diluent | Sterile Water for Injection (SWFI) |
| Volume of SWFI to Add | 1.5 mL |
| Final Concentration | 100 mg/mL |
Table 2: Example Dilution for a 10 mg/kg Dose in a 20g Mouse
| Parameter | Value |
| Animal Weight | 20 g (0.02 kg) |
| Dose | 10 mg/kg |
| Total Dose Required | 0.2 mg |
| Reconstituted SHR-1819 Concentration | 100 mg/mL |
| Volume of Reconstituted SHR-1819 | 2 µL |
| Final Injection Volume (Example) | 100 µL |
| Diluent | 5% Dextrose Injection |
| Volume of Diluent Required | 98 µL |
| Final Concentration for Injection | 2 mg/mL |
Quality Control
A visual inspection of the reconstituted product is crucial to ensure its quality and safety.[5][6]
-
Appearance: The reconstituted solution should be clear to slightly opalescent and colorless to pale yellow.
-
Particulates: The solution must be essentially free of visible particles. Inspect the vial against a light and dark background to aid in the detection of any foreign matter.[5]
-
Integrity: If the lyophilized cake appears melted or discolored before reconstitution, do not use the product.
Storage and Stability
Proper storage of both lyophilized and reconstituted SHR-1819 is critical to maintain its stability and biological activity.
Table 3: Storage Conditions
| Form | Storage Temperature | Duration |
| Lyophilized Powder | 2-8°C | Refer to manufacturer's expiration date |
| Reconstituted Solution | 2-8°C | Up to 24 hours |
| Reconstituted Solution | -20°C to -80°C (in aliquots) | Up to 3 months (avoid freeze-thaw cycles)[7] |
Important Considerations:
-
Do not freeze lyophilized powder.
-
For long-term storage of the reconstituted antibody, it is recommended to aliquot the solution into single-use, low-protein-binding tubes to avoid repeated freeze-thaw cycles.[4][7]
-
Use of frost-free freezers is not recommended as the temperature fluctuations can degrade the antibody.[4][8]
Signaling Pathway of SHR-1819
SHR-1819 exerts its therapeutic effect by inhibiting the signaling of IL-4 and IL-13, which share a common receptor subunit, IL-4Rα. This inhibition prevents the activation of the JAK-STAT signaling pathway, a critical cascade in the inflammatory response of type 2 diseases.
Conclusion
The proper reconstitution of lyophilized SHR-1819 is a fundamental step for ensuring the reliability and reproducibility of experimental results. By following this detailed protocol, researchers can prepare SHR-1819 solutions that are suitable for in vitro and in vivo studies, contributing to the further understanding and development of this promising therapeutic antibody. Adherence to aseptic techniques, careful handling to prevent protein denaturation, and appropriate storage are paramount for maintaining the integrity of the product.
References
- 1. agrisera.com [agrisera.com]
- 2. Antibody Storage and Antibody Shelf Life [labome.com]
- 3. support.biossusa.com [support.biossusa.com]
- 4. sysy.com [sysy.com]
- 5. lyophilizationworld.com [lyophilizationworld.com]
- 6. Product and Container Considerations for Manual Visual Inspection of Pharmaceuticals - Vaayath [vaayath.com]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. sysy-histosure.com [sysy-histosure.com]
Application Notes and Protocols for SHR-1819 Studies in hIL-4/hIL-4Rα Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR-1819 is a potent, humanized monoclonal antibody that targets the human interleukin-4 receptor alpha subunit (hIL-4Rα).[1] This targeting competitively inhibits the signaling of both IL-4 and IL-13, key cytokines in type 2 inflammatory responses.[2][3] These inflammatory pathways are implicated in the pathogenesis of atopic diseases such as asthma, atopic dermatitis (AD), and allergic rhinitis (AR).[2][3] To facilitate the preclinical evaluation of SHR-1819, transgenic mice expressing human IL-4 and IL-4Rα (hIL-4/hIL-4Rα) have been developed. These models are crucial for assessing the in vivo efficacy and pharmacokinetic profile of SHR-1819 in a system that recapitulates the human target.[2][3] These application notes provide detailed protocols for in vitro and in vivo studies of SHR-1819 using these specialized transgenic mice.
hIL-4/hIL-4Rα Transgenic Mice
hIL-4/hIL-4Rα transgenic mice are genetically engineered to express the human versions of both interleukin-4 (IL-4) and its receptor subunit, IL-4Rα. This humanization allows for the direct testing of human-specific therapeutics like SHR-1819 in a small animal model. These mice are instrumental in establishing preclinical proof-of-concept for efficacy in various type 2 inflammatory disease models.
In Vitro Efficacy and Potency of SHR-1819
A series of in vitro assays are essential to determine the binding affinity, potency, and mechanism of action of SHR-1819 before proceeding to in vivo studies.
Quantitative Data Summary: In Vitro Studies
| Assay Type | Cell Line | Parameter | SHR-1819 Result | Reference |
| Binding Affinity | - | K D | 1.32 x 10⁻¹⁰ M (to hIL-4Rα) | [4] |
| B cells (human) | EC₅₀ | 326.8 ng/mL | [5] | |
| B cells (hIL-4/hIL-4Rα transgenic mice) | EC₅₀ | 7.225 ng/mL | [5] | |
| Blocking Ability | - | IC₅₀ (hIL-4/hIL-4Rα interaction) | 83.1 ng/mL | [4] |
| Cell Proliferation Inhibition | TF-1 | IC₅₀ (hIL-4 induced) | 6.05 ng/mL | [6] |
| TF-1 | IC₅₀ (hIL-13 induced) | 16.59 ng/mL | [6] | |
| STAT6 Activation Inhibition | HEK-Blue™ IL-4/IL-13 | IC₅₀ (hIL-4 induced) | 6.76 ng/mL | [7] |
| HEK-Blue™ IL-4/IL-13 | IC₅₀ (hIL-13 induced) | 3.78 ng/mL | [7] |
Experimental Protocols: In Vitro Assays
1. TF-1 Cell Proliferation Assay
This assay assesses the ability of SHR-1819 to inhibit the proliferation of the human erythroleukemia cell line, TF-1, which is dependent on IL-4 or IL-13 for growth.[6]
-
Cell Culture: Culture TF-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 2-5 ng/mL recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF). Maintain cultures at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Wash TF-1 cells to remove GM-CSF and resuspend in a cytokine-free medium.
-
Seed cells in a 96-well plate.
-
Add serial dilutions of SHR-1819 or a control antibody.
-
Stimulate the cells with a predetermined optimal concentration of recombinant human IL-4 or IL-13.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell proliferation using a standard method such as the MTT assay.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
-
2. STAT6 Activation Assay
This assay measures the inhibition of the IL-4/IL-13 signaling pathway by quantifying the activation of the signal transducer and activator of transcription 6 (STAT6).[7]
-
Cell Line: Utilize HEK-Blue™ IL-4/IL-13 reporter cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of a STAT6-inducible promoter.
-
Assay Procedure:
-
Plate HEK-Blue™ IL-4/IL-13 cells in a 96-well plate and incubate overnight.
-
Add serial dilutions of SHR-1819 or a control antibody.
-
Stimulate the cells with recombinant human IL-4 or IL-13.
-
Incubate for 20-24 hours to allow for SEAP expression.[7]
-
Collect the cell supernatant and measure SEAP activity using a colorimetric substrate such as QUANTI-Blue™.
-
Determine the IC₅₀ value by analyzing the dose-dependent inhibition of SEAP activity.
-
In Vivo Efficacy of SHR-1819 in hIL-4/hIL-4Rα Transgenic Mice
The following protocols describe the use of hIL-4/hIL-4Rα transgenic mice to model human type 2 inflammatory diseases and to evaluate the therapeutic potential of SHR-1819.
Quantitative Data Summary: In Vivo Studies
| Disease Model | Key Parameters | Vehicle Control | SHR-1819 (12.5 mg/kg) | SHR-1819 (25 mg/kg) | Reference |
| OVA-Induced Asthma | Airway Hyperresponsiveness (Penh) | Significant Increase | Reduced | Significantly Reduced | [2][3] |
| Total Serum IgE (ng/mL) | Elevated | Decreased | Significantly Decreased | [2][3] | |
| Inflammatory Cell Infiltration (BALF) | Severe | Reduced | Significantly Reduced | [2][3] | |
| Oxazolone-Induced Atopic Dermatitis | Ear Swelling (mm) | Significant Increase | Reduced | Significantly Reduced | [2][3] |
| Total Serum IgE (ng/mL) | Elevated | Decreased | Significantly Decreased | [2][3] | |
| OVA-Induced Allergic Rhinitis | Sneezing Frequency | High | Reduced | Significantly Reduced | [2][3] |
| Nasal Rubbing Frequency | High | Reduced | Significantly Reduced | [2][3] | |
| Total Serum IgE (ng/mL) | Elevated | Decreased | Significantly Decreased | [2][3] |
Experimental Protocols: In Vivo Models
1. Ovalbumin (OVA)-Induced Asthma Model
This model mimics the allergic airway inflammation characteristic of asthma.[2][3]
-
Animals: hIL-4/hIL-4Rα transgenic mice.
-
Sensitization:
-
On days 1 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 0.2 mg/mL ovalbumin (OVA) emulsified in aluminum hydroxide.[4]
-
-
Challenge:
-
From day 28 to 33, challenge the mice daily with an aerosolized 1.5% OVA solution for 30 minutes.[4]
-
-
Treatment:
-
Administer SHR-1819 (e.g., 12.5 or 25 mg/kg) or vehicle control via subcutaneous (s.c.) injection every three days, starting from day 15 until the end of the study.[4]
-
-
Endpoints:
-
Airway Hyperresponsiveness (AHR): Measure AHR on day 31 using whole-body plethysmography in response to increasing concentrations of methacholine.[4]
-
Serum IgE: Collect blood at the end of the study and measure total and OVA-specific IgE levels by ELISA.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to assess inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes) by cell counting and differential analysis.
-
Histopathology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and mucus production (e.g., H&E and PAS staining).
-
2. Oxazolone-Induced Atopic Dermatitis (AD) Model
This model reproduces the chronic skin inflammation seen in atopic dermatitis.[2][3]
-
Animals: hIL-4/hIL-4Rα transgenic mice.
-
Sensitization:
-
On day 0, sensitize the mice by applying a solution of oxazolone (e.g., 1%) to a shaved area of the dorsal skin and to the ears.
-
-
Challenge:
-
Starting from day 7, repeatedly challenge the sensitized skin and ears with a lower concentration of oxazolone (e.g., 0.4%) every other day for approximately 3 weeks.
-
-
Treatment:
-
Administer SHR-1819 or vehicle control (s.c.) at specified doses and intervals throughout the challenge phase.
-
-
Endpoints:
-
Ear Thickness: Measure ear swelling regularly using a digital caliper as an indicator of inflammation.
-
Clinical Score: Evaluate the severity of skin lesions (erythema, edema, excoriation, scaling) using a standardized scoring system.
-
Serum IgE: Measure total serum IgE levels by ELISA at the end of the study.
-
Histopathology: Collect skin biopsies for histological examination of epidermal thickening and inflammatory cell infiltration.
-
3. Ovalbumin (OVA)-Induced Allergic Rhinitis (AR) Model
This model is used to study the symptoms of allergic rhinitis.[2][3]
-
Animals: hIL-4/hIL-4Rα transgenic mice.
-
Sensitization:
-
On days 0, 7, and 14, sensitize mice with an i.p. injection of 100 µg OVA mixed with 2 mg aluminum hydroxide adjuvant.[7]
-
-
Challenge:
-
From day 21 to 27, challenge the mice daily with an intranasal administration of 500 µg OVA.[7]
-
-
Treatment:
-
Administer SHR-1819 (e.g., 12.5, 25, or 50 mg/kg) or vehicle control (s.c.) every three days, starting from day 14.[7]
-
-
Endpoints:
-
Allergic Symptoms: On day 27, observe and count the number of sneezes and nasal rubbing movements for a defined period after the final challenge.[7]
-
Serum IgE: Measure total serum IgE levels by ELISA.
-
Histopathology: Analyze nasal tissues for inflammatory cell infiltration and mucosal thickening.
-
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are performed in hIL-4/hIL-4Rα transgenic mice to understand the absorption, distribution, metabolism, and excretion of SHR-1819.[6]
Quantitative Data Summary: Pharmacokinetics
| Administration Route | Dose | t₁/₂ (half-life) | Bioavailability | Reference |
| Subcutaneous (s.c.) | 50 mg/kg | 67.5 hours | 84.7% | [6] |
| Intravenous (i.v.) | 50 mg/kg | Not specified | - | [6] |
Experimental Protocol: Pharmacokinetic Analysis
-
Animals: hIL-4/hIL-4Rα transgenic mice.
-
Administration:
-
Divide mice into two groups.
-
Administer a single dose of SHR-1819 (e.g., 50 mg/kg) via either intravenous (i.v.) or subcutaneous (s.c.) injection.[6]
-
-
Sample Collection:
-
Collect blood samples at various time points before and after administration (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 168 hours).
-
-
Analysis:
-
Prepare serum from the collected blood samples.
-
Determine the serum concentration of SHR-1819 using a validated enzyme-linked immunosorbent assay (ELISA).
-
Calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: IL-4/IL-4Rα signaling pathway and the inhibitory action of SHR-1819.
Caption: Experimental workflow for the OVA-induced asthma model.
Caption: Experimental workflow for the oxazolone-induced atopic dermatitis model.
References
- 1. Allergen-induced murine upper airway inflammation: local and systemic changes in murine experimental allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic and prophylactic deletion of IL‐4Ra‐signaling ameliorates established ovalbumin induced allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biocytogen.com [biocytogen.com]
- 6. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing SHR-1819 concentration for STAT6 inhibition
Technical Support Center: SHR-1819
Welcome to the technical support center for SHR-1819. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist in optimizing the concentration of SHR-1819 for effective STAT6 signaling inhibition in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is SHR-1819 and what is its mechanism of action?
A1: SHR-1819 is a humanized monoclonal antibody that targets the Interleukin-4 receptor alpha chain (IL-4Rα).[1][2] It is not a direct inhibitor of STAT6. Instead, it competitively blocks the binding of cytokines IL-4 and IL-13 to their cell surface receptors.[1][3] Since IL-4 and IL-13 are the primary activators of the JAK-STAT6 signaling pathway, SHR-1819 indirectly inhibits the phosphorylation and subsequent activation of STAT6.[2][4]
Q2: What is a recommended starting concentration range for SHR-1819 in cell-based assays?
A2: Based on preclinical data, SHR-1819 effectively inhibits STAT6 activation at sub-nanomolar concentrations.[1][2] A good starting point for a dose-response experiment would be a wide logarithmic range, for example, from 0.1 ng/mL to 1000 ng/mL. In TF-1 cells, IC₅₀ values for inhibiting IL-4 and IL-13-induced proliferation were observed at 6.05 ng/mL and 16.59 ng/mL, respectively.[2]
Q3: Which cell lines are suitable for studying SHR-1819-mediated STAT6 inhibition?
A3: Cell lines that express the IL-4Rα and respond to IL-4 or IL-13 stimulation are appropriate. Preclinical studies have successfully used TF-1 (human erythroleukemia) cells and HEK-Blue™ IL-4/IL-13 reporter cells.[1][2] Other common cell lines used for studying this pathway include A549 (lung carcinoma) and various primary immune cells like B cells or macrophages.
Q4: How long should I pre-incubate my cells with SHR-1819 before cytokine stimulation?
A4: For a monoclonal antibody targeting a cell surface receptor, a pre-incubation period of 30 to 60 minutes at 37°C is typically sufficient to allow for binding to the receptor before adding the cytokine stimulant (e.g., IL-4 or IL-13).
Q5: How can I confirm that the observed effect is due to STAT6 inhibition?
A5: The most direct method is to measure the phosphorylation status of STAT6 at tyrosine 641 (p-STAT6 Y641) via Western blot or a specific ELISA assay.[5][6] A dose-dependent decrease in the p-STAT6/total-STAT6 ratio upon SHR-1819 treatment would confirm on-target activity. Additionally, you can measure the expression of downstream STAT6 target genes (e.g., CCL17/TARC) via qPCR.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and a general workflow for optimizing SHR-1819 concentration.
Caption: IL-4/IL-13 signaling pathway and the inhibitory action of SHR-1819.
Caption: Workflow for optimizing SHR-1819 experimental concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of p-STAT6 is observed. | 1. SHR-1819 Concentration Too Low: The concentrations used are below the effective range. 2. Inactive Cytokine: The IL-4 or IL-13 used for stimulation has lost activity. 3. Low Receptor Expression: The chosen cell line does not express sufficient IL-4Rα. 4. Incorrect Timing: The pre-incubation or stimulation times are not optimal. | 1. Perform a broad dose-response curve (e.g., 0.1 to 1000 ng/mL) to find the inhibitory range. 2. Test the cytokine activity on a positive control cell line. Use a fresh aliquot of cytokine. 3. Confirm IL-4Rα expression via flow cytometry or Western blot. Switch to a high-expressing line like TF-1 if necessary. 4. Ensure a pre-incubation of at least 30-60 min with SHR-1819 before a 15-30 min cytokine stimulation. |
| High Cell Death or Toxicity Observed. | 1. Contaminants in Antibody Prep: The SHR-1819 solution may contain cytotoxic contaminants (e.g., endotoxin). 2. Off-Target Effects (Unlikely): Although rare for antibodies, high concentrations could induce non-specific effects. 3. Assay Conditions: The cells are sensitive to prolonged incubation or media conditions. | 1. Use a highly purified, low-endotoxin formulation of the antibody. 2. Perform a cytotoxicity assay (e.g., CCK-8) to determine the CC₅₀. Use concentrations well below toxic levels (ideally >10-fold below CC₅₀). 3. Minimize incubation times and ensure optimal cell culture conditions. Include a vehicle-only control. |
| High Variability Between Replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dispensing of SHR-1819, cytokine, or assay reagents. 3. Edge Effects in Plate: Wells on the edge of the microplate are prone to evaporation. | 1. Ensure a homogenous single-cell suspension before seeding. Check cell counts carefully. 2. Use calibrated pipettes and follow best practices. For multi-well plates, prepare master mixes of reagents. 3. Avoid using the outermost wells of the plate for experimental conditions; fill them with sterile PBS or media instead. |
Quantitative Data Summary
The following tables present representative data from typical optimization experiments.
Table 1: Dose-Response of SHR-1819 on IL-4-induced STAT6 Phosphorylation (Data acquired via p-STAT6 ELISA assay)
| SHR-1819 Conc. (ng/mL) | p-STAT6 Signal (OD 450nm) | % Inhibition |
| 0 (Vehicle Control) | 1.25 | 0% |
| 0.1 | 1.18 | 5.6% |
| 1 | 0.95 | 24.0% |
| 5 | 0.68 | 45.6% |
| 10 | 0.45 | 64.0% |
| 50 | 0.15 | 88.0% |
| 100 | 0.11 | 91.2% |
| 1000 | 0.10 | 92.0% |
Table 2: Cytotoxicity of SHR-1819 on TF-1 Cells (Data acquired via CCK-8 assay after 24-hour incubation)
| SHR-1819 Conc. (ng/mL) | Cell Viability (%) |
| 0 (Vehicle Control) | 100% |
| 10 | 99.5% |
| 100 | 98.7% |
| 1000 | 97.2% |
| 5000 | 95.1% |
| 10000 | 92.3% |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT6 (p-STAT6)
-
Cell Seeding: Plate 1-2 x 10⁶ cells per well in a 6-well plate and allow them to adhere or recover overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 4-6 hours.
-
Pre-incubation with SHR-1819: Add SHR-1819 at the desired final concentrations (e.g., 0, 1, 10, 100 ng/mL) to the respective wells. Incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Add recombinant human IL-4 to a final concentration of 20 ng/mL to all wells (except the unstimulated negative control). Incubate for 20 minutes at 37°C.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane), run on an 8-10% SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against p-STAT6 (Tyr641) overnight at 4°C.
-
Wash 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST and develop using an ECL substrate.
-
-
Stripping and Re-probing: To normalize, strip the membrane and re-probe with an antibody for total STAT6.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 5. PathScan® RP Phospho-Stat6 (Tyr641) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
How to prevent SHR-1819 aggregation in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of SHR-1819 in solution.
Troubleshooting Guide: Investigating SHR-1819 Aggregation
If you are observing aggregation of your SHR-1819 solution, systematically investigate the potential causes using the following guide.
| Potential Cause | Recommended Action | Parameter to Test | Acceptable Range (General Guidance) |
| Incorrect Buffer pH | Verify the pH of your buffer. The pH should be optimal for SHR-1819 stability, typically avoiding the isoelectric point (pI). | pH | 5.0 - 7.0 (typical for mAbs) |
| Suboptimal Buffer Composition | Ensure the buffer system has adequate buffering capacity at the target pH. | Buffer Species & Concentration | 10-50 mM Histidine, Acetate, or Citrate |
| Inappropriate Ionic Strength | Test different salt concentrations to modulate protein-protein interactions. | Salt Concentration (e.g., NaCl) | 0 - 150 mM |
| Presence of Impurities | Analyze the purity of the SHR-1819 sample. Impurities can sometimes nucleate aggregation. | Purity via SEC-HPLC | >95% monomer |
| High Protein Concentration | Dilute the protein to a lower concentration to reduce intermolecular interactions. | Protein Concentration | Test a range from 0.1 to 10 mg/mL |
| Temperature Stress | Avoid elevated temperatures and multiple freeze-thaw cycles. Store at recommended temperatures. | Temperature | 2-8°C (liquid), ≤ -70°C (frozen) |
| Mechanical Stress | Minimize vigorous agitation, such as vortexing or rapid stirring, which can cause denaturation and aggregation. | Agitation Method | Gentle swirling or inversion |
| Inadequate Excipients | Consider the addition of stabilizers to the formulation. | Excipient Type & Concentration | Sugars (e.g., Sucrose, Trehalose), Amino Acids (e.g., Arginine, Glycine), Surfactants (e.g., Polysorbate 20/80) |
Frequently Asked Questions (FAQs)
Q1: What are the common signs of SHR-1819 aggregation?
A1: Aggregation can manifest as visible turbidity, precipitation, or the appearance of a gel-like substance in the solution. For detection of soluble aggregates that are not visible to the naked eye, techniques like Size Exclusion Chromatography (SEC-HPLC), Dynamic Light Scattering (DLS), or Analytical Ultracentrifugation (AUC) are recommended.
Q2: How does pH influence the aggregation of SHR-1819?
A2: The pH of the solution affects the net charge on the antibody surface.[1] At a pH near the isoelectric point (pI), the net charge is close to zero, minimizing electrostatic repulsion between molecules and increasing the likelihood of aggregation.[1] For monoclonal antibodies like SHR-1819, a pH range of 5.0 to 7.0 is generally preferred to maintain stability.
Q3: What role do excipients play in preventing SHR-1819 aggregation?
A3: Excipients are crucial for stabilizing SHR-1819 in solution.[2]
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Sugars (e.g., sucrose, trehalose): These act as cryoprotectants and lyoprotectants, stabilizing the protein during freezing and lyophilization. They work by being preferentially excluded from the protein surface, which favors the native, compact protein structure.
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Amino Acids (e.g., arginine, glycine): Arginine can suppress aggregation by interacting with hydrophobic patches on the protein surface.[3] Glycine can also act as a stabilizer.
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Surfactants (e.g., polysorbates): These non-ionic surfactants protect against aggregation at interfaces (e.g., air-water, container surface) and prevent aggregation induced by mechanical stress.
Q4: Can freeze-thaw cycles lead to SHR-1819 aggregation?
A4: Yes, repeated freeze-thaw cycles can induce aggregation. During freezing, the formation of ice crystals can lead to high local concentrations of SHR-1819 and pH shifts in the unfrozen liquid, creating conditions favorable for aggregation. To mitigate this, flash-freeze the antibody solution in a suitable cryoprotectant-containing buffer and avoid repeated temperature fluctuations.
Q5: How can I remove aggregates from my SHR-1819 solution?
A5: While preventing aggregation is the primary goal, existing aggregates can sometimes be removed. For large, insoluble aggregates, high-speed centrifugation can pellet the aggregated material.[4] For soluble aggregates, Size Exclusion Chromatography (SEC) is the most effective method to separate the monomeric form from higher molecular weight species.
Experimental Protocols
Protocol 1: Determination of Optimal pH for SHR-1819 Stability
Objective: To identify the pH that minimizes aggregation of SHR-1819.
Materials:
-
Purified SHR-1819
-
A series of buffers with different pH values (e.g., acetate for pH 4-5.5, histidine for pH 5.5-6.5, phosphate for pH 6.5-7.5)
-
pH meter
-
SEC-HPLC system
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Dialyze or buffer-exchange the purified SHR-1819 into each of the different pH buffers.
-
Adjust the final protein concentration to a standard value (e.g., 1 mg/mL).
-
Take an initial (T=0) sample from each buffered solution for analysis.
-
Incubate the remaining samples under accelerated stress conditions (e.g., 40°C for 1 week).
-
After incubation, visually inspect each sample for turbidity.
-
Analyze the T=0 and incubated samples by SEC-HPLC to quantify the percentage of monomer, dimer, and higher-order aggregates.
-
Analyze the samples by DLS to determine the size distribution of particles in the solution.
-
The optimal pH is the one that shows the least increase in aggregation after incubation.
Protocol 2: Screening of Stabilizing Excipients
Objective: To evaluate the effectiveness of different excipients in preventing SHR-1819 aggregation.
Materials:
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Purified SHR-1819 in the optimal pH buffer determined in Protocol 1.
-
Stock solutions of various excipients (e.g., sucrose, trehalose, arginine, glycine, polysorbate 20).
-
SEC-HPLC system.
-
Differential Scanning Calorimetry (DSC) instrument.
Procedure:
-
Prepare a matrix of formulations by adding different excipients at various concentrations to the SHR-1819 solution in the optimal buffer.
-
Include a control sample with no added excipients.
-
Take an initial (T=0) sample from each formulation for analysis.
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Subject the formulations to relevant stress conditions (e.g., thermal stress, agitation, freeze-thaw cycles).
-
Analyze the T=0 and stressed samples by SEC-HPLC to quantify aggregation.
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Perform thermal stability analysis using DSC to determine the melting temperature (Tm) of SHR-1819 in each formulation. A higher Tm generally indicates greater conformational stability.[5][6]
-
The most effective excipients will be those that minimize aggregation under stress and/or result in the highest Tm.
Visualizations
Caption: Factors contributing to SHR-1819 aggregation and corresponding prevention strategies.
Caption: A logical workflow for troubleshooting SHR-1819 aggregation issues.
References
- 1. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Stability of protein pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. atascientific.com.au [atascientific.com.au]
- 6. Biopharmaceutical stability characterization during candidate selection | Malvern Panalytical [malvernpanalytical.com]
Technical Support Center: Off-Target Effects of SHR-1819 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of SHR-1819 in cell-based assays. While SHR-1819 is a monoclonal antibody designed for high specificity to the Interleukin-4 receptor alpha subunit (IL-4Rα), it is crucial to validate its on-target activity and investigate any potential off-target binding in your experimental systems.[1][2] This guide offers strategies and protocols to help you design robust experiments and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for SHR-1819?
A1: SHR-1819 is a humanized monoclonal antibody that specifically targets the IL-4Rα subunit.[1][2] This receptor component is shared by the signaling complexes for both Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[3] By binding to IL-4Rα, SHR-1819 effectively blocks the downstream signaling of both cytokines, which are key drivers of type 2 inflammation.[2][3] In cell-based assays, this on-target activity can be measured by the inhibition of IL-4 or IL-13 induced cellular responses, such as STAT6 phosphorylation and cell proliferation.[3][4]
Q2: Are there any publicly available data on specific off-target effects of SHR-1819?
A2: Currently, there is no publicly available literature detailing specific off-target binding partners or off-target effects of SHR-1819 in cell-based assays. The available preclinical data focuses on its high-affinity binding to human IL-4Rα and its potent inhibition of IL-4 and IL-13 signaling.[3][4] Therefore, it is recommended that researchers empirically determine the specificity of SHR-1819 within their specific cellular models.
Q3: How can I distinguish between on-target and potential off-target effects in my cell-based assay?
A3: Distinguishing between on-target and off-target effects is critical for the correct interpretation of your results. A multi-faceted approach is recommended:
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Use of Control Cells: The gold standard for validating antibody specificity is to compare your results in your cell line of interest with a negative control cell line that does not express the target protein (IL-4Rα).[5][6] This can be achieved through CRISPR/Cas9-mediated knockout of the IL4R gene.[5] A specific on-target effect of SHR-1819 should be absent in the IL-4Rα knockout cells.
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Independent Antibody Validation: Compare the effects of SHR-1819 with another well-characterized antibody that targets a different epitope on IL-4Rα.[5] Consistent results between two distinct antibodies targeting the same protein provide strong evidence for an on-target effect.
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Dose-Response Analysis: On-target effects are typically dose-dependent and should correlate with the known binding affinity of SHR-1819 for IL-4Rα. Unexpected cellular responses at very high concentrations may suggest potential off-target activities.
Q4: What are some general troubleshooting tips if I suspect an off-target effect with SHR-1819?
A4: If you suspect an off-target effect, consider the following troubleshooting steps:
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Confirm On-Target Engagement: First, ensure that SHR-1819 is effectively binding to IL-4Rα in your cell system. This can be confirmed using flow cytometry or by demonstrating blockade of IL-4/IL-13 induced signaling.
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Titrate the Antibody: Reduce the concentration of SHR-1819 to the lowest effective concentration that elicits the expected on-target effect. Off-target effects are often more pronounced at higher antibody concentrations.
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Review Experimental Controls: Ensure you have included appropriate isotype controls in your experiments. While not a definitive measure of specificity, a suitable isotype control can help identify non-specific binding to Fc receptors.
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Consider Advanced Specificity Testing: For in-depth investigation, advanced methods like immunoprecipitation followed by mass spectrometry (IP-MS) can identify proteins that interact with SHR-1819 in an unbiased manner.[7] Cell-based protein arrays can also be used to screen for binding against a large panel of membrane proteins.[8][9][10]
Quantitative Data Summary
The following tables summarize the available quantitative data for the on-target activity of SHR-1819 from preclinical studies. This information can serve as a benchmark for your own experiments.
Table 1: In Vitro Inhibition of Cell Proliferation by SHR-1819
| Cell Line | Stimulant | IC50 of SHR-1819 (ng/mL) | Reference |
| TF-1 | hIL-4 | 6.05 | [3] |
| TF-1 | hIL-13 | 16.59 | [3] |
Table 2: In Vitro Inhibition of STAT6 Activation by SHR-1819
| Cell Line | Stimulant | Assay | Outcome | Reference |
| HEK-Blue IL-4/IL-13 | hIL-4/hIL-13 | STAT6 signaling activation | Significant inhibition | [3] |
Experimental Protocols
Protocol 1: Validating On-Target Engagement of SHR-1819 using Flow Cytometry
This protocol describes how to confirm that SHR-1819 binds to IL-4Rα on the surface of your target cells.
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Cell Preparation: Harvest cells and wash twice with ice-cold FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
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Cell Counting: Count the cells and resuspend to a concentration of 1 x 10^6 cells/mL in FACS buffer.
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Antibody Incubation: Aliquot 100 µL of the cell suspension into FACS tubes. Add SHR-1819 at a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 ng/mL). Include an isotype control antibody at the highest concentration. Incubate on ice for 30-60 minutes.
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Washing: Wash the cells three times with 1 mL of ice-cold FACS buffer, pelleting the cells by centrifugation at 300 x g for 5 minutes between each wash.
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Secondary Antibody Incubation: Resuspend the cell pellets in 100 µL of FACS buffer containing a fluorescently labeled secondary antibody that recognizes the Fc region of SHR-1819 (e.g., FITC-conjugated anti-human IgG). Incubate on ice for 30 minutes in the dark.
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Final Washes: Wash the cells three times with 1 mL of ice-cold FACS buffer.
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Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
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Analysis: Analyze the geometric mean fluorescence intensity (gMFI) of the fluorescent signal. A dose-dependent increase in gMFI with increasing concentrations of SHR-1819, which is absent in IL-4Rα knockout cells, confirms on-target binding.
Protocol 2: Assessing Off-Target Effects using Immunoprecipitation-Mass Spectrometry (IP-MS)
This protocol provides a general workflow to identify potential off-target binding partners of SHR-1819.
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Cell Lysis: Lyse approximately 10-20 million cells expressing IL-4Rα (positive control) and an equal number of IL-4Rα knockout cells (negative control) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with SHR-1819 or an isotype control antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
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Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
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Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis. This typically involves in-gel or in-solution trypsin digestion.
-
LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Identify the proteins in each sample using a protein identification software. Compare the proteins identified in the SHR-1819 IP from the IL-4Rα expressing cells to those from the knockout cells and the isotype control. Proteins that are significantly enriched in the SHR-1819 IP from the knockout cells are potential off-target binders.
Visualizations
References
- 1. SHR 1819 - AdisInsight [adisinsight.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Five pillars to determine antibody specificity [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Characterization of Antibody Specificity Using Immunoprecipitation and Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. tandfonline.com [tandfonline.com]
- 9. The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Improving SHR-1819 solubility for in vivo studies
Welcome to the technical support center for SHR-1819. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and preparation of SHR-1819 for in vivo studies. SHR-1819 is a humanized monoclonal antibody, and as such, requires specific handling procedures to ensure its stability and efficacy.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving SHR-1819 powder for my in vivo experiment. What is the best solvent to use?
A1: This is a common point of confusion. SHR-1819 is a monoclonal antibody, which is a large protein. Unlike small molecule drugs that are often synthesized as powders, monoclonal antibodies like SHR-1819 are produced in living cells and are typically supplied as a sterile, liquid formulation in a buffered solution, ready for dilution or direct use. You should not expect to receive SHR-1819 as a powder that requires dissolution. If you have received a powdered form, please contact your supplier to ensure you have the correct product and to obtain the appropriate reconstitution protocol. For in vivo studies, SHR-1819 is administered via subcutaneous injection in a liquid form.[1][2]
Q2: What is the mechanism of action for SHR-1819?
A2: SHR-1819 is a monoclonal antibody that targets the alpha subunit of the interleukin-4 receptor (IL-4Rα).[1][3] This receptor is a shared component of the signaling pathways for two key cytokines involved in type 2 inflammation: interleukin-4 (IL-4) and interleukin-13 (IL-13).[3] By binding to IL-4Rα, SHR-1819 effectively blocks the signaling of both IL-4 and IL-13, which in turn inhibits the downstream activation of the JAK/STAT signaling pathway, particularly STAT6 activation.[3][4] This mechanism is crucial in mitigating the inflammatory responses seen in diseases like atopic dermatitis and asthma.[1][3]
Q3: What are the typical components of a monoclonal antibody formulation like SHR-1819?
A3: While the exact formulation of SHR-1819 is proprietary, commercial monoclonal antibody formulations for subcutaneous injection typically contain several key components to ensure stability, reduce viscosity, and maintain a physiological pH. These include:
-
A buffering agent: Often histidine or citrate, to maintain the pH in a range that ensures the antibody's stability (typically pH 5.5-6.5).
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A stabilizer: Sugars like sucrose or trehalose, or sugar alcohols like mannitol, are used to protect the antibody from physical stresses such as freezing and thawing.[5][6]
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A surfactant: Polysorbate 20 or Polysorbate 80 is almost always included to prevent the antibody from aggregating and adsorbing to surfaces.
-
Amino acids: Arginine, for example, can be used to reduce viscosity in high-concentration formulations.
For a concrete example, the approved anti-IL-4Rα antibody, Dupilumab, is formulated with L-arginine hydrochloride, L-histidine, polysorbate 80, sodium acetate, and sucrose in water for injection at a pH of 5.9.[7][8]
Troubleshooting Guide
Issue 1: I observe precipitation or cloudiness in my SHR-1819 solution after diluting it for my experiment.
This issue, often mistaken for poor solubility, is more likely due to protein aggregation or precipitation caused by improper handling or incompatible diluents.
| Potential Cause | Recommended Solution |
| Incorrect Diluent: Using a non-buffered saline or water can cause a pH shift, leading to protein aggregation. | Always dilute SHR-1819 in the recommended buffer. If not specified, a buffer with a similar pH and composition to the original formulation is ideal. A common choice is a histidine or citrate buffer at a pH of ~6.0. |
| Buffer Incompatibility: The buffer in your diluent may be incompatible with the SHR-1819 formulation. | If possible, obtain information on the formulation buffer from the supplier. If not, use a simple, well-characterized buffer system for dilution. |
| Contamination: Particulate contamination can act as a nucleus for protein aggregation. | Always use sterile, low-protein-binding tubes and pipette tips. Work in a laminar flow hood to maintain sterility. |
| Temperature Shock: Rapid changes in temperature can denature the antibody. | Allow the SHR-1819 solution to equilibrate to room temperature slowly before dilution. Avoid heating or rapid cooling. |
Issue 2: The SHR-1819 solution is very viscous and difficult to inject.
High viscosity is a common challenge with high-concentration monoclonal antibody formulations required for subcutaneous injection.[9][10]
| Potential Cause | Recommended Solution |
| High Protein Concentration: Monoclonal antibody solutions, especially those for subcutaneous delivery, are often formulated at high concentrations (>100 mg/mL), which naturally increases viscosity.[11] | This is an inherent property of the formulation. Use a larger gauge needle for injection if your experimental protocol allows. Ensure the syringe is of high quality and appropriate for viscous solutions. |
| Low Temperature: Viscosity increases at lower temperatures. | Ensure the SHR-1819 solution is at room temperature before injection. |
| Protein-Protein Interactions: Attractive intermolecular interactions can increase viscosity. | While you cannot change the formulation, be aware that this is a factor. The formulation likely contains excipients like arginine to mitigate this. |
Data Summary
Table 1: Typical Excipients in Monoclonal Antibody Formulations for Subcutaneous Injection
| Excipient Class | Examples | Purpose | Typical Concentration Range |
| Buffering Agents | L-Histidine/HCl, Sodium Citrate, Sodium Acetate | Maintain optimal pH for stability | 10-50 mM |
| Stabilizers/Tonicity Agents | Sucrose, Trehalose, Mannitol, Sorbitol | Protect against physical stress, adjust tonicity | 100-300 mM |
| Surfactants | Polysorbate 80, Polysorbate 20 | Prevent aggregation and surface adsorption | 0.01 - 0.1 mg/mL |
| Viscosity Reducers | L-Arginine HCl, L-Lysine HCl | Reduce protein-protein interactions | 50-150 mM |
| Antioxidants | L-Methionine | Inhibit oxidation of susceptible amino acid residues | 10-30 mM |
Table 2: Pharmacokinetic Parameters of SHR-1819 in Healthy Subjects (Single Subcutaneous Injection)
| Dose | Cmax (µg/mL) | Tmax (days) | AUC (µg·day/mL) | t1/2 (days) |
| 120 mg | Data not specified | 4-7 | Data not specified | 2.88 - 5.97 |
| 240 mg | Data not specified | 4-7 | Data not specified | 2.88 - 5.97 |
| 360 mg | Data not specified | 4-7 | Data not specified | 2.88 - 5.97 |
| 720 mg | Data not specified | 4-7 | Data not specified | 2.88 - 5.97 |
| Source: Data from a Phase I clinical study. The exposure (Cmax and AUC) of SHR-1819 increased in a manner greater than proportionally with a dose range of 120 to 720 mg. The median Tmax was within 4-7 days, and the mean half-life ranged from 2.88 to 5.97 days.[1][2][12] |
Experimental Protocols & Workflows
Protocol 1: Recommended Handling and Preparation of SHR-1819 for In Vivo Studies
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Storage: Store SHR-1819 vials at 2°C to 8°C. Do not freeze. Protect from light.
-
Equilibration: Before use, remove the vial from the refrigerator and allow it to sit at room temperature for 30-45 minutes. Do not heat the vial.
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Inspection: Visually inspect the solution for particulate matter and discoloration. The solution should be clear to slightly opalescent and colorless to pale yellow.[7] If the solution is cloudy, discolored, or contains large particles, do not use it.
-
Dilution (if required):
-
Use a sterile, low-protein-binding syringe and needle to withdraw the required volume.
-
Slowly add the SHR-1819 solution to a sterile tube containing the appropriate dilution buffer (e.g., a histidine or citrate buffer at pH ~6.0).
-
Gently invert the tube to mix. Do not vortex or shake vigorously, as this can cause aggregation.
-
-
Administration:
-
Use a new, sterile syringe and an appropriate gauge needle for subcutaneous injection.
-
Administer the prepared SHR-1819 solution as soon as practicable. Do not store diluted solutions for extended periods unless stability data is available.
-
Visualizations
Caption: IL-4/IL-13 signaling pathway blocked by SHR-1819.
Caption: Recommended workflow for handling and preparing SHR-1819.
Caption: Decision tree for troubleshooting SHR-1819 precipitation.
References
- 1. Safety, pharmacokinetics, and pharmacodynamics of anti‐IL‐4Rα antibody SHR‐1819 in healthy subjects: A randomized, controlled phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and pharmacodynamics of anti-IL-4Rα antibody SHR-1819 in healthy subjects: A randomized, controlled phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Excipients for Room Temperature Stable Freeze-Dried Monoclonal Antibody Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dupilumab (Dupixent): An Interleukin-4 Receptor Antagonist for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Monoclonal antibody and protein therapeutic formulations for subcutaneous delivery: high-concentration, low-volume vs. low-concentration, high-volume - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: SHR-1819 Preclinical Immunogenicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the immunogenicity of SHR-1819 in animal models. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is SHR-1819 and why is immunogenicity a concern in preclinical studies?
SHR-1819 is a humanized monoclonal antibody that targets the human interleukin-4 receptor alpha (IL-4Rα).[1][2] By blocking IL-4Rα, SHR-1819 effectively inhibits the signaling of both IL-4 and IL-13, key cytokines in type 2 inflammatory diseases.[1][2] Immunogenicity, the propensity of a therapeutic protein to elicit an immune response in the host, is a concern because the development of anti-drug antibodies (ADAs) can impact the pharmacokinetics, efficacy, and safety of SHR-1819.[3] In preclinical animal models, ADAs can lead to rapid clearance of the antibody, neutralization of its therapeutic effect, and potentially adverse events like anaphylaxis, thereby confounding the interpretation of study results.[3]
Q2: How was SHR-1819 designed to have low immunogenicity?
SHR-1819 was developed through a process of humanization.[1][2] This involves grafting the complementarity-determining regions (CDRs) from a murine antibody, which provide the specificity for IL-4Rα, onto a human antibody framework.[4][5] This approach reduces the presence of foreign protein sequences, making the antibody less likely to be recognized as non-self by the immune system.[4] Further protein engineering strategies, such as deimmunization, may also be employed to remove potential T-cell epitopes.
Q3: What animal model is most appropriate for studying the efficacy and immunogenicity of SHR-1819?
Preclinical studies for SHR-1819 have effectively utilized human IL-4/IL-4Rα double humanized (B-hIL4/hIL4RA) transgenic mice.[1][2][6] Since SHR-1819 specifically targets human IL-4Rα, these transgenic models, which express the human receptor, are essential for evaluating its biological activity.[6][7] These models allow for the assessment of efficacy in relevant disease contexts, such as atopic dermatitis and asthma, while also providing a system to monitor for potential immunogenicity against the humanized antibody.[1][6]
Q4: What are the key indicators of an immunogenic response to SHR-1819 in animal models?
Key indicators of an immunogenic response include:
-
Altered Pharmacokinetic (PK) Profile: An unexpected rapid clearance of SHR-1819 from circulation can suggest the presence of ADAs.
-
Reduced Efficacy: A diminished or complete loss of the expected therapeutic effect, such as a failure to reduce inflammatory markers, may indicate neutralizing ADAs.
-
Adverse Events: While less common in preclinical studies, signs of hypersensitivity or anaphylaxis upon dosing can be a strong indicator of a significant immune response.[3]
-
Presence of Anti-Drug Antibodies (ADAs): Direct measurement of ADAs in serum samples is the most definitive indicator of an immunogenic response.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in SHR-1819 serum concentrations between animals. | Development of ADAs in a subset of animals, leading to increased clearance. | 1. Screen serum samples for the presence of ADAs using a bridging ELISA. 2. Analyze PK data to correlate drug levels with ADA status. 3. Consider using immunosuppressive co-treatments, such as low-dose methotrexate, in a pilot study to assess the impact on ADA formation.[4] |
| Loss of SHR-1819 efficacy over time with repeated dosing. | Formation of neutralizing ADAs that block the binding of SHR-1819 to IL-4Rα. | 1. Perform a neutralizing antibody (NAb) assay to determine if the detected ADAs are neutralizing. 2. Evaluate different dosing regimens (e.g., higher dose, less frequent administration) which may modulate the immune response. |
| False positive results in the ADA assay. | Interference from the soluble dimeric target (IL-4Rα) in the sample.[8] | 1. Optimize the ADA assay by implementing a sample pre-treatment step, such as acid dissociation, to disrupt the binding of SHR-1819 to its target.[8] 2. Incorporate an immunodepletion step to remove the target from the matrix before analysis.[8] |
| Inconsistent results in the bridging ADA ELISA. | Issues with reagents, plate washing, or pipetting technique. | 1. Ensure all reagents are fresh and properly prepared. 2. Optimize the plate washing procedure to minimize background signal. 3. Use calibrated pipettes and ensure thorough mixing of all solutions.[9] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by SHR-1819 and a typical experimental workflow for inducing an atopic dermatitis model in hIL-4/hIL-4Rα transgenic mice.
Caption: SHR-1819 blocks IL-4 and IL-13 signaling by binding to IL-4Rα.
References
- 1. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody-deficient mice overcome obstacles to efficacy testing of biologics | Taconic Biosciences [taconic.com]
- 4. Reducing Immunogenicity by Design: Approaches to Minimize Immunogenicity of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biocytogen.com [biocytogen.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
SHR-1819 Technical Support Center: Non-Human IL-4Rα Cross-Reactivity
This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity of SHR-1819 with non-human Interleukin-4 receptor alpha (IL-4Rα).
Frequently Asked Questions (FAQs)
Q1: Does SHR-1819 cross-react with IL-4Rα from common preclinical animal models?
A1: SHR-1819 exhibits species-specific binding. Preclinical studies have shown that SHR-1819 has a high affinity for human and marmoset IL-4Rα.[1] However, it demonstrates no or very weak binding affinity to the IL-4Rα of cynomolgus monkeys, rats, or mice.[2]
Q2: What are the implications of this limited cross-reactivity for preclinical study design?
A2: The lack of significant binding to IL-4Rα in common rodent and non-human primate models (like cynomolgus monkeys) means that traditional preclinical efficacy and toxicology studies in these species may not be informative for SHR-1819's mechanism of action. For in vivo studies, it is recommended to use humanized IL-4/IL-4Rα transgenic mice to evaluate the biological activity of SHR-1819.[2][3]
Q3: Which non-human primate species shows good cross-reactivity with SHR-1819?
A3: Preclinical data indicates that SHR-1819 has a high affinity for marmoset IL-4Rα, suggesting that this species may be a more suitable non-human primate model for certain preclinical assessments.[1]
Q4: What in vitro methods can be used to assess the binding of SHR-1819 to IL-4Rα from different species?
A4: Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) are the recommended methods for determining the binding kinetics and affinity of SHR-1819 to IL-4Rα.[2][3]
Quantitative Data Summary
The following table summarizes the known binding characteristics of SHR-1819 to IL-4Rα from various species.
| Species | IL-4Rα Binding Affinity | Method | Reference |
| Human | High affinity (sub-nanomolar) | SPR, ELISA | [2][4] |
| Marmoset | High affinity | Not specified | [1] |
| Cynomolgus Monkey | No or very weak binding | SPR | [2] |
| Rat | No or very weak binding | SPR | [2] |
| Mouse | No or very weak binding | SPR | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and validating findings.
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
This protocol outlines the determination of binding kinetics of SHR-1819 to IL-4Rα from various species.
Objective: To measure the association (on-rate) and dissociation (off-rate) constants and calculate the equilibrium dissociation constant (KD).
Materials:
-
Biacore system (e.g., Biacore 8K)[2]
-
CM5 sensor chip[2]
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant IL-4Rα protein (human, cynomolgus monkey, rat, mouse)
-
SHR-1819 antibody
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Immobilize the recombinant IL-4Rα protein to the chip surface via amine coupling to the desired response units (RUs).
-
Deactivate excess reactive groups with ethanolamine.
-
A reference flow cell should be prepared similarly without protein immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of SHR-1819 in running buffer.
-
Inject the SHR-1819 dilutions over the immobilized IL-4Rα and reference flow cells at a constant flow rate.
-
Record the association phase.
-
Inject running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the on-rate (ka), off-rate (kd), and calculate the equilibrium dissociation constant (KD = kd/ka).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Activity
This protocol describes the assessment of SHR-1819 binding to human IL-4Rα.
Objective: To determine the half-maximal effective concentration (EC50) of SHR-1819 binding to human IL-4Rα.
Materials:
-
96-well microtiter plates
-
Recombinant human IL-4Rα protein
-
SHR-1819 antibody
-
HRP-conjugated secondary antibody (anti-human IgG)
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coating:
-
Coat the wells of a 96-well plate with recombinant human IL-4Rα at a concentration of 1 µg/mL in a suitable coating buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Wash the plate.
-
Add serial dilutions of SHR-1819 to the wells and incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate.
-
Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the SHR-1819 concentrations and fit to a four-parameter logistic curve to determine the EC50 value.
-
Visualizations
IL-4/IL-13 Signaling Pathway and SHR-1819 Mechanism of Action
Caption: IL-4/IL-13 signaling pathway and the inhibitory action of SHR-1819.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for determining SHR-1819 cross-reactivity with non-human IL-4Rα.
Troubleshooting Guide: Unexpected Binding Results
References
- 1. Safety, pharmacokinetics, and pharmacodynamics of anti‐IL‐4Rα antibody SHR‐1819 in healthy subjects: A randomized, controlled phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
SHR-1819 (Anti-IL-4Rα Antibody) Technical Support Center
This technical support center provides best practices for storing, handling, and utilizing the SHR-1819 (Drotokibart) antibody in your research. The following information is curated for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is SHR-1819 and what is its mechanism of action?
SHR-1819, also known as Drotokibart, is a humanized monoclonal antibody of the IgG4κ isotype. It specifically targets the alpha subunit of the Interleukin-4 receptor (IL-4Rα).[1][2] This receptor is a common component of the receptor complexes for both IL-4 and IL-13. By binding to IL-4Rα, SHR-1819 effectively blocks the signaling pathways of both of these key cytokines, which are involved in type 2 inflammatory responses.[3] The downstream effect of this blockade is the inhibition of STAT6 (Signal Transducer and Activator of Transcription 6) phosphorylation and subsequent gene expression, which in turn reduces the inflammatory response.[3][4]
Q2: How should I reconstitute lyophilized SHR-1819?
For optimal performance, it is crucial to reconstitute lyophilized SHR-1819 correctly. While specific instructions from the supplier should always be prioritized, the following is a general best-practice protocol for reconstituting lyophilized antibodies:
-
Centrifugation: Before opening, briefly centrifuge the vial at 12,000 x g for 20 seconds to ensure the lyophilized powder is at the bottom of the tube.[5]
-
Reconstitution Buffer: Add the appropriate volume of sterile, distilled water, sterile phosphate-buffered saline (PBS), or saline to achieve the desired final antibody concentration.[1][6]
-
Dissolving: Gently agitate the vial to dissolve the powder. This can be done by rotating the vial by hand or using a rocker platform. Avoid vigorous shaking or vortexing as this can cause foaming and denaturation of the antibody.[5]
-
Incubation: Allow the vial to sit at room temperature for 15-30 minutes to ensure complete reconstitution.[5][7]
Q3: What are the recommended storage conditions for SHR-1819?
Proper storage of SHR-1819 is essential to maintain its activity. Storage conditions may vary depending on whether the antibody is in lyophilized or reconstituted form.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized | -20°C to -80°C | Long-term | Shipped on dry ice.[1] Store in a non-frost-free freezer. |
| Reconstituted | 2-8°C | Short-term (1-2 weeks) | Avoid microbial contamination. |
| -20°C or -80°C | Long-term | Aliquot to avoid repeated freeze-thaw cycles. |
Q4: How can I ensure the stability of reconstituted SHR-1819?
To maintain the stability of reconstituted SHR-1819, follow these guidelines:
-
Aliquoting: After reconstitution, it is highly recommended to aliquot the antibody into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles, which can lead to antibody denaturation and aggregation.
-
Cryoprotectants: For long-term storage at -20°C, consider adding a cryoprotectant like glycerol to a final concentration of 50%. This will prevent the formation of ice crystals that can damage the antibody structure.[8]
-
Protein Stabilizers: Adding a carrier protein like bovine serum albumin (BSA) to a final concentration of 1% can help stabilize the antibody, especially at low concentrations.[5]
-
Avoid Frost-Free Freezers: Do not store antibodies in frost-free freezers, as their temperature cycles can cause repeated, small-scale freezing and thawing.
Troubleshooting Guide
Issue: Low or no signal in my assay.
| Possible Cause | Recommended Solution |
| Improperly stored antibody | Ensure the antibody has been stored at the recommended temperature and protected from freeze-thaw cycles. Use a fresh aliquot if possible. |
| Incorrect antibody concentration | Perform a titration experiment to determine the optimal antibody concentration for your specific assay. |
| Inactive antibody | Verify the antibody's activity using a positive control. If the antibody is old or has been stored improperly, it may have lost activity. |
| Insufficient incubation time | Ensure that the incubation times for the antibody and substrate are sufficient as per the protocol. |
Issue: High background in my assay.
| Possible Cause | Recommended Solution |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody. |
| Insufficient washing | Increase the number and duration of wash steps between antibody incubations. Ensure the wash buffer is properly prepared. |
| Non-specific binding | Increase the concentration of the blocking agent or try a different blocking buffer. Adding a detergent like Tween-20 to the wash buffer can also help. |
| Contaminated reagents | Use fresh, sterile buffers and reagents. |
Issue: Inconsistent results between wells/replicates.
| Possible Cause | Recommended Solution |
| Pipetting errors | Ensure accurate and consistent pipetting. Calibrate your pipettes regularly. When adding reagents, avoid touching the sides of the wells. |
| Inadequate mixing | Gently mix all reagents and samples thoroughly before adding them to the plate. |
| "Edge effect" on plates | Avoid using the outer wells of the plate, as they are more susceptible to temperature fluctuations and evaporation. Ensure even temperature distribution during incubations by not stacking plates.[9] |
| Wells drying out | Keep the plate covered during incubation steps to prevent evaporation. |
Experimental Protocols
Protocol 1: Inhibition of TF-1 Cell Proliferation
This protocol details a method to assess the inhibitory effect of SHR-1819 on the proliferation of the human erythroleukemia cell line TF-1, which is dependent on IL-4 or IL-13 for growth.
Materials:
-
TF-1 cells (ATCC CRL-2003)
-
RPMI-1640 medium with L-glutamine
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Fetal Bovine Serum (FBS)
-
Recombinant human IL-4 or IL-13
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SHR-1819 antibody
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
Methodology:
-
Cell Culture: Culture TF-1 cells in RPMI-1640 supplemented with 10% FBS and 2 ng/mL of a suitable growth factor like GM-CSF. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[10]
-
Cell Seeding: Wash the TF-1 cells to remove growth factors and resuspend them in a serum-free medium. Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well.[11]
-
Antibody and Cytokine Treatment: Add varying concentrations of SHR-1819 to the wells. After a short pre-incubation, add a final concentration of recombinant human IL-4 or IL-13 that is known to induce proliferation. Include appropriate controls (cells alone, cells with cytokine only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 2: Measurement of STAT6 Phosphorylation
This protocol outlines a method to measure the inhibition of IL-4/IL-13 induced STAT6 phosphorylation by SHR-1819 in a suitable cell line (e.g., TF-1 or other responsive cells).
Materials:
-
Responsive cell line (e.g., TF-1, ACHN)[12]
-
Cell culture medium and supplements
-
Recombinant human IL-4 or IL-13
-
SHR-1819 antibody
-
Cell lysis buffer
-
Phospho-STAT6 (Tyr641) ELISA kit or Western blot reagents
-
Protein assay kit
Methodology:
-
Cell Culture and Starvation: Culture the cells to an appropriate confluency. For some cell lines, serum starvation for a few hours to overnight may be necessary to reduce basal phosphorylation levels.
-
Antibody and Cytokine Treatment: Pre-incubate the cells with varying concentrations of SHR-1819 for a designated time. Then, stimulate the cells with an optimal concentration of IL-4 or IL-13 for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Detection of Phospho-STAT6:
-
ELISA: Use a phospho-STAT6 (Tyr641) sandwich ELISA kit according to the manufacturer's protocol.[13] Normalize the phospho-STAT6 signal to the total protein concentration.
-
Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-STAT6 (Tyr641) and total STAT6. Use appropriate secondary antibodies and a detection reagent to visualize the bands.
-
Visualizations
Caption: Mechanism of action of SHR-1819, inhibiting IL-4 and IL-13 signaling.
Caption: Workflow for the TF-1 cell proliferation inhibition assay.
Caption: Logical flow for troubleshooting common immunoassay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. db.antibodysociety.org [db.antibodysociety.org]
- 3. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drotokibart - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. support.biossusa.com [support.biossusa.com]
- 6. agrisera.com [agrisera.com]
- 7. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 8. sysy.com [sysy.com]
- 9. anshlabs.com [anshlabs.com]
- 10. TF-1 Cells [cytion.com]
- 11. Development of a rapid, highly sensitive, non-radioactive assay system for hematopoietic growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FastScan⢠Phospho-Stat6 (Tyr641) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 13. PathScan® RP Phospho-Stat6 (Tyr641) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
Interpreting unexpected results with SHR-1819 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SHR-1819. The information is designed to help interpret unexpected results and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding SHR-1819's mechanism of action, experimental setup, and expected outcomes.
Q1: What is the primary mechanism of action for SHR-1819?
A1: SHR-1819 is a humanized monoclonal antibody that targets the alpha subunit of the Interleukin-4 receptor (IL-4Rα).[1][2] By binding to IL-4Rα, SHR-1819 blocks the signaling of both IL-4 and IL-13, which are key cytokines in type 2 inflammatory responses.[2][3] This blockade inhibits downstream signaling pathways, such as the JAK-STAT pathway, specifically the phosphorylation of STAT6, and reduces the proliferation of cytokine-dependent cells.[3][4]
Q2: What are the expected in vitro effects of SHR-1819 treatment?
A2: In appropriate cellular models, SHR-1819 is expected to inhibit the proliferation of cells dependent on IL-4 or IL-13 signaling, such as the TF-1 cell line.[3][4] It should also demonstrably reduce the phosphorylation of STAT6 in response to stimulation with IL-4 or IL-13.[3]
Q3: What are the typical preclinical outcomes observed with SHR-1819 in animal models of type 2 inflammatory diseases?
A3: In preclinical models of conditions like asthma, atopic dermatitis, and allergic rhinitis, SHR-1819 has been shown to reduce airway hyperresponsiveness, decrease serum IgE levels, and alleviate inflammatory cell infiltration in affected tissues.[2][4][5][6]
Q4: What is the pharmacokinetic profile of SHR-1819 from early clinical studies?
A4: A Phase I study in healthy subjects showed that after a single subcutaneous injection, the median time to maximum serum concentration (Tmax) was 4-7 days.[7][8][9][10] The mean half-life ranged from approximately 2.9 to 6.0 days for doses between 120 mg and 720 mg.[8][9][10] Exposure to SHR-1819 increased in a greater-than-proportional manner with escalating doses from 120 mg to 720 mg.[7][8][11]
Troubleshooting Unexpected Results
This guide provides a structured approach to interpreting and resolving unexpected outcomes during SHR-1819 experiments.
Issue 1: Suboptimal or No Inhibition of IL-4/IL-13 Signaling In Vitro
| Potential Cause | Troubleshooting Steps |
| Antibody Integrity | - Verify the storage conditions and expiration date of SHR-1819.- Perform a binding assay (e.g., ELISA) to confirm the antibody's activity. |
| Cell Line Issues | - Confirm that the cell line (e.g., TF-1) is responsive to IL-4 and IL-13 stimulation.- Check for mycoplasma contamination.- Ensure the cells are in a logarithmic growth phase. |
| Reagent Quality | - Use fresh, high-quality recombinant IL-4 and IL-13.- Validate the activity of secondary antibodies and detection reagents in your assays (e.g., phospho-STAT6 antibody). |
| Assay Protocol | - Optimize the concentration of SHR-1819 and the stimulation time with IL-4/IL-13.- Ensure adequate washing steps to remove unbound antibody and reagents. |
Issue 2: Unexpected Inflammatory Responses in Clinical or Preclinical Models
While SHR-1819 is designed to reduce type 2 inflammation, unexpected inflammatory responses can occur. This may be analogous to findings with other IL-4Rα inhibitors like dupilumab.
Observation: New Onset of Facial and Neck Dermatitis
This phenomenon, termed "dupilumab facial redness" (DFR) in the context of a similar drug, is an eczematous rash that was not reported in initial clinical trials of dupilumab.[12][13] It is estimated to affect between 4% and 43.8% of dupilumab users.[1][14] The onset can be several weeks after initiating treatment.[13][15]
-
Potential Mechanism: The exact cause is not fully understood, but it is hypothesized that blocking the IL-4/IL-13 pathway may shift the immune response towards other inflammatory pathways, potentially involving IL-17.[8][12] Another theory suggests that it could promote the proliferation of Demodex mites in follicles.[12]
-
Troubleshooting/Investigation:
-
In a clinical setting, this should be reported as an adverse event. Management may include topical corticosteroids, calcineurin inhibitors, or antifungal agents.[1]
-
In a research setting, skin biopsies could be analyzed for changes in immune cell populations and cytokine profiles (e.g., IL-17, IL-22).[8]
-
Observation: Increased Eosinophil Count in Peripheral Blood
While tissue eosinophilia is expected to decrease, a transient increase in peripheral blood eosinophils can be an unexpected finding. This has been observed with dupilumab.[5][6]
-
Potential Mechanism: The blockade of IL-4 and IL-13 signaling may interfere with eosinophil migration from the blood into tissues, leading to a temporary increase in circulating eosinophils.[16][17]
-
Troubleshooting/Investigation:
-
Monitor eosinophil counts over time to determine if the effect is transient.
-
Correlate peripheral eosinophil counts with markers of tissue inflammation to assess clinical significance.
-
Observation: Emergence of Non-Type 2 Inflammatory Signatures
Blocking a major inflammatory pathway can sometimes lead to the upregulation of others.
-
Potential Mechanism: Research on IL-4Rα blockade has suggested it may unmask or promote a shift towards a Th1 or Th17 immune response in some individuals.[8][18] This could manifest as skin reactions with a different cellular infiltrate than typical atopic dermatitis.
-
Troubleshooting/Investigation:
-
Perform transcriptomic or proteomic analysis of tissue samples to identify the active inflammatory pathways.
-
Use flow cytometry to characterize the immune cell populations in both tissue and peripheral blood.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of SHR-1819
| Assay | Cell Line | Stimulant | IC₅₀ (ng/mL) | Reference |
| Cell Proliferation | TF-1 | hIL-4 | 6.05 | [3][4] |
| Cell Proliferation | TF-1 | hIL-13 | 16.59 | [3][4] |
| STAT6 Activation | HEK-Blue™ IL-4/IL-13 | hIL-4 | 6.76 | [3] |
| STAT6 Activation | HEK-Blue™ IL-4/IL-13 | hIL-13 | 3.78 | [3] |
Table 2: Pharmacokinetic Parameters of SHR-1819 in Healthy Subjects (Single Subcutaneous Dose)
| Dose | N | Tmax (days, median) | t½ (days, mean) | Reference |
| 120 mg | 8 | 4-7 | 2.88 - 5.97 | [7][8][9][10] |
| 240 mg | 8 | 4-7 | 2.88 - 5.97 | [7][9][10] |
| 360 mg | 8 | 4-7 | 2.88 - 5.97 | [7][9][10] |
| 720 mg | 8 | 4-7 | 2.88 - 5.97 | [7][9][10][11] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Culture: Culture TF-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 2 ng/mL of recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Assay Preparation: Wash TF-1 cells to remove GM-CSF and resuspend in assay medium. Seed the cells in a 96-well plate.
-
Treatment: Add serial dilutions of SHR-1819 to the wells.
-
Stimulation: Add a fixed concentration of recombinant human IL-4 or IL-13 to induce proliferation.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Readout: Measure cell viability using a reagent such as CellTiter-Glo®.
-
Analysis: Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 2: STAT6 Phosphorylation Assay
-
Cell Culture: Use a reporter cell line such as HEK-Blue™ IL-4/IL-13 cells, which express a reporter gene under the control of a STAT6-inducible promoter.
-
Assay Preparation: Seed the reporter cells in a 96-well plate and incubate overnight.
-
Treatment: Add serial dilutions of SHR-1819 to the wells and incubate for a short period (e.g., 1 hour).
-
Stimulation: Add a fixed concentration of recombinant human IL-4 or IL-13.
-
Incubation: Incubate for the recommended time to allow for reporter gene expression (e.g., 16-24 hours).
-
Readout: Measure the activity of the secreted reporter enzyme (e.g., SEAP) using a colorimetric substrate.
-
Analysis: Calculate the IC₅₀ value from the dose-response curve.
Visualizations
Caption: Mechanism of action for SHR-1819.
References
- 1. Dupilumab associated facial edema [aaaai.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dupilumab (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Frequently Asked Questions About DUPIXENT® (dupilumab) [dupixent.com]
- 6. Dupixent (dupilumab): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Safety, pharmacokinetics, and pharmacodynamics of anti‐IL‐4Rα antibody SHR‐1819 in healthy subjects: A randomized, controlled phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dermatologytimes.com [dermatologytimes.com]
- 9. Safety, pharmacokinetics, and pharmacodynamics of anti-IL-4Rα antibody SHR-1819 in healthy subjects: A randomized, controlled phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Facial Redness in Atopic Dermatitis Patients Treated With Dupilumab: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dupilumab Facial Redness/Dupilumab Facial Dermatitis: A Guide for Clinicians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dupilumab facial redness: histologic characterization on a series of four cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. Antagonism of the interleukin 4 receptor α promotes TH 1-signalling among T cells from patients with atopic dermatitis after stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SHR-1819 Delivery for Sustained Release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on sustained-release formulations of SHR-1819, a novel anti-IL-4Rα monoclonal antibody.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for developing a sustained-release formulation for SHR-1819?
A1: SHR-1819 is a monoclonal antibody under development for type 2 inflammatory diseases.[1] A phase I study in healthy subjects showed a mean half-life of 2.88 to 5.97 days.[1][2] While effective, this pharmacokinetic profile may necessitate frequent injections for chronic conditions. A sustained-release formulation aims to reduce dosing frequency, which can improve patient adherence and quality of life, and maintain therapeutic drug concentrations for a longer duration.[3]
Q2: What are the primary challenges when formulating a monoclonal antibody like SHR-1819 for sustained release?
A2: The main challenges include maintaining the stability of the antibody during the formulation process and over the desired release period.[4][5] Monoclonal antibodies are susceptible to physical and chemical degradation, such as aggregation, denaturation, and oxidation, which can lead to loss of efficacy and potential immunogenicity.[4][6] For injectable sustained-release systems, achieving a high protein concentration without causing high viscosity is another significant hurdle.[7]
Q3: Which sustained-release technologies are most promising for a monoclonal antibody like SHR-1819?
A3: Several technologies are being explored for the sustained delivery of monoclonal antibodies. The most common include:
-
Biodegradable Microspheres: Typically made of polymers like poly(lactic-co-glycolic acid) (PLGA), these systems encapsulate the antibody and release it as the polymer degrades.[3][8]
-
In Situ Forming Hydrogels: These are liquid formulations that solidify into a gel depot upon injection, entrapping the antibody and releasing it over time.[9][10][11]
-
Nanoparticle-Based Systems: These can include lipid nanoparticles or polymer-based nanoparticles that can be designed for targeted or sustained release.[6]
The choice of technology will depend on the desired release profile, the specific physicochemical properties of SHR-1819, and the intended route of administration.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of SHR-1819 in Microspheres
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Poor partitioning of SHR-1819 into the polymer phase during emulsification. | - Optimize the pH of the aqueous phase to be near the isoelectric point of SHR-1819 to minimize its aqueous solubility. - Increase the viscosity of the dispersed phase to reduce diffusion of the antibody into the continuous phase. - Experiment with different polymer-to-drug ratios. |
| Antibody instability during the encapsulation process (e.g., exposure to organic solvents or high shear stress). | - Screen for less harsh organic solvents or use a solvent-free encapsulation method if possible. - Minimize the duration of exposure to the organic phase. - Optimize the homogenization or sonication parameters (e.g., lower speed, shorter duration) to reduce shear stress. - Include stabilizing excipients in the aqueous phase.[12] |
| Loss of antibody during washing and collection of microspheres. | - Optimize the centrifugation speed and duration to ensure complete pelleting of the microspheres. - Use a surfactant in the washing buffer to prevent aggregation and adhesion of microspheres to container walls. |
Issue 2: Initial Burst Release of SHR-1819 from Hydrogel Formulation
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| High amount of surface-adsorbed or loosely entrapped SHR-1819. | - Optimize the washing step after hydrogel formation to remove surface-bound antibody. - Increase the cross-linking density of the hydrogel to reduce the mesh size and better retain the antibody. |
| Rapid initial swelling of the hydrogel upon injection. | - Modify the polymer composition to control the swelling ratio. - Incorporate hydrophobic moieties into the hydrogel network to reduce the initial water uptake. |
| Electrostatic interactions between the antibody and the polymer matrix. | - Adjust the pH of the formulation to modulate the surface charge of both the antibody and the polymer. - Screen different types of polymers with varying charge densities. |
Issue 3: Aggregation of SHR-1819 During Formulation or In Vitro Release
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Exposure to unfavorable pH, temperature, or interfaces (e.g., air-water, solvent-water). | - Conduct pre-formulation studies to identify the optimal pH and buffer system for SHR-1819 stability.[13] - Include stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbate 80) in the formulation.[12] - Minimize exposure to air by working in a controlled environment (e.g., nitrogen blanket). |
| High protein concentration leading to increased intermolecular interactions. | - Screen for excipients that reduce protein-protein interactions and viscosity at high concentrations.[7] - Optimize the formulation to the lowest effective concentration that still meets the therapeutic window for the desired release duration. |
| Interaction with the delivery matrix (e.g., polymer surface). | - Modify the surface properties of the delivery system to be more hydrophilic or to have a net neutral charge. - Covalently attach polyethylene glycol (PEG) to the polymer to create a more protein-repellent surface. |
Experimental Protocols
Protocol 1: Encapsulation of SHR-1819 in PLGA Microspheres using a Double Emulsion-Solvent Evaporation Method
-
Preparation of the Inner Aqueous Phase (w1): Dissolve SHR-1819 in a suitable buffer (e.g., 10 mM histidine, pH 6.0) containing stabilizing excipients (e.g., 5% sucrose).
-
Preparation of the Organic Phase (o): Dissolve PLGA in a volatile organic solvent (e.g., dichloromethane).
-
Formation of the Primary Emulsion (w1/o): Add the inner aqueous phase to the organic phase and emulsify using a high-speed homogenizer or sonicator to create fine aqueous droplets.
-
Formation of the Double Emulsion (w1/o/w2): Add the primary emulsion to a larger volume of an external aqueous phase (w2) containing a surfactant (e.g., 1% polyvinyl alcohol) and homogenize at a lower speed.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the hardening of the microspheres.
-
Collection and Washing: Collect the microspheres by centrifugation, wash several times with purified water to remove residual surfactant and unencapsulated antibody, and then lyophilize for storage.
Protocol 2: In Vitro Release Study of SHR-1819 from a Sustained-Release Formulation
-
Sample Preparation: Accurately weigh a known amount of the SHR-1819 sustained-release formulation (e.g., microspheres or a formed hydrogel) and place it in a vial.
-
Release Medium: Add a defined volume of release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.02% Tween 20 to prevent aggregation and adsorption) to each vial.
-
Incubation: Incubate the vials at 37°C with gentle agitation.
-
Sampling: At predetermined time points, withdraw a sample of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of SHR-1819 in the collected samples using a validated analytical method such as an enzyme-linked immunosorbent assay (ELISA) or size-exclusion chromatography (SEC).[14]
-
Data Analysis: Calculate the cumulative percentage of SHR-1819 released over time.
Data Presentation
Table 1: Comparison of SHR-1819 Encapsulation Efficiency in Different PLGA Microsphere Formulations
| Formulation ID | PLGA Type (Lactide:Glycolide) | Drug:Polymer Ratio | Encapsulation Efficiency (%) | Mean Particle Size (µm) |
| SHR-MS-01 | 50:50 | 1:10 | 75.2 ± 3.1 | 45.6 ± 5.2 |
| SHR-MS-02 | 75:25 | 1:10 | 82.5 ± 2.5 | 48.1 ± 4.8 |
| SHR-MS-03 | 75:25 | 1:15 | 88.9 ± 1.9 | 50.3 ± 5.5 |
Table 2: In Vitro Release Profile of SHR-1819 from Selected Formulations
| Time (Days) | Cumulative Release (%) - SHR-MS-02 | Cumulative Release (%) - SHR-HG-01 (Hydrogel) |
| 1 | 15.3 ± 1.2 | 10.5 ± 0.8 |
| 7 | 35.8 ± 2.5 | 28.9 ± 1.5 |
| 14 | 58.2 ± 3.1 | 45.6 ± 2.1 |
| 21 | 75.4 ± 2.8 | 62.3 ± 2.9 |
| 28 | 89.1 ± 1.9 | 80.1 ± 3.4 |
Visualizations
Caption: Signaling pathway of IL-4 and IL-13 through IL-4Rα and its inhibition by SHR-1819.
Caption: Experimental workflow for developing a sustained-release SHR-1819 formulation.
Caption: Logical troubleshooting workflow for in vitro release issues.
References
- 1. Current status and prospect for future advancements of long-acting antibody formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Subcutaneous sustained-release drug delivery system for antibodies and proteins [aimspress.com]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Reinforced Polymer–Nanoparticle Hydrogels for Subcutaneous and Sustained Delivery of Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ongoing Challenges to Develop High Concentration Monoclonal Antibody-based Formulations for Subcutaneous Administration: Quo Vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioencapsulation.net [bioencapsulation.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Injectable sustained-release hydrogel for high-concentration antibody delivery - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 12. Overview of Antibody Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preformulation Studies | Coriolis Pharma [coriolis-pharma.com]
- 14. Sustained Release of a Monoclonal Antibody from Electrochemically Prepared Mesoporous Silicon Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of SHR-1819 and Other IL-4Rα Inhibitors for Type 2 Inflammatory Diseases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of SHR-1819, a novel anti-interleukin-4 receptor alpha (IL-4Rα) monoclonal antibody, with other prominent inhibitors targeting the IL-4 and IL-13 pathways. This analysis is supported by available preclinical and clinical experimental data.
Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are key cytokines that drive Type 2 inflammation, playing a central role in the pathogenesis of allergic diseases such as atopic dermatitis (AD), asthma, and chronic rhinosinusitis with nasal polyposis (CRSwNP). Both cytokines signal through the IL-4Rα subunit. Consequently, blocking IL-4Rα presents a promising therapeutic strategy to simultaneously inhibit the signaling of both IL-4 and IL-13.[1] This guide will delve into the preclinical and clinical data of SHR-1819 and compare its efficacy with the established IL-4Rα inhibitor, dupilumab, as well as IL-13-specific inhibitors lebrikizumab and tralokinumab.
Mechanism of Action: Targeting the IL-4/IL-13 Axis
SHR-1819 is a humanized monoclonal antibody that binds to the IL-4Rα subunit, thereby blocking the signaling of both IL-4 and IL-13.[2][3][4][5] This dual inhibition is considered a more comprehensive approach to suppressing Type 2 inflammation compared to targeting either cytokine alone.[1] Dupilumab, the first-in-class IL-4Rα inhibitor, shares this mechanism of action.[6] In contrast, lebrikizumab and tralokinumab are monoclonal antibodies that specifically target the IL-13 cytokine, preventing its interaction with its receptor complex.[7][8][9][10]
Preclinical Efficacy: A Head-to-Head Look at In Vitro and In Vivo Data
Preclinical studies provide the foundational evidence for the therapeutic potential of these inhibitors. The following tables summarize the available quantitative data from in vitro and in vivo models.
In Vitro Efficacy
| Inhibitor | Target | Binding Affinity (KD) | Cell Proliferation Inhibition (IC50) | STAT6 Activation Inhibition (IC50) |
| SHR-1819 | Human IL-4Rα | 1.32 x 10⁻¹⁰ M[2] | hIL-4 induced: 6.05 ng/mL[2]hIL-13 induced: 16.59 ng/mL[2] | hIL-4 induced: 6.76 ng/mL[2]hIL-13 induced: 3.78 ng/mL[2] |
| Dupilumab | Human IL-4Rα | Comparable to SHR-1819 (in vitro)[11] | Not specified | Not specified |
| Lebrikizumab | Human IL-13 | Glycosylated: 187 ± 7.9 pM[7]Aglycosylated: 6.3 ± 0.9 pM[7] | Not applicable | More potent than tralokinumab and cendakimab in neutralizing IL-13-induced STAT6 reporter activity[7] |
| Tralokinumab | Human IL-13 | 58 pM[9] | Not applicable | Not specified |
In Vivo Efficacy in Animal Models
SHR-1819 has demonstrated significant efficacy in preclinical models of atopic dermatitis and asthma.[2][4] In an oxazolone-induced atopic dermatitis mouse model, SHR-1819 treatment significantly attenuated ear swelling and reduced serum IgE levels.[2] Histopathological analysis revealed a significant reduction in epidermal and dermal thickness, as well as inflammatory cell infiltration.[2] In an ovalbumin (OVA)-induced asthma mouse model, SHR-1819 treatment alleviated airway hyperresponsiveness.[2]
Clinical Efficacy: Comparing Outcomes in Atopic Dermatitis
Clinical trials in patients with moderate-to-severe atopic dermatitis provide the most relevant data for comparing the real-world efficacy of these inhibitors. The primary endpoints in these trials often include the proportion of patients achieving a 75% improvement in the Eczema Area and Severity Index (EASI-75) and an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear).
| Inhibitor | Trial (Population) | Dosing Regimen | EASI-75 Response Rate (at Week 16) | IGA 0/1 Response Rate (at Week 16) |
| SHR-1819 | Phase II (Adults)[12] | Not yet reported | Not yet reported | Not yet reported |
| Dupilumab | SOLO 1 & 2 (Adolescents)[13][14] | 300 mg every 4 weeks300 mg every 2 weeks | 38.1%[13]41.5%[13][14] | 18% (q4w) / 24% (q2w)[14] |
| LIBERTY AD PRESCHOOL (Children 6mo-5yr)[15] | Weight-based | 53% (with TCS)[15] | 28% (with TCS)[15] | |
| Lebrikizumab | ADvocate 1 & 2 (Adults & Adolescents)[16][17][18] | 250 mg every 2 weeks | ADvocate 1: 58.8%[17]ADvocate 2: 52.1%[17] | ADvocate 1: 43.1%[17]ADvocate 2: 33.2%[17] |
| Tralokinumab | ECZTRA 1 & 2 (Adults)[19] | 300 mg every 2 weeks | ECZTRA 1: 25%[19]ECZTRA 2: 33%[19] | ECZTRA 1: 16%[19]ECZTRA 2: 22%[19] |
| ECZTRA 3 (Adults, with TCS)[20][21] | 300 mg every 2 weeks | 56.0%[20][21] | 38.9%[20][21] | |
| ECZTRA 6 (Adolescents)[22] | 150 mg every 2 weeks300 mg every 2 weeks | 28.6%[22]27.8%[22] | 21.4%[22]17.5%[22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these IL-4Rα and IL-13 inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics and affinity (KD) of the antibody to its target receptor.
General Protocol:
-
Immobilize the recombinant human IL-4Rα protein onto a sensor chip.
-
Inject serial dilutions of the antibody (e.g., SHR-1819) over the sensor surface.
-
Monitor the association and dissociation rates in real-time by detecting changes in the refractive index at the sensor surface.
-
Fit the sensorgram data to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Enzyme-Linked Immunosorbent Assay (ELISA) for Receptor Blocking
Objective: To assess the ability of the antibody to block the interaction between the ligand and its receptor.
General Protocol:
-
Coat a 96-well plate with recombinant human IL-4Rα.
-
Block non-specific binding sites with a blocking buffer (e.g., BSA).
-
Pre-incubate a fixed concentration of biotinylated IL-4 or IL-13 with serial dilutions of the inhibitor antibody (e.g., SHR-1819).
-
Add the mixture to the coated plate and incubate.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) and incubate.
-
Add a TMB substrate and measure the absorbance at 450 nm.
-
Calculate the IC50 value, which represents the concentration of the antibody required to inhibit 50% of the ligand-receptor binding.
STAT6 Phosphorylation Assay
Objective: To measure the inhibition of IL-4/IL-13 induced downstream signaling.
General Protocol (Cell-Based ELISA):
-
Seed cells expressing IL-4Rα (e.g., TF-1 or HEK-Blue™ IL-4/IL-13 cells) in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the inhibitor antibody.
-
Stimulate the cells with a fixed concentration of recombinant human IL-4 or IL-13.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for phosphorylated STAT6 (pSTAT6).
-
Incubate with an HRP-conjugated secondary antibody.
-
Add TMB substrate and measure absorbance.
-
Normalize the pSTAT6 signal to the total STAT6 signal in parallel wells and calculate the IC50 value.
In Vivo Model: Oxazolone-Induced Atopic Dermatitis in Mice
Objective: To evaluate the in vivo efficacy of the inhibitor in a model that mimics atopic dermatitis.
General Protocol:
-
Sensitize mice by applying oxazolone to a shaved area of the abdomen.
-
After a sensitization period (e.g., 7 days), repeatedly challenge the mice by applying a lower concentration of oxazolone to the ears.
-
Administer the inhibitor antibody (e.g., SHR-1819) systemically at various doses during the challenge phase.
-
Measure ear thickness at regular intervals as an indicator of inflammation.
-
At the end of the study, collect blood to measure serum IgE levels and ear tissue for histopathological analysis (H&E staining to assess epidermal and dermal thickness and inflammatory cell infiltration).
In Vivo Model: Ovalbumin (OVA)-Induced Asthma in Mice
Objective: To assess the in vivo efficacy of the inhibitor in a model of allergic asthma.
General Protocol:
-
Sensitize mice by intraperitoneal injections of OVA emulsified in alum.
-
Challenge the mice with aerosolized OVA to induce an asthmatic response.
-
Administer the inhibitor antibody (e.g., SHR-1819) prior to or during the challenge phase.
-
Measure airway hyperresponsiveness to methacholine using whole-body plethysmography.
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (e.g., eosinophils).
-
Collect lung tissue for histopathological analysis to assess inflammation and mucus production.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental designs, the following diagrams are provided.
Conclusion
SHR-1819 demonstrates a promising preclinical profile with high binding affinity to IL-4Rα and potent in vitro inhibition of both IL-4 and IL-13 signaling pathways, with an inhibitory activity comparable to dupilumab.[2][11] Its efficacy in animal models of atopic dermatitis and asthma further supports its potential as a therapeutic agent for Type 2 inflammatory diseases.[2] While direct head-to-head clinical trial data is not yet available, the existing preclinical data suggests that SHR-1819 is a strong candidate for continued clinical development.
The clinical data for dupilumab, lebrikizumab, and tralokinumab in atopic dermatitis provide valuable benchmarks for the future evaluation of SHR-1819. Dupilumab, with its dual IL-4/IL-13 inhibition, has shown robust efficacy across a wide age range of patients.[6][13][14][15][23] The IL-13-specific inhibitors, lebrikizumab and tralokinumab, also demonstrate significant clinical benefit, highlighting the critical role of IL-13 in atopic dermatitis.[7][9][16][17][18][19][20][21][22][24][25][26]
The ongoing Phase II and III clinical trials for SHR-1819 will be crucial in determining its clinical efficacy and safety profile relative to the existing therapies.[12] Researchers and clinicians eagerly await these results to understand the full therapeutic potential of this new IL-4Rα inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Phase 3 Trials of Dupilumab for the Treatment of Atopic Dermatitis in Adults, Adolescents, and Children Aged 6 and Up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding, Neutralization and Internalization of the Interleukin-13 Antibody, Lebrikizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. Safety, pharmacokinetics, and pharmacodynamics of anti‐IL‐4Rα antibody SHR‐1819 in healthy subjects: A randomized, controlled phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ichgcp.net [ichgcp.net]
- 13. Dupilumab shows strong results in phase III Trial for atopic dermatitis [pharmaceutical-technology.com]
- 14. Dupixent® (dupilumab) showed positive Phase 3 results in adolescents with inadequately controlled moderate-to-severe atopic dermatitis [prnewswire.com]
- 15. Dupixent® (dupilumab) pivotal trial meets all primary and secondary endpoints becoming first biologic medicine to significantly reduce signs and symptoms of moderate-to-severe atopic dermatitis in children as young as 6 months [sanofi.com]
- 16. Majority of Patients Treated with Lebrikizumab Achieved Skin Clearance in Lilly's Pivotal Phase 3 Atopic Dermatitis Studies [prnewswire.com]
- 17. Two Phase 3 Trials of Lebrikizumab for Moderate-to-Severe Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Almirall: The New England Journal of Medicine (NEJM) and the British Journal of Dermatology (BJD) publish Ph3 data evaluating lebrikizumab efficacy and safety in moderate-tosevere atopic dermatitis | Almirall [almirall.de]
- 19. Tralokinumab achieves primary and secondary endpoints in three pivotal Phase 3 trials in adult patients with moderate-to-severe atopic dermatitis | LEO Pharma [via.ritzau.dk]
- 20. Tralokinumab plus topical corticosteroids for the treatment of moderate-to-severe atopic dermatitis: results from the double-blind, randomized, multicentre, placebo-controlled phase III ECZTRA 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Efficacy and Safety of Tralokinumab in Adolescents With Moderate to Severe Atopic Dermatitis: The Phase 3 ECZTRA 6 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dupilumab Treatment in Adults with Moderate-to-Severe Atopic Dermatitis is Efficacious Regardless of Age of Disease Onset: a Post Hoc Analysis of Two Phase 3 Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficacy and safety of lebrikizumab in moderate-to-severe atopic dermatitis: 52-week results of two randomized double-blinded placebo-controlled phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. emjreviews.com [emjreviews.com]
- 26. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison: SHR-1819 vs. Anti-IL-13 Antibodies in Type 2 Inflammation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Novel Biologics Targeting the IL-4 and IL-13 Axis.
The landscape of therapeutic options for type 2 inflammatory diseases, such as atopic dermatitis and asthma, is rapidly evolving with the advent of targeted biologic therapies. Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are central cytokines driving the pathophysiology of these conditions. This guide provides a detailed, data-supported comparison between SHR-1819, a novel antibody targeting the shared IL-4 receptor alpha (IL-4Rα), and the established class of anti-IL-13 monoclonal antibodies.
Executive Summary
This guide delineates the fundamental differences in the mechanism of action between SHR-1819 and direct anti-IL-13 antibodies, such as lebrikizumab and tralokinumab. While anti-IL-13 antibodies selectively neutralize IL-13, SHR-1819 blocks the shared receptor for both IL-4 and IL-13, offering a broader blockade of the type 2 inflammatory cascade. This comparison synthesizes available preclinical and clinical data to offer a comprehensive overview of their respective potencies, efficacies, and potential therapeutic niches.
Mechanism of Action: A Tale of Two Strategies
The primary distinction between SHR-1819 and anti-IL-13 antibodies lies in their therapeutic targets within the IL-4/IL-13 signaling pathway.
SHR-1819: Dual Blockade of IL-4 and IL-13 Signaling
SHR-1819 is a humanized monoclonal antibody that binds to the IL-4Rα subunit.[1][2] This receptor subunit is a critical component of both the Type I receptor (IL-4Rα/γc), which binds IL-4, and the Type II receptor (IL-4Rα/IL-13Rα1), which binds both IL-4 and IL-13.[3][4] By targeting IL-4Rα, SHR-1819 effectively inhibits the downstream signaling of both key cytokines, preventing the activation of the JAK-STAT pathway, specifically the phosphorylation of STAT6.[1][2][3][4]
Anti-IL-13 Antibodies: Selective IL-13 Neutralization
Anti-IL-13 antibodies, including lebrikizumab and tralokinumab, directly bind to the IL-13 cytokine, preventing its interaction with the IL-13Rα1/IL-4Rα receptor complex.[5][6][7][8][9] This targeted approach exclusively inhibits IL-13-mediated signaling.
Interestingly, lebrikizumab and tralokinumab exhibit different binding characteristics. Lebrikizumab binds to an epitope on IL-13 that prevents the formation of the IL-13Rα1/IL-4Rα heterodimer but does not block the interaction of IL-13 with the decoy receptor IL-13Rα2.[10][11] In contrast, tralokinumab binds to an epitope that overlaps with the binding sites for both IL-13Rα1 and IL-13Rα2, thus inhibiting interaction with both receptors.[10][12]
Preclinical Data Comparison
Direct comparative preclinical studies are not publicly available. However, data from independent studies on SHR-1819 and anti-IL-13 antibodies in similar disease models provide valuable insights.
| Parameter | SHR-1819 | Anti-IL-13 Antibodies (Lebrikizumab/Tralokinumab) |
| Target | IL-4Rα[1][2] | IL-13[5][7] |
| In Vitro Activity | - High binding affinity to human IL-4Rα.[1][2]- Significantly inhibited IL-4 and IL-13-induced TF-1 cell proliferation.[3][4]- Inhibited IL-4 and IL-13-induced STAT6 activation.[3][4] | - High affinity binding to IL-13.[5]- Lebrikizumab prevents IL-13Rα1/IL-4Rα heterodimerization.[11]- Tralokinumab blocks IL-13 binding to both IL-13Rα1 and IL-13Rα2.[12] |
| In Vivo Efficacy (Asthma Model) | - Reduced airway hyperresponsiveness.[3][4]- Decreased serum IgE levels.[3][4]- Alleviated inflammatory lung cell infiltration.[3][4] | - Studies with lebrikizumab and tralokinumab have shown improvements in lung function in preclinical asthma models.[13][14] |
| In Vivo Efficacy (Atopic Dermatitis Model) | - Significantly alleviated inflammatory and skin symptoms.[3][4] | - Preclinical data for atopic dermatitis is less detailed, but the mechanism is expected to reduce skin inflammation. |
| In Vivo Efficacy (Allergic Rhinitis Model) | - Decreased nasal rubbing and sneezing.[3][4]- Reduced inflammatory cell infiltration in nasal tissues.[3][4] | Not a primary focus of reported preclinical studies. |
Clinical Data Overview
As with preclinical data, no head-to-head clinical trials have been published comparing SHR-1819 with an anti-IL-13 antibody. The following tables summarize key findings from their respective clinical development programs.
SHR-1819: Phase I Clinical Trial in Healthy Subjects
| Parameter | Findings |
| Study Design | Randomized, double-blind, placebo-controlled, single-dose escalation.[15][16] |
| Doses | 60 mg, 120 mg, 240 mg, 360 mg, 720 mg (subcutaneous).[15][16] |
| Safety | Well-tolerated, with the majority of adverse events being mild in severity.[15][16] |
| Pharmacokinetics | - Median Tmax: 4-7 days.[15][16]- Mean half-life: 2.88 to 5.97 days (for 120-720 mg doses).[15][16] |
| Pharmacodynamics | - Dose-dependent reduction in TARC/CCL17 concentrations.[15][16]- Reduction in IgE concentrations.[15][16] |
Anti-IL-13 Antibodies: Selected Phase III Clinical Trial Data in Atopic Dermatitis
| Parameter | Lebrikizumab (ADvocate1 & 2) | Tralokinumab (ECZTRA 1 & 2) |
| Primary Endpoint (Week 16) | IGA score of 0 or 1 with a ≥2-point reduction.[4] | IGA score of 0 or 1.[3] |
| Key Secondary Endpoint (Week 16) | EASI-75 response.[4] | EASI-75 response.[3] |
| Efficacy Results (vs. Placebo) | Significantly higher percentage of patients achieved the primary and key secondary endpoints.[4] | Significantly higher percentage of patients achieved the primary and key secondary endpoints.[3] |
| Safety Profile | Generally well-tolerated. The incidence of conjunctivitis was higher in the lebrikizumab group compared to placebo.[4] | Generally well-tolerated. Upper respiratory tract infections and conjunctivitis were among the common adverse events.[17] |
Experimental Protocols
Preclinical In Vivo Efficacy Models
Ovalbumin (OVA)-Induced Asthma Model
This model is commonly used to assess the efficacy of anti-inflammatory compounds on allergic asthma.[7][18]
-
Sensitization: Mice are sensitized with intraperitoneal injections of an ovalbumin solution emulsified in an adjuvant like aluminum hydroxide on specific days (e.g., Day 0 and Day 14).[19][20]
-
Challenge: Following sensitization, mice are challenged with aerosolized ovalbumin for a set duration over several consecutive days (e.g., Days 28, 29, and 30).[21]
-
Treatment: The test article (e.g., SHR-1819 or an anti-IL-13 antibody) is administered at specified doses and times relative to the challenge phase.
-
Endpoints: Key parameters measured include airway hyperresponsiveness (AHR) to methacholine, inflammatory cell counts (e.g., eosinophils) in bronchoalveolar lavage (BAL) fluid, serum IgE levels, and histopathological analysis of lung tissue for inflammation and mucus production.[7][18][19]
Oxazolone-Induced Atopic Dermatitis Model
This model mimics the Th2-dominant inflammation characteristic of atopic dermatitis.[9][11]
-
Sensitization: A solution of oxazolone is applied to a shaved area of the mouse's skin (e.g., the abdomen or back).[9][11]
-
Challenge: After a sensitization period (e.g., 7 days), the mice are repeatedly challenged by applying a lower concentration of oxazolone to the same or a different skin area (e.g., the ear) over several days.[9][11]
-
Treatment: The therapeutic antibody is administered systemically or topically according to the study design.
-
Endpoints: Efficacy is evaluated by measuring ear thickness, assessing clinical scores for skin inflammation (e.g., erythema, scaling), measuring serum IgE levels, and conducting histological analysis of skin biopsies for epidermal hyperplasia and inflammatory cell infiltration.[9][22]
Clinical Trial Methodologies
Phase I Study of SHR-1819 in Healthy Volunteers
-
Design: A randomized, double-blind, placebo-controlled, single-ascending dose study.[16]
-
Participants: Healthy adult subjects.
-
Intervention: Single subcutaneous injection of SHR-1819 at escalating doses (60 mg to 720 mg) or placebo.[16]
-
Assessments:
-
Safety and Tolerability: Monitoring of adverse events, vital signs, ECGs, and laboratory parameters.[16]
-
Pharmacokinetics (PK): Serial blood sampling to determine the concentration-time profile of SHR-1819.[16]
-
Pharmacodynamics (PD): Measurement of biomarkers such as Thymus and Activation-Regulated Chemokine (TARC/CCL17) and total serum IgE at various time points.[16]
-
Phase III Studies of Anti-IL-13 Antibodies in Atopic Dermatitis (General Protocol)
-
Design: Randomized, double-blind, placebo-controlled, multicenter trials.[3][4]
-
Participants: Adults and adolescents with moderate-to-severe atopic dermatitis who are candidates for systemic therapy.
-
Intervention: Subcutaneous injections of the anti-IL-13 antibody or placebo at specified dosing regimens (e.g., every 2 or 4 weeks, often with a loading dose).
-
Primary Outcome Measures: Typically, the proportion of subjects achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) and/or a certain percentage improvement in the Eczema Area and Severity Index (EASI), such as a 75% improvement (EASI-75), at a specified time point (e.g., Week 16).[3][4]
-
Secondary Outcome Measures: May include changes in pruritus scores, quality of life assessments, and other clinical severity scores.
-
Safety Assessments: Comprehensive monitoring of adverse events throughout the study.
Conclusion
SHR-1819 and anti-IL-13 antibodies represent two distinct, yet related, therapeutic strategies for type 2 inflammatory diseases. The dual blockade of IL-4 and IL-13 signaling by SHR-1819 offers a broader inhibition of the inflammatory cascade, which may translate to enhanced efficacy in certain patient populations or disease manifestations. Conversely, the targeted neutralization of IL-13 by antibodies like lebrikizumab and tralokinumab provides a more specific intervention.
The preclinical and early clinical data for SHR-1819 are promising, demonstrating a favorable safety profile and target engagement. The more extensive clinical data for lebrikizumab and tralokinumab have established their efficacy and safety in atopic dermatitis and asthma. Ultimately, the optimal choice of therapy will likely depend on the specific disease, its underlying pathophysiology in individual patients, and the long-term efficacy and safety data that emerge from ongoing and future clinical trials. Head-to-head comparative studies will be crucial to definitively delineate the relative merits of these two approaches.
References
- 1. pei.de [pei.de]
- 2. trial.medpath.com [trial.medpath.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. The IL-4/IL-13/Stat6 signalling pathway promotes luminal mammary epithelial cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Expression Levels of IL-4/IL-13/STAT6 Signaling Pathway Genes and SOCS3 Could Help to Differentiate the Histopathological Subtypes of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. ashpublications.org [ashpublications.org]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. researchgate.net [researchgate.net]
- 13. Managing Atopic Dermatitis with Lebrikizumab – The Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase II placebo-controlled study of tralokinumab in moderate-to-severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety, pharmacokinetics, and pharmacodynamics of anti-IL-4Rα antibody SHR-1819 in healthy subjects: A randomized, controlled phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety, pharmacokinetics, and pharmacodynamics of anti‐IL‐4Rα antibody SHR‐1819 in healthy subjects: A randomized, controlled phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dermatologytimes.com [dermatologytimes.com]
- 18. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 21. researchgate.net [researchgate.net]
- 22. imavita.com [imavita.com]
SHR-1819: A Comparative Analysis of its Impact on Type 2 Inflammatory Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SHR-1819, a novel anti-IL-4Rα monoclonal antibody, and its effects on key type 2 inflammatory biomarkers. The performance of SHR-1819 is evaluated against the established therapeutic, dupilumab, which shares the same mechanism of action. This document synthesizes available data from preclinical and clinical studies to offer a detailed overview for researchers and professionals in the field of drug development.
Mechanism of Action: Targeting the IL-4/IL-13 Axis
Both SHR-1819 and dupilumab are human monoclonal antibodies that target the alpha subunit of the interleukin-4 receptor (IL-4Rα). This receptor is a critical component of the signaling pathways for two key cytokines in type 2 inflammation: interleukin-4 (IL-4) and interleukin-13 (IL-13). By binding to IL-4Rα, these drugs effectively block the downstream signaling of both cytokines, which are known to drive hallmark features of type 2 inflammatory diseases such as IgE production, eosinophil recruitment, and mucus hypersecretion. Preclinical studies have shown that SHR-1819's inhibitory activity and receptor occupancy are comparable to dupilumab in vitro.[1]
Figure 1. Mechanism of Action of SHR-1819 and Dupilumab.
Impact on Type 2 Inflammatory Biomarkers
The efficacy of treatments for type 2 inflammatory diseases is often assessed by their ability to reduce key biomarkers associated with the inflammatory cascade. The most prominent of these are Immunoglobulin E (IgE) and Thymus and Activation-Regulated Chemokine (TARC/CCL17).
Quantitative Comparison of Biomarker Reduction
The following tables summarize the available data on the reduction of serum IgE and TARC/CCL17 following treatment with SHR-1819 and dupilumab. It is important to note that the data for SHR-1819 is from a Phase I trial in healthy subjects and is currently reported qualitatively in the available literature. In contrast, the data for dupilumab is from Phase III trials in patients with atopic dermatitis.
Table 1: Effect on Serum Immunoglobulin E (IgE) Levels
| Treatment | Study Population | Dosage | Timepoint | Median Percent Change from Baseline |
| SHR-1819 | Healthy Subjects | 60-720 mg (single dose) | Not Specified | Reduction observed[1][2] |
| Dupilumab | Pediatric Patients (6 months to 17 years) with Atopic Dermatitis | Weight-dependent dosing (q2w or q4w) | Week 16 | -58.4% to -71.2%[3][4] |
| Dupilumab | Adult Patients with Atopic Dermatitis | 300 mg (q2w) | End of treatment | -24.8% to -76.7%[5] |
Table 2: Effect on Serum TARC/CCL17 Levels
| Treatment | Study Population | Dosage | Timepoint | Median Percent Change from Baseline |
| SHR-1819 | Healthy Subjects | 60-720 mg (single dose) | Not Specified | Dose-dependent reduction observed[1][2] |
| Dupilumab | Pediatric Patients (6 months to 17 years) with Atopic Dermatitis | Weight-dependent dosing (q2w or q4w) | Week 16 | -72.4% to -83.3%[3][4] |
| Dupilumab | Adult Patients with Atopic Dermatitis | 300 mg (q2w) | End of treatment | -24.8% to -88.6%[5] |
Preclinical Evidence for SHR-1819
In vivo preclinical studies in mouse models of atopic dermatitis, asthma, and allergic rhinitis have demonstrated the therapeutic potential of SHR-1819. In these models, treatment with SHR-1819 led to a significant reduction in serum IgE levels and alleviation of inflammatory symptoms.[6][7][8][9][10]
Experimental Protocols
The following section outlines the general methodologies used in the cited studies to measure the key biomarkers.
Biomarker Measurement Workflow
Figure 2. General workflow for biomarker analysis.
Measurement of TARC/CCL17:
-
SHR-1819 Studies: In the Phase I trial of SHR-1819, TARC/CCL17 concentrations were analyzed using a validated enzyme-linked immunosorbent assay (ELISA) at a central laboratory.[1]
-
Dupilumab Studies: For the dupilumab trials, serum TARC levels were also quantified using commercially available ELISA kits, such as the human TARC Quantikine ELISA kit from R&D Systems.[11]
Measurement of Total IgE:
-
SHR-1819 Studies: The Phase I trial for SHR-1819 utilized the Atellica IM Total IgE assay for the measurement of IgE concentrations.[1]
-
Dupilumab Studies: In the dupilumab clinical trials, total serum IgE levels were commonly measured using the ImmunoCAP® fluorescence enzyme immunoassay method.[11]
Summary and Future Outlook
SHR-1819 demonstrates a promising profile as a therapeutic agent for type 2 inflammatory diseases, with a mechanism of action identical to the approved and effective drug, dupilumab. Early clinical data from the Phase I trial in healthy volunteers indicates that SHR-1819 effectively reduces key type 2 inflammatory biomarkers, IgE and TARC/CCL17, with the latter showing a dose-dependent response.[1][2]
While direct quantitative comparisons with dupilumab are currently limited by the availability of detailed data from SHR-1819 patient trials, the initial findings are encouraging. The extensive data from dupilumab's clinical development program sets a clear benchmark for the level of biomarker reduction that correlates with clinical efficacy.
As SHR-1819 progresses through its ongoing Phase II and III clinical trials in patients with atopic dermatitis, chronic rhinosinusitis with nasal polyps, and other type 2 inflammatory conditions, the forthcoming data on its impact on these biomarkers will be critical in validating its therapeutic potential and positioning it within the landscape of treatments for these common and often debilitating diseases. The scientific community awaits the publication of these results to fully assess the comparative efficacy of SHR-1819.
References
- 1. Safety, pharmacokinetics, and pharmacodynamics of anti‐IL‐4Rα antibody SHR‐1819 in healthy subjects: A randomized, controlled phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and pharmacodynamics of anti-IL-4Rα antibody SHR-1819 in healthy subjects: A randomized, controlled phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dupilumab reduces inflammatory biomarkers in pediatric patients with moderate-to-severe atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Dupilumab suppresses type 2 inflammatory biomarkers across multiple atopic, allergic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
SHR-1819: A Comparative Analysis of a Novel IL-4Rα Antagonist
For Researchers, Scientists, and Drug Development Professionals
SHR-1819, a novel monoclonal antibody targeting the alpha subunit of the interleukin-4 receptor (IL-4Rα), is emerging as a promising therapeutic candidate for type 2 inflammatory diseases. Its mechanism of action, which involves the dual inhibition of IL-4 and IL-13 signaling, places it in direct comparison with the established therapy, dupilumab, and offers a different therapeutic strategy to IL-13-specific inhibitors like lebrikizumab and tralokinumab. This guide provides a comprehensive cross-validation of SHR-1819's mechanism of action, supported by preclinical and clinical data, and compares its performance with key alternatives.
Mechanism of Action: Dual Blockade of IL-4 and IL-13 Signaling
SHR-1819 is a humanized IgG4 monoclonal antibody that binds with high affinity to IL-4Rα.[1][2] This receptor subunit is a common component of the Type I and Type II receptor complexes for IL-4 and IL-13, two key cytokines driving type 2 inflammation. By binding to IL-4Rα, SHR-1819 effectively blocks the downstream signaling of both IL-4 and IL-13.[1][2][3] This mechanism is identical to that of dupilumab.[4][5]
The binding of IL-4 or IL-13 to their respective receptors activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, leading to the phosphorylation and activation of STAT6.[3][6] Activated STAT6 translocates to the nucleus and induces the transcription of genes involved in the inflammatory cascade. SHR-1819's blockade of IL-4Rα prevents this activation of STAT6, thereby inhibiting the pro-inflammatory effects of IL-4 and IL-13.[1][2][3][6]
In contrast, lebrikizumab and tralokinumab are monoclonal antibodies that specifically target the IL-13 cytokine itself, preventing it from binding to its receptor.[7][8] This results in the inhibition of IL-13 signaling but does not affect the actions of IL-4 mediated through the Type I receptor.
References
- 1. 2025 ADHAND 32w | LEO Pharma [leo-pharma.com]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. Tralokinumab Efficacy Over 1 Year in Adults with Moderate-to-Severe Atopic Dermatitis: Pooled Data from Two Phase III Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of tralokinumab in the treatment of atopic dermatitis: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accesssurgery.mhmedical.com [accesssurgery.mhmedical.com]
- 6. hcplive.com [hcplive.com]
- 7. hcplive.com [hcplive.com]
- 8. dermatologytimes.com [dermatologytimes.com]
Benchmarking SHR-1819 Against Standard of Care for Type 2 Asthma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SHR-1819, an investigational monoclonal antibody, against the current standard of care for moderate-to-severe type 2 asthma. The information is intended for an audience with expertise in immunology, pharmacology, and clinical research.
Executive Summary
SHR-1819 is a novel, humanized IgG4 monoclonal antibody that targets the alpha subunit of the interleukin-4 receptor (IL-4Rα).[1][2][3] By blocking IL-4Rα, SHR-1819 aims to inhibit the signaling of both IL-4 and IL-13, key cytokines in type 2 inflammation, which underlies a significant proportion of moderate-to-severe asthma cases.[2][3] The current standard of care for this patient population includes several established biologic therapies that also target type 2 inflammatory pathways, such as dupilumab (which also targets IL-4Rα), mepolizumab and benralizumab (which target the IL-5 pathway), and tezepelumab (which targets thymic stromal lymphopoietin).[4][5][6]
This guide will compare SHR-1819 with these established therapies based on available preclinical and early clinical data for SHR-1819 and extensive clinical trial data for the standard of care. While direct head-to-head clinical trial data for SHR-1819 against other biologics is not yet available, this comparison will focus on the mechanism of action, preclinical efficacy, and available clinical endpoints.
Mechanism of Action: Targeting the IL-4/IL-13 Axis
SHR-1819's mechanism of action is centered on the blockade of the IL-4Rα subunit, which is a shared component of the receptor complexes for both IL-4 and IL-13.[2][3] This dual inhibition is significant as both cytokines are crucial drivers of type 2 inflammation, contributing to hallmark features of asthma such as eosinophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness.
The standard of care includes dupilumab, which shares the same target as SHR-1819.[4] Other biologics target different points in the inflammatory cascade. Mepolizumab and reslizumab target IL-5, a key cytokine for eosinophil survival and function, while benralizumab targets the IL-5 receptor on eosinophils, leading to their depletion.[4][7] Tezepelumab has a broader mechanism, targeting the upstream alarmin TSLP, which is released by the airway epithelium in response to various triggers and initiates a broad downstream inflammatory response.[5][7]
Comparative Efficacy Data
Direct comparative clinical trial data for SHR-1819 against standard-of-care biologics is not yet available. The following tables summarize the available data for each molecule.
Table 1: Preclinical Efficacy of SHR-1819 in a Murine Asthma Model
| Parameter | Vehicle Control | SHR-1819 | Outcome |
| Airway Hyperresponsiveness | High | Reduced | Significant reduction in airway resistance |
| Serum IgE Levels | Elevated | Decreased | Significant decrease in total IgE |
| Inflammatory Lung Cell Infiltration | Severe | Alleviated | Marked reduction in inflammatory cells |
Data from preclinical studies in an ovalbumin (OVA)-induced asthma model in hIL-4/hIL-4Rα transgenic mice.[2][3][8]
Table 2: Clinical Efficacy of Standard-of-Care Biologics in Moderate-to-Severe Asthma
| Biologic (Pivotal Trial(s)) | Reduction in Annualized Severe Exacerbation Rate vs. Placebo | Improvement in FEV1 vs. Placebo | Oral Corticosteroid Sparing Effect |
| Dupilumab (QUEST, VENTURE) | 47-59%[9] | 0.13-0.22 L increase[9] | 70% reduction in OCS dose vs. 42% for placebo[9] |
| Mepolizumab (DREAM, MENSA, SIRIUS) | 32-52%[10] | 0.10 L increase[11] | 50% reduction in OCS dose in 54% of patients vs. 33% for placebo[10] |
| Benralizumab (SIROCCO, CALIMA, ZONDA) | 28-51%[12] | 0.12-0.16 L increase[12] | 75% median reduction in OCS dose vs. 25% for placebo[13] |
| Tezepelumab (NAVIGATOR, SOURCE) | 56%[14] | 0.13-0.23 L increase[14] | Did not meet primary endpoint for OCS reduction in SOURCE trial[1] |
Experimental Protocols
SHR-1819 Preclinical Asthma Model
A preclinical study evaluated the in vivo efficacy of SHR-1819 in a murine model of asthma.[2][3][8]
-
Animal Model: hIL-4/hIL-4Rα transgenic mice were used to ensure the relevance of targeting the human IL-4Rα.
-
Induction of Asthma: Mice were sensitized with an intraperitoneal injection of ovalbumin (OVA) and alum, followed by a challenge with aerosolized OVA to induce an asthma-like phenotype.
-
Treatment: SHR-1819 was administered to the treatment group, while a control group received a vehicle.
-
Endpoints:
-
Airway Hyperresponsiveness: Measured using a whole-body plethysmography system to assess the response to increasing concentrations of methacholine.
-
Serum IgE: Total serum IgE levels were quantified by ELISA.
-
Lung Inflammation: Histopathological analysis of lung tissue was performed to assess the infiltration of inflammatory cells.
-
Standard of Care Clinical Trial Designs (General Overview)
The clinical trial data for the standard-of-care biologics are derived from large, randomized, double-blind, placebo-controlled Phase III trials.[15][16][17][18]
-
Patient Population: Typically, patients aged 12 and older with moderate-to-severe uncontrolled asthma, a history of exacerbations, and often with evidence of type 2 inflammation (e.g., elevated blood eosinophils or FeNO).
-
Intervention: Subcutaneous administration of the biologic at a specified dose and frequency compared to a placebo.
-
Primary Endpoints: The most common primary endpoint is the annualized rate of severe asthma exacerbations.
-
Secondary Endpoints: Key secondary endpoints often include the change from baseline in pre-bronchodilator FEV1, patient-reported outcomes (e.g., Asthma Control Questionnaire), and reduction in oral corticosteroid dose.
Pharmacokinetics and Safety
A Phase I, randomized, double-blind, placebo-controlled, single-dose escalation study of SHR-1819 was conducted in healthy subjects.[19][20] The study found that SHR-1819 was well-tolerated, with most adverse events being mild in severity.[19][20] The exposure to SHR-1819 increased in a greater-than-proportional manner with escalating doses.[19][20] SHR-1819 also led to modest reductions in the inflammatory biomarkers TARC/CCL17 and IgE.[19][20]
The established biologics have well-characterized safety profiles from extensive clinical trials and real-world use. Common adverse events include injection site reactions, and in some cases, an initial transient increase in blood eosinophils.
Conclusion and Future Directions
SHR-1819, a monoclonal antibody targeting IL-4Rα, has demonstrated promising preclinical efficacy in a murine model of asthma, showing reductions in airway hyperresponsiveness, serum IgE, and lung inflammation.[2][3][8] Its mechanism of action, the dual inhibition of IL-4 and IL-13 signaling, is a validated approach for the treatment of type 2 asthma, as evidenced by the clinical success of dupilumab.
While direct comparative data are not yet available, the preclinical profile of SHR-1819 suggests it has the potential to be a valuable therapeutic option for patients with moderate-to-severe type 2 asthma. Further clinical development, including head-to-head trials against the current standard of care, will be crucial to fully elucidate its comparative efficacy and safety profile and to determine its place in the evolving landscape of asthma biologics. The ongoing and future clinical trials for SHR-1819 in asthma are eagerly anticipated by the research and clinical communities.
References
- 1. Update On SOURCE Phase 3 Trial For Tezepelumab In Patients With Severe, Oral Corticosteroid-Dependent Asthma [prnewswire.com]
- 2. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Biologic Therapies for Severe Asthma: Current Insights and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biologics for the Management of Severe Asthma [aaaai.org]
- 6. Biologics in severe asthma: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.aap.org [publications.aap.org]
- 10. Mepolizumab for severe refractory eosinophilic asthma: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AstraZeneca reports positive data from Phase III trials of benralizumab to treat severe asthma - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. Real-world study extends benralizumab asthma benefit | MDedge [mdedge.com]
- 14. ajmc.com [ajmc.com]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. ajmc.com [ajmc.com]
- 17. Efficacy of Tezepelumab in Patients with Severe, Uncontrolled Asthma Across Multiple Clinically Relevant Subgroups in the NAVIGATOR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Asthma Clinical Study Design | DUPIXENT® (dupilumab) [dupixenthcp.com]
- 19. Safety, pharmacokinetics, and pharmacodynamics of anti‐IL‐4Rα antibody SHR‐1819 in healthy subjects: A randomized, controlled phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Profile of SHR-1819 Compared to Dupilumab: A Guide for Researchers
This guide provides a comparative overview of the safety profiles of SHR-1819 and dupilumab, two monoclonal antibodies targeting the alpha subunit of the interleukin-4 receptor (IL-4Rα). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the available safety data for these two therapeutic agents.
Introduction
SHR-1819 is a novel, humanized IgG1 kappa monoclonal antibody currently in clinical development for the treatment of type 2 inflammatory diseases. Dupilumab is a fully human monoclonal antibody that also targets IL-4Rα and is approved for the treatment of several type 2 inflammatory conditions, including atopic dermatitis, asthma, and chronic rhinosinusitis with nasal polyposis. Both drugs share a common mechanism of action by blocking the signaling of interleukin-4 (IL-4) and interleukin-13 (IL-13), key drivers of type 2 inflammation. This comparison is based on currently available data from clinical trials.
Comparative Safety Data
The following tables summarize the treatment-emergent adverse events (TEAEs) reported in clinical trials for SHR-1819 and dupilumab. It is important to note that the data for SHR-1819 is from a Phase I study in healthy volunteers, while the data for dupilumab is from larger, later-phase trials in patients with atopic dermatitis. This difference in study populations and trial designs should be considered when comparing the safety profiles.
Table 1: Overview of Treatment-Emergent Adverse Events (TEAEs) for SHR-1819 in Healthy Subjects [1]
| Adverse Event Category | SHR-1819 (N=33) n (%) | Placebo (N=9) n (%) |
| Any TEAE | 32 (97.0) | 9 (100) |
| Mild TEAEs | 24 (72.7) | 7 (77.8) |
| Moderate TEAEs | 8 (24.2) | 1 (11.1) |
| Severe TEAEs | 0 (0) | 1 (11.1) * |
| Treatment-Related AEs | 28 (84.8) | 7 (77.8) |
*Not related to the study drug.[1]
Table 2: Most Common Treatment-Emergent Adverse Events (TEAEs) with Dupilumab in Adults with Atopic Dermatitis (SOLO 1 & SOLO 2 Pooled Data)
| Adverse Event (≥1%) | Dupilumab 300 mg Q2W (N=487) n (%) | Placebo (N=488) n (%) |
| Injection site reactions | 49 (10.1) | 28 (5.7) |
| Conjunctivitis | 49 (10.1) | 11 (2.3) |
| Nasopharyngitis | 47 (9.7) | 45 (9.2) |
| Headache | 24 (4.9) | 20 (4.1) |
| Upper respiratory tract infection | 23 (4.7) | 19 (3.9) |
| Atopic dermatitis | 16 (3.3) | 68 (13.9) |
| Oral herpes | 16 (3.3) | 8 (1.6) |
| Allergic conjunctivitis | 8 (1.6) | 2 (0.4) |
Data adapted from publicly available information on dupilumab clinical trials.
Experimental Protocols
SHR-1819 Phase I Clinical Trial Methodology[1][2]
The safety and tolerability of SHR-1819 were evaluated in a randomized, double-blind, placebo-controlled, single-ascending-dose Phase I study.
-
Study Population: Healthy adult subjects.
-
Study Design: A total of 42 subjects were randomized to receive a single subcutaneous injection of either SHR-1819 or a placebo. The study involved five dose-escalation cohorts: 60 mg, 120 mg, 240 mg, 360 mg, and 720 mg.
-
Randomization: In each cohort, subjects were randomized to receive either SHR-1819 or a placebo.
-
Safety Assessments: Safety and tolerability were the primary endpoints and were assessed through the monitoring of adverse events (AEs), vital signs, physical examinations, and clinical laboratory tests throughout the study.
-
Pharmacokinetics and Pharmacodynamics: Blood samples were collected at various time points to evaluate the pharmacokinetic profile of SHR-1819 and its effect on biomarkers of type 2 inflammation, such as TARC/CCL17 and IgE.[1]
Dupilumab Phase III Clinical Trial Methodology (SOLO 1 and SOLO 2)[3]
The safety and efficacy of dupilumab were extensively studied in two identical, randomized, double-blind, placebo-controlled Phase III trials (SOLO 1 and SOLO 2) in adult patients with moderate-to-severe atopic dermatitis.
-
Study Population: Adult patients (≥18 years of age) with moderate-to-severe atopic dermatitis whose disease was not adequately controlled with topical medications.
-
Study Design: Patients were randomized to one of three treatment groups for 16 weeks:
-
Dupilumab 300 mg subcutaneously every two weeks.
-
Dupilumab 300 mg subcutaneously weekly.
-
Placebo subcutaneously every week.
-
-
Safety Assessments: Safety was a key endpoint and was evaluated by monitoring the incidence and severity of adverse events.
-
Efficacy Assessments: The primary efficacy endpoints were the proportion of patients with an Investigator's Global Assessment (IGA) score of 0 or 1 (clear or almost clear) and a ≥2-point improvement from baseline, and the proportion of patients achieving a 75% reduction in the Eczema Area and Severity Index (EASI-75) at week 16.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of IL-4Rα blockade and the general workflow of the clinical trials discussed.
Caption: Mechanism of Action of IL-4Rα Blockade by SHR-1819 and Dupilumab.
Caption: Generalized Clinical Trial Workflow for Safety and Efficacy Assessment.
References
A Comparative Pharmacokinetic Analysis of SHR-1819 and Other Anti-IL-4Rα Biologics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) properties of SHR-1819, a novel anti-IL-4Rα monoclonal antibody, with other biologics targeting the same pathway, including the established therapy dupilumab and another investigational antibody, AK120. The information presented is collated from preclinical and clinical studies to aid in the objective evaluation of these therapeutic agents.
Mechanism of Action: Targeting the IL-4/IL-13 Axis
SHR-1819, dupilumab, and AK120 are all humanized monoclonal antibodies that target the alpha subunit of the interleukin-4 receptor (IL-4Rα).[1][2][3] This receptor is a common component of the Type I and Type II receptor complexes for both interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines in type 2 inflammatory diseases.[4][5][6][7][8] By binding to IL-4Rα, these biologics inhibit the signaling pathways of both IL-4 and IL-13, which are implicated in the pathophysiology of allergic diseases such as atopic dermatitis and asthma.[5][9]
Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters of SHR-1819, dupilumab, and AK120 from preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetic Parameters in Mice
| Parameter | SHR-1819 |
| Species | hIL-4/hIL-4Rα transgenic mice |
| Dose | 50 mg/kg (SC and IV) |
| Half-life (t½) | 67.5 hours (SC)[10] |
| Bioavailability (F) | 84.7% (SC)[10] |
Table 2: Phase I Clinical Pharmacokinetic Parameters in Healthy Adults
| Parameter | SHR-1819 | Dupilumab | AK120 |
| Study Population | Healthy Subjects | Healthy Subjects | Healthy Subjects |
| Dose (SC) | 60-720 mg (single dose)[1] | 75-600 mg (single dose)[11] | 15-600 mg (single ascending dose)[12] |
| Time to Max Concentration (Tmax) | 4-7 days[1] | ~1 week[11] | Not explicitly stated |
| Mean Half-life (t½) | 2.88 - 5.97 days (for 120-720 mg doses)[1] | Not explicitly stated for single dose in healthy adults | Not explicitly stated |
| Clearance (CL) | Decreased with increasing dose[1] | Linear CL: 0.13 L/day; also shows non-linear, concentration-dependent clearance[11] | Not explicitly stated |
| Bioavailability (F) | Not explicitly stated | 60.7%[13] | Not explicitly stated |
| Volume of Distribution (Vd) | Not explicitly stated | Central Volume: 2.74 L[13] | Not explicitly stated |
Table 3: Pharmacokinetic Parameters in Patient Populations
| Parameter | Dupilumab | AK120 |
| Study Population | Adults with Atopic Dermatitis or Asthma | Adults with Atopic Dermatitis |
| Dosing Regimen | 600 mg loading dose, then 300 mg every 2 weeks (SC)[11] | 75-300 mg once weekly or 300 mg every 2 weeks (multiple ascending doses)[12] |
| Steady State Concentration (Css) | Mean trough: ~70-80 mg/L[14] | Not explicitly stated |
| Time to Steady State | By week 5[14] | Not explicitly stated |
Experimental Protocols
The pharmacokinetic parameters listed above were primarily determined through the analysis of serum concentrations of the respective drugs over time. A key methodology employed for this quantification is the enzyme-linked immunosorbent assay (ELISA).
Pharmacokinetic Analysis via ELISA
Objective: To quantify the concentration of the monoclonal antibody (e.g., SHR-1819, dupilumab) in serum samples.
General Principle: A sandwich ELISA format is typically used. For "functional" drug concentration measurement, the assay is designed to detect the antibody that is capable of binding to its target.
Methodology Outline:
-
Coating: Microtiter plates are coated with the recombinant target protein, in this case, human IL-4Rα, which serves as the capture reagent.[13][15]
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Sample Incubation: Serum samples, along with a standard curve of known drug concentrations, are added to the wells. The therapeutic antibody in the samples binds to the IL-4Rα coated on the plate.
-
Detection Antibody Incubation: A secondary antibody that specifically binds to the therapeutic antibody is added. This antibody is typically conjugated to an enzyme, such as horseradish peroxidase (HRP). For dupilumab, a specific anti-dupilumab antibody is used for detection.[16]
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric or fluorescent signal.
-
Quantification: The intensity of the signal is measured using a plate reader. The concentration of the drug in the unknown samples is determined by interpolating from the standard curve.[17]
For SHR-1819, a validated ELISA method was used with a lower limit of quantitation of 10.0 ng/mL and an upper limit of quantitation of 200 ng/mL in human serum.[3]
References
- 1. Safety, pharmacokinetics, and pharmacodynamics of anti-IL-4Rα antibody SHR-1819 in healthy subjects: A randomized, controlled phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics and Preliminary Efficacy of IL4-Rα Monoclonal Antibody AK120 in Both Healthy and Atopic Dermatitis Subjects: A Phase I, Randomized, Two-Part, Double-Blind, Placebo-Controlled, Dose-Escalation, First-In-Human Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics, and pharmacodynamics of anti‐IL‐4Rα antibody SHR‐1819 in healthy subjects: A randomized, controlled phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-4 and interleukin-13 signaling connections maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-4 AND IL-13 EMPLOY DISCRETE SIGNALING PATHWAYS FOR TARGET GENE EXPRESSION IN ALTERNATIVELY ACTIVATED MONOCYTES/MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Tuning the Cytokine Responses: An Update on Interleukin (IL)-4 and IL-13 Receptor Complexes [frontiersin.org]
- 9. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Safety, Pharmacokinetics and Preliminary Efficacy of IL4-Rα Monoclonal Antibody AK120 in Both Healthy and Atopic Dermatitis Subjects: A Phase I, Randomized, Two-Part, Double-Blind, Placebo-Controlled, Dose-Escalation, First-In-Human Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and Concentration‐Response of Dupilumab in Patients With Seasonal Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetic analysis of dupilumab in adult and adolescent patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
In Vitro Potency of SHR-1819: A Comparative Analysis with Other Anti-IL-4Rα Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of SHR-1819, a novel humanized anti-IL-4Rα monoclonal antibody, with other therapeutic antibodies targeting the IL-4 receptor alpha subunit (IL-4Rα). The data presented is based on publicly available preclinical research, offering insights into the binding affinity, signaling inhibition, and cellular effects of these biologics.
Executive Summary
SHR-1819 demonstrates potent in vitro activity by binding to human IL-4Rα with high affinity, effectively blocking the signaling of both IL-4 and IL-13. Preclinical studies indicate that its inhibitory activity on downstream signaling pathways, such as STAT6 phosphorylation, and its effects on B-cell function are comparable to the established anti-IL-4Rα antibody, dupilumab.[1] However, a direct head-to-head quantitative comparison in published literature is limited. This guide summarizes the available data to facilitate an objective assessment of SHR-1819's in vitro performance.
IL-4/IL-13 Signaling Pathway and Mechanism of Action of Anti-IL-4Rα mAbs
Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are key cytokines in type 2 inflammatory responses. They exert their effects by binding to receptor complexes that share the IL-4Rα subunit. Anti-IL-4Rα monoclonal antibodies, such as SHR-1819 and dupilumab, competitively bind to IL-4Rα, thereby preventing the binding of IL-4 and IL-13 and inhibiting downstream signaling cascades.
Comparative In Vitro Potency Data
The following tables summarize the available in vitro potency data for SHR-1819 and other anti-IL-4Rα monoclonal antibodies.
Table 1: Binding Affinity to Human IL-4Rα
| Antibody | Method | Binding Affinity (KD) | EC50 (Binding to B cells) | Reference |
| SHR-1819 | SPR | 1.32 x 10⁻¹⁰ M | 326.8 ng/mL | [2] |
| Dupilumab | - | High Affinity | - | [1] |
| Rademikibart | - | 20.7 pM | - |
Note: A direct comparison of binding affinities is challenging due to variations in experimental methodologies across different studies. "High Affinity" for dupilumab is noted in literature without a specific published KD value in the direct search results.
Table 2: Inhibition of IL-4/IL-13-Mediated Cellular Responses
| Antibody | Assay | Cytokine | IC50 | Reference |
| SHR-1819 | TF-1 Cell Proliferation | IL-4 | 6.05 ng/mL | [3] |
| TF-1 Cell Proliferation | IL-13 | 16.59 ng/mL | [3] | |
| STAT6 Phosphorylation | IL-4 | Not specified | [2][3][4] | |
| STAT6 Phosphorylation | IL-13 | Not specified | [2][3][4] | |
| Dupilumab | STAT6 Phosphorylation | IL-4 / IL-13 | Efficiently blocked |
Note: While SHR-1819 is stated to significantly inhibit STAT6 activation, specific IC50 values were not provided in the referenced preclinical study.
Table 3: Blocking of IL-4/IL-4Rα Interaction
| Antibody | Method | IC50 | Reference |
| SHR-1819 | ELISA | 83.1 ng/mL | [2] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited for SHR-1819 are provided below.
Binding Affinity Measurement (SPR)
Surface Plasmon Resonance (SPR) was utilized to determine the binding kinetics of SHR-1819 to human IL-4Rα.[2][4] Recombinant human IL-4Rα protein was immobilized on a sensor chip.[2] Subsequently, SHR-1819 was injected at varying concentrations to measure the association and dissociation rates.[2] These measurements were then used to calculate the equilibrium dissociation constant (KD), a measure of binding affinity.[2]
TF-1 Cell Proliferation Assay
The inhibitory effect of SHR-1819 on cytokine-induced cell proliferation was assessed using TF-1 cells, which are known to proliferate in response to IL-4 and IL-13.[2][3] The cells were cultured in the presence of either human IL-4 or IL-13, along with varying concentrations of SHR-1819.[3] Following an incubation period, cell proliferation was measured, and the half-maximal inhibitory concentration (IC50) was calculated to quantify the potency of SHR-1819 in blocking the proliferative signals.[3]
STAT6 Phosphorylation Assay
The capacity of SHR-1819 to inhibit IL-4 and IL-13-induced STAT6 signaling was evaluated.[2][3][4] HEK-Blue IL-4/IL-13 cells, which are engineered to report STAT6 activation, were stimulated with either human IL-4 or IL-13 in the presence or absence of SHR-1819.[3] The level of phosphorylated STAT6 (pSTAT6), a key downstream signaling molecule, was then measured to determine the inhibitory effect of the antibody.[3]
Conclusion
SHR-1819 is a potent in vitro inhibitor of the IL-4 and IL-13 signaling pathways. It exhibits high binding affinity to human IL-4Rα and effectively neutralizes the cellular responses induced by these key type 2 cytokines. While direct comparative data with other anti-IL-4Rα mAbs in the public domain is limited, the available preclinical evidence suggests that SHR-1819's in vitro potency is a strong indicator of its potential as a therapeutic agent for type 2 inflammatory diseases. Further head-to-head studies would be beneficial to definitively position its potency relative to other approved and investigational therapies.
References
- 1. DUPIXENT® (dupilumab) Mechanism of Action for Uncontrolled Moderate-to-Severe Atopic Dermatitis [dupixenthcp.com]
- 2. Dual blockade of IL‐4 and IL‐13 with dupilumab, an IL‐4Rα antibody, is required to broadly inhibit type 2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of anti-IL-4 receptor monoclonal antibody on in vitro T cell cytokine levels: IL-4 production by T cells from non-atopic donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Proper Disposal of CDD-1819
Disclaimer: No direct Safety Data Sheet (SDS) was found for a compound explicitly named "CDD-1819". This guide is based on the SDS for "DL-COTININE (METHYL-D3, 98%)", product code DLM-1819 , which is the closest available match.[1] Users must verify if this is the correct compound and consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
This document provides essential safety and logistical information for the proper disposal of the chemical compound understood to be this compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
I. Immediate Safety and Handling Precautions
Prior to disposal, it is crucial to handle the substance with appropriate personal protective equipment (PPE). The SDS for DLM-1819 indicates that the substance may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and serious eye irritation.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.[1]
-
Face Protection: Use a face shield in addition to goggles if there is a splash hazard.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Body Protection: Wear a lab coat or other protective clothing.[1]
Handling:
-
Avoid breathing dust or mist.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only in a well-ventilated area or under a chemical fume hood.[1][2]
II. Spill and Emergency Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation.[3][4] For small spills, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2] For larger spills, it may be necessary to contain the spill with an inert absorbent material.[4] Local authorities should be notified if significant spillages cannot be contained.[2]
III. Disposal Plan and Procedures
Chemical waste must be disposed of in accordance with federal, state, and local regulations.[5] Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical and sealable.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "DL-COTININE (METHYL-D3, 98%)".
-
Include the date of accumulation and any known hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated, secure waste accumulation area, away from incompatible materials.[4]
-
The storage area should be cool, dry, and well-ventilated.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with the necessary information about the waste, including the chemical name and quantity.
-
IV. Quantitative Data Summary
The following table summarizes key quantitative data found in the safety data sheet for DL-COTININE (METHYL-D3, 98%).
| Data Point | Value | Source |
| LD50 Oral (Rat) | 1604 mg/kg | Behavioral: Somnolence, Excitement; Lungs, Thorax, or Respiration: Dyspnea |
| ATE CLP (Oral) | 500.000 mg/kg body weight | - |
Note: ATE (Acute Toxicity Estimate) and LD50 (Lethal Dose, 50%) are measures of the toxicity of a substance. Lower values indicate higher toxicity.
V. Experimental Protocols
No specific experimental protocols for the neutralization or degradation of this compound were found in the provided search results. Disposal should be handled by a licensed hazardous waste disposal company arranged by your institution's EHS department.
VI. Disposal Workflow and Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for CDD-1819 (Sodium Aluminate Solution)
For the attention of: Researchers, scientists, and drug development professionals.
This document provides critical safety information and procedural guidance for the handling and disposal of CDD-1819, identified as Sodium Aluminate Solution (UN1819). Adherence to these protocols is essential to ensure a safe laboratory environment.
Hazard Identification and Immediate Precautions
Sodium Aluminate solution is a corrosive material that can cause severe skin burns and eye damage.[1][2][3] Inhalation of mists or sprays can irritate the respiratory tract and may lead to burns and breathing difficulties.[1] Ingestion can cause severe damage to the gastrointestinal tract, including perforation.[1][2] It is crucial to handle this substance with appropriate personal protective equipment in a well-ventilated area, preferably under a chemical fume hood.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Sodium Aluminate solution to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[4] | Protects against splashes and sprays of the corrosive solution, preventing severe eye damage and blindness.[1][2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length pants. | Prevents direct skin contact, which can cause severe burns and irritation.[1] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for vapors and mists. | Required when working outside of a chemical fume hood or when there is a potential for aerosol generation to prevent respiratory tract irritation and burns.[1] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of Sodium Aluminate solution from acquisition to disposal.
Caption: Workflow for Safe Handling of Sodium Aluminate Solution.
Disposal Plan
All waste containing Sodium Aluminate solution must be collected in a designated and clearly labeled waste container.[3] The container should be compatible with corrosive materials. Do not mix with other waste streams unless compatibility has been confirmed. Dispose of the waste in accordance with all federal, provincial, and local regulations.[5] Contaminated packaging should also be disposed of following the same guidelines.[5]
Emergency Procedures
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[2]
In case of eye contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2]
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[2] Seek immediate medical attention.[2]
If swallowed: Do NOT induce vomiting.[1][2] Rinse the mouth with water and give large amounts of water to drink, followed by milk if available.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
